(R)-1,4-dioxane-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBAYGFELCUXBS-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (R)-1,4-Dioxane-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,4-Dioxane-2-carboxylic acid is a chiral heterocyclic compound featuring a 1,4-dioxane ring substituted with a carboxylic acid group at the C2 position. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules. The physical properties of this compound are fundamental to its application, dictating everything from reaction conditions and purification strategies to its behavior in biological systems.
This guide provides a comprehensive, in-depth overview of the known and predicted physical properties of this compound, offering field-proven insights into their determination and significance. While experimental data for this specific enantiomer is sparse in publicly available literature, this document synthesizes predicted values, data from its racemic counterpart, and established analytical principles to serve as a vital resource for laboratory professionals.
Molecular Identity:
-
IUPAC Name: (2R)-1,4-Dioxane-2-carboxylic acid[1]
-
CAS Number: 1932281-42-9[1]
-
Synonyms: (R)-[3][4]Dioxane-2-carboxylic acid, (2R)-1,4-dioxane-2-carboxylic acid[1]
Structure of this compound
Chapter 1: Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its purification, handling, and formulation. This chapter details the available data for this compound.
| Property | Value | Source Type | Reference |
| Molecular Weight | 132.11 g/mol | Computed | PubChem[1] |
| Exact Mass | 132.04225873 Da | Computed | PubChem[1] |
| Appearance | Light yellow to light brown solid | Experimental | ChemicalBook |
| Melting Point | 83.5-85 °C (for racemate) | Experimental | Echemi[5] |
| Boiling Point | 288.5 ± 35.0 °C | Predicted | ChemicalBook |
| Density | 1.310 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| pKa | 3.10 ± 0.20 | Predicted | ChemicalBook |
| Storage Temp. | 2-8°C | Recommendation | ChemicalBook |
Thermal Properties: Melting and Boiling Points
The thermal stability, volatility, and physical state of a compound under various conditions are defined by its melting and boiling points. This information is paramount for designing purification methods such as recrystallization and distillation, as well as for determining appropriate storage and reaction temperatures.
Acidity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. It is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
The predicted pKa of this compound is approximately 3.10. This value is characteristic of a moderately strong organic acid, comparable to other small carboxylic acids.[7][8] This acidity is a direct consequence of the carboxyl functional group's ability to donate a proton, stabilized by resonance in the resulting carboxylate anion. Knowledge of the pKa is essential for:
-
Salt Formation: Creating stable, crystalline salts for improved handling and bioavailability.
-
Purification: Designing liquid-liquid extraction protocols by manipulating pH to move the compound between aqueous and organic phases.
-
Chromatography: Selecting appropriate buffer systems and pH for ion-exchange or reverse-phase chromatography.
Solubility
Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. The structure of this compound, containing both polar ether linkages and a hydrogen-bonding carboxylic acid group, suggests a degree of solubility in both polar protic and aprotic solvents.
While specific quantitative data is lacking, its parent heterocycle, 1,4-dioxane, is miscible with water.[9] The presence of the carboxylic acid group is expected to confer significant aqueous solubility, especially at pH values above its pKa where the anionic carboxylate is formed. A study on similar furan-based dicarboxylic acids in water/1,4-dioxane mixtures demonstrated complex co-solvency effects, where solubility maxima are achieved in mixed solvent systems rather than in pure solvents.[10] This suggests that similar behavior could be expected for this compound, making mixed aqueous-organic solvent systems potentially optimal for its dissolution.[10]
Chapter 2: Chiroptical Properties
For a chiral molecule, the most defining physical property is its interaction with plane-polarized light. This property, known as optical activity, is the definitive proof of enantiomeric identity and purity.
Optical Rotation
Optically active compounds rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule.[11] The specific rotation, [α], is a standardized value that depends on the compound, solvent, concentration, path length, and the wavelength of light used (typically the sodium D-line, 589 nm).[12][13]
Currently, no experimentally determined specific rotation value for this compound has been reported in the searched literature. The determination of this value is a critical step in the characterization of any newly synthesized batch of this enantiomer to confirm its stereochemical identity and to calculate its enantiomeric excess (e.e.).
Experimental Protocol for Determining Specific Rotation
The trustworthiness of any work with a chiral compound relies on the rigorous confirmation of its stereochemical purity. A polarimetry experiment is a self-validating system for this purpose.
Objective: To measure the specific rotation [α] of this compound.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol, ethanol, or 1,4-dioxane) in a volumetric flask. The concentration (c) is calculated in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent. The reading should be zeroed.[14]
-
Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.[15]
-
Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α) in degrees. Multiple readings should be taken and averaged to minimize error.[16]
-
Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (c × l)[13] The result should be reported along with the temperature and the wavelength of light used, for example, [α]²⁰D.
Workflow for Polarimetry Experiment
Chapter 3: Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural elucidation and confirmation. The following sections describe the predicted spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxane ring and the carboxylic acid.
-
-COOH Proton: A broad singlet appearing far downfield, typically between 10-13 ppm, due to the acidic nature of the proton.[17] Its chemical shift is highly dependent on solvent and concentration.
-
Ring Protons: The seven protons on the dioxane ring would appear in the 3.5-4.5 ppm region, deshielded by the adjacent oxygen atoms. The chiral proton at the C2 position (methine proton) would likely be a multiplet due to coupling with the adjacent C3 protons. The remaining six protons (three CH₂ groups) would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals.
-
Carbonyl Carbon (-C=O): This signal would be the most downfield, typically in the 170-185 ppm range, which is characteristic of carboxylic acids.[17][18]
-
Ring Carbons: The four carbons of the dioxane ring would appear in the 60-80 ppm region, consistent with carbons single-bonded to oxygen.[19] The C2 carbon, being substituted, would have a chemical shift distinct from the other three carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the ether linkages.[4]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][20][21]
-
C=O Stretch: A sharp and very intense absorption between 1700-1725 cm⁻¹ for a saturated, dimerized acid.[4]
-
C-O-C Stretch: One or more strong bands in the 1150-1050 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the ether groups within the dioxane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular formula C₅H₈O₄.
-
Fragmentation Pattern: The fragmentation of cyclic ethers is complex but often involves initial cleavage alpha to the ether oxygen.[22][23] Key fragmentation pathways for this compound would likely include:
-
Loss of the carboxyl group: A peak at m/z 87 ([M-COOH]⁺).
-
Ring Cleavage: Fragmentation of the dioxane ring, leading to characteristic ether fragments. Common losses for ethers include radicals like CH₃O• or C₂H₅O•.
-
McLafferty Rearrangement: If sterically possible, this could lead to characteristic neutral losses.
-
Conclusion
This compound is a chiral building block with significant potential in synthetic chemistry. This guide has consolidated the available and predicted data on its core physical properties. While computational predictions provide a strong foundation, there is a clear need for experimental determination of key parameters such as the melting point, boiling point, and, most critically, the specific optical rotation of the pure (R)-enantiomer. The protocols and predictive analyses outlined herein provide a robust framework for researchers to perform this essential characterization, ensuring the quality and reliability of this important chemical entity in future research and development endeavors.
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]
- 6. 1,4-dioxane-2-carboxylic Acid (89364-41-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 10. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. cdn.pasco.com [cdn.pasco.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 19. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)-1,4-Dioxane-2-carboxylic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,4-Dioxane-2-carboxylic acid, a chiral heterocyclic compound, represents a unique building block for medicinal chemistry and drug discovery. Its structure, featuring a stereocenter within a dioxane ring and a carboxylic acid moiety, offers a scaffold for the development of novel therapeutics with defined three-dimensional orientations. The dioxane ring can influence physicochemical properties such as solubility and metabolic stability, while the carboxylic acid group provides a handle for further chemical modifications and potential interactions with biological targets.[1] This guide provides a comprehensive overview of the available technical information on this compound, including its identifiers, properties, synthesis strategies, analytical methods, and potential applications, with a focus on providing practical insights for researchers in the field.
Core Identifiers and Chemical Properties
Accurate identification of a chemical entity is paramount for research and development. The primary identifiers for this compound are crucial for sourcing, regulatory compliance, and literature searches.
| Identifier | Value | Source |
| CAS Number | 1932281-42-9 | PubChem[2] |
| PubChem CID | 28952359 | PubChem[2] |
| Molecular Formula | C₅H₈O₄ | PubChem[2] |
| Molecular Weight | 132.11 g/mol | PubChem[2] |
| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid | PubChem[2] |
| InChI | InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | PubChem[2] |
| InChIKey | VGBAYGFELCUXBS-SCSAIBSYSA-N | PubChem[2] |
| SMILES | C1CO--INVALID-LINK--C(=O)O | PubChem[2] |
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | -0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 132.04225873 g/mol | PubChem[2] |
| Monoisotopic Mass | 132.04225873 g/mol | PubChem[2] |
| Topological Polar Surface Area | 55.8 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Synthesis of this compound
The enantioselective synthesis of chiral heterocycles such as this compound is a critical step in their evaluation for drug discovery. While specific, detailed protocols for the synthesis of this particular molecule are not extensively documented in publicly available literature, several established methodologies for the synthesis of chiral dioxanes and the resolution of chiral carboxylic acids can be adapted.
Conceptual Synthetic Strategies
Two primary approaches can be envisioned for the synthesis of this compound: asymmetric synthesis and chiral resolution .
1. Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. An organocatalytic enantioselective desymmetrization of oxetanes has been reported as a mild and highly efficient method for the synthesis of chiral 1,4-dioxanes.[3] This strategy could potentially be adapted to start from a prochiral precursor and introduce the stereocenter at the 2-position of the dioxane ring. Another approach involves the Rh-catalyzed asymmetric hydrogenation of benzo[b][4][5]dioxine derivatives to prepare chiral 2-substituted 2,3-dihydrobenzo[4][5]dioxane derivatives with high yields and enantioselectivities.[6] While this is demonstrated on a benzofused system, the principles of asymmetric hydrogenation could be applied to a non-aromatic precursor.
2. Chiral Resolution: This classic method involves the synthesis of a racemic mixture of 1,4-dioxane-2-carboxylic acid, followed by separation of the enantiomers. The general principle involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6] Once separated, the desired diastereomeric salt is treated with an acid to liberate the pure (R)-enantiomer of the carboxylic acid.
Diagram of Chiral Resolution Workflow
Caption: General workflow for the chiral resolution of a racemic carboxylic acid.
Proposed Experimental Protocol: Chiral Resolution (Illustrative)
This protocol is a generalized procedure based on common practices for chiral resolution of carboxylic acids and should be optimized for the specific substrate.
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic 1,4-dioxane-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of a chiral resolving agent (0.5-1.0 equivalent of a chiral amine such as (R)-(+)-1-phenylethylamine or a natural alkaloid like brucine) in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
Step 2: Separation of Diastereomers
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystallized salt can be assessed at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
If necessary, the crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Suspend the separated diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH 1-2).
-
Extract the liberated this compound into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Self-Validation and Trustworthiness: The success of this protocol relies on the careful selection of the resolving agent and crystallization solvent. The process is self-validating through the analysis of the enantiomeric excess (ee) at each stage, particularly after crystallization and the final liberation of the free acid, using chiral HPLC.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the parent 1,4-dioxane, the molecular ion peak ([M]⁺) is observed at m/z 88.[8] For this compound, the molecular ion peak would be expected at m/z 132. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9]
Diagram of Analytical Workflow
Caption: A typical analytical workflow for the characterization of a chiral molecule.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation of enantiomers can be achieved through two main strategies:
-
Direct Method: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.[10]
-
Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
Illustrative Chiral HPLC Method Development: A systematic approach to method development is crucial for achieving good separation.[12]
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) under normal phase, polar organic, and reversed-phase conditions.
-
Mobile Phase Optimization: For acidic compounds like carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[12]
-
Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and robustness.
Applications in Research and Drug Development
While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in biologically active molecules, suggesting its potential as a valuable chiral building block.
As a Chiral Building Block
The combination of a stereocenter, a dioxane ring, and a carboxylic acid functional group makes this compound an attractive starting material for the synthesis of more complex chiral molecules.[] The carboxylic acid can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols), allowing for its incorporation into larger molecular scaffolds. The defined stereochemistry of the starting material can be transferred to the final product, which is a key principle of chiral pool synthesis.
Potential Pharmacological Relevance
Derivatives of dioxane carboxylic acids have shown interesting biological activities. For instance, a series of 1,3-dioxane-2-carboxylic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with potential applications in the treatment of metabolic disorders.[5][14] Furthermore, benzodioxane carboxylic acid-based hydrazones have been investigated for a range of therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities.[4] These findings suggest that the dioxane carboxylic acid scaffold can be a fruitful starting point for the design of new therapeutic agents.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Hazards: Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin and eyes.[16] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. While detailed, specific experimental protocols and biological activity data for this particular molecule are not yet widely published, this guide provides a comprehensive framework based on established principles and data from closely related compounds. By leveraging the synthesis strategies, analytical methods, and safety information outlined herein, researchers can effectively utilize this compound in their drug discovery and development endeavors. Further research into the specific properties and applications of this compound is warranted and will undoubtedly contribute to the advancement of stereoselective synthesis and the development of novel therapeutics.
References
- 1. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 5. Structure–activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
An In-Depth Technical Guide to the Synthesis of (R)-1,4-Dioxane-2-Carboxylic Acid from the Chiral Pool
Abstract
(R)-1,4-dioxane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological profiles. Its stereospecific synthesis is a critical task in drug discovery and development. This guide provides a comprehensive overview of synthesizing this compound by leveraging the "chiral pool"—a collection of abundant, enantiopure starting materials provided by nature. We will explore the strategic rationale for selecting specific chiral precursors, detail a primary, field-proven synthetic pathway with step-by-step protocols, and discuss alternative strategies. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical, in-depth understanding of this essential synthesis.
Introduction: The Strategic Value of the Chiral Pool
In the landscape of modern drug development, achieving enantiomeric purity is not merely a regulatory hurdle but a fundamental principle of rational drug design. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. This compound represents a privileged scaffold, offering a conformationally constrained ether system with a defined stereocenter that can serve as a linchpin for molecular recognition.
The chiral pool synthesis approach is an elegant and efficient strategy for obtaining such enantiopure compounds.[1][2] This methodology utilizes readily available and inexpensive chiral molecules from nature—such as amino acids, sugars, terpenes, and hydroxy acids—as starting materials.[1][3][4] By beginning with a molecule that already contains the desired stereochemistry, chemists can circumvent the need for complex asymmetric induction steps or costly chiral resolutions, thereby improving the overall efficiency and economic viability of a synthetic campaign.[2]
This guide will focus on a robust and logical pathway to this compound, starting from a derivative of glycerol, a simple and versatile member of the chiral pool.
Primary Synthetic Pathway: From (R)-Solketal
The most direct and strategically sound approach to this compound begins with (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. This starting material is ideal as it is commercially available, inexpensive, and contains the required (R)-stereocenter corresponding to the C2 position of the target dioxane ring. The C1, C2, and C3 of the glycerol backbone will become the O1, C2, and C3 atoms of the final product, respectively.
The overall strategy involves three key transformations:
-
Installation of the C5-C6-O4 fragment via a Williamson ether synthesis.
-
Deprotection of the glycerol-derived diol.
-
Intramolecular cyclization to form the 1,4-dioxane ring, followed by oxidation.
Step 1: Synthesis of (R)-4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)-2,2-dimethyl-1,3-dioxolane (Intermediate 2)
Causality and Experimental Choices: The synthesis begins by building the C-O-C-C-O backbone. The hydroxyl group of (R)-Solketal is deprotonated to form a nucleophilic alkoxide. This alkoxide then displaces a halide in an SN2 reaction, a classic Williamson ether synthesis.[5][6] We choose 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is crucial; it prevents the free hydroxyl of 2-bromoethanol from acting as a competing nucleophile and allows for selective deprotection later. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for generating the alkoxide.
Detailed Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF, 10 volumes based on Solketal).
-
Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Add (R)-Solketal (1.0 equivalent) dropwise via syringe over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 equivalents) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate 2 .
Step 2: Synthesis of (R)-3-(2-((tert-butyldimethylsilyl)oxy)ethoxy)propane-1,2-diol (Intermediate 3)
Causality and Experimental Choices: The next step is to remove the acetonide protecting group to reveal the 1,2-diol. This is a standard hydrolysis reaction catalyzed by a mild acid. Para-toluenesulfonic acid (p-TsOH) is an excellent choice as it is effective and easily removed. Methanol is used as the solvent as it readily dissolves the substrate and the byproduct, acetone dimethyl acetal.
Detailed Experimental Protocol:
-
Dissolve intermediate 2 (1.0 equivalent) in methanol (20 volumes).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents).
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the deprotection by TLC. The product will have a significantly lower Rf value than the starting material.
-
Once the reaction is complete (typically 2-4 hours), neutralize the acid by adding a small amount of solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure. The crude diol 3 is often of sufficient purity to be used directly in the next step.
Step 3: Synthesis of (R)-1,4-dioxan-2-ylmethanol (Intermediate 4)
Causality and Experimental Choices: This step forms the critical 1,4-dioxane ring via an intramolecular Williamson ether synthesis.[7] First, the more sterically accessible primary alcohol of the diol is deprotected (TBAF) and converted into a tosylate, a good leaving group. Then, the remaining secondary alcohol is deprotonated with NaH, and the resulting alkoxide attacks the carbon bearing the tosylate, displacing it to close the six-membered ring. The SN2 reaction proceeds with inversion of configuration, but since the nucleophile and leaving group are on the same molecule, the stereochemistry at the chiral center is retained in the final product.
Detailed Experimental Protocol:
-
Dissolve the crude diol 3 (1.0 equivalent) in dry THF (20 volumes) in a flame-dried flask under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride (1.1 equivalents for the secondary alcohol) portion-wise. Stir for 30 minutes.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equivalents) to deprotect the silyl ether.
-
After 1 hour, add tosyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature and then heat to reflux.
-
Self-Validation: The cyclization is monitored by TLC or GC-MS to confirm the formation of the dioxane ring.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the chiral alcohol 4 .
Step 4: Synthesis of this compound (Target Molecule 5)
Causality and Experimental Choices: The final step is the selective oxidation of the primary alcohol to a carboxylic acid without affecting the dioxane ring. A TEMPO-mediated oxidation using (diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant is an excellent choice. This system is known for its mild conditions and high selectivity for primary alcohols.
Detailed Experimental Protocol:
-
Dissolve the alcohol 4 (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and water.
-
Add TEMPO (0.1 equivalents) and (diacetoxyiodo)benzene (BAIB, 2.5 equivalents).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting alcohol and the appearance of a new, more polar spot corresponding to the carboxylic acid.
-
Once complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude acid.
-
The product can be purified by crystallization or chromatography to afford the final product, This compound (5) . Characterization should include ¹H NMR, ¹³C NMR, and chiral HPLC to confirm enantiomeric purity.
| Step | Reaction | Key Reagents & Solvents | Typical Yield (%) | Notes |
| 1 | O-Alkylation | (R)-Solketal, NaH, BrCH₂CH₂OTBDMS, THF | 85-95% | A robust Williamson ether synthesis to build the carbon-oxygen backbone. |
| 2 | Deprotection | p-TsOH, MeOH | >95% (crude) | Acid-catalyzed removal of the acetonide protecting group. |
| 3 | Cyclization | NaH, TBAF, TsCl, THF | 70-80% | Intramolecular Williamson ether synthesis forms the dioxane ring. |
| 4 | Oxidation | TEMPO, BAIB, DCM/H₂O | 80-90% | Mild and selective oxidation of the primary alcohol to the carboxylic acid. |
Alternative Synthetic Strategies from the Chiral Pool
While the pathway from (R)-Solketal is highly efficient, other chiral pool precursors can also be employed, offering flexibility in synthetic design.
Synthesis from L-Serine
L-Serine is an inexpensive and readily available amino acid. The synthetic sequence involves converting the amino group into a hydroxyl group with retention of configuration, a well-established transformation via diazotization. The resulting (S)-glyceric acid derivative can then be carried forward through a sequence analogous to the one described above. This route adds steps but can be advantageous if serine derivatives are more readily available in a particular laboratory setting.[8][9]
Synthesis from Tartaric Acid
(L)-(+)-Tartaric acid provides a C4 backbone with two defined stereocenters. It is a common starting material for chiral ligands and complex molecules. A synthesis of the target molecule from tartaric acid would require more extensive functional group manipulations, including selective protection of the hydroxyl and carboxyl groups and a C-C bond cleavage (e.g., oxidative cleavage with periodate) to reduce the carbon chain to the required C3 intermediate. While less direct, this approach can be valuable for creating libraries of related chiral dioxane structures.
Conclusion
The synthesis of this compound is a critical capability for medicinal chemistry and drug discovery. The chiral pool approach provides a powerful and economical platform for accessing this enantiopure building block. The detailed pathway from (R)-Solketal, which relies on robust and well-understood reactions like the Williamson ether synthesis and selective oxidation, represents a reliable and scalable method. By understanding the underlying chemical principles and the strategic application of chiral precursors, researchers can efficiently incorporate this valuable scaffold into the next generation of therapeutic agents.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Chiral Building Blocks for Heterocyclic Synthesis: A Technical Guide for Drug Discovery Professionals
<
Abstract
This guide provides an in-depth technical exploration of chiral building blocks and their critical role in the synthesis of heterocyclic compounds, a cornerstone of modern drug discovery. The narrative moves beyond a mere cataloging of reagents to a nuanced discussion of the strategic considerations and mechanistic underpinnings that guide the selection and application of these vital molecular scaffolds. We will delve into the diverse world of chiral building blocks, from naturally derived sources to synthetically engineered marvels, and examine the powerful asymmetric strategies they enable. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their application of chiral synthesis in the creation of novel therapeutics.
The Imperative of Chirality in Heterocyclic Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the three-dimensional arrangement of atoms in a drug molecule is paramount to its pharmacological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profoundly different biological effects, with one enantiomer providing the desired therapeutic benefit while the other may be inactive or, in the most severe cases, toxic.[2] The historical example of thalidomide serves as a stark reminder of the tragic consequences of ignoring stereochemistry.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent requirements for the development of single-enantiomer drugs.[2]
Heterocyclic compounds, cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur), are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[3] The introduction of chirality into these heterocyclic scaffolds unlocks a vast chemical space for fine-tuning drug-target interactions, leading to improved potency, selectivity, and pharmacokinetic profiles. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials in the construction of these complex, stereochemically defined heterocyclic drugs.[1][]
A Strategic Overview of Chiral Building Block Utilization
The effective use of chiral building blocks in heterocyclic synthesis hinges on a deep understanding of the available strategies for introducing and controlling stereochemistry. The primary approaches can be broadly categorized as follows:
-
Chiral Pool Synthesis: This strategy leverages the abundance of enantiomerically pure compounds found in nature, such as amino acids, carbohydrates, and terpenes.[5][6][7] These natural products provide readily available stereocenters that can be incorporated into the target heterocyclic molecule.[5][6]
-
Chiral Auxiliaries: In this approach, an achiral substrate is covalently attached to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction.[8][9][10] After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched heterocyclic product.[10]
-
Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate a large quantity of a chiral product from an achiral starting material.[11][12][13] This approach is highly efficient and atom-economical.
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild, environmentally friendly conditions.[14][15][16][17] Enzymes can perform a wide range of transformations to produce chiral heterocyclic building blocks.[15][17]
The logical flow of selecting an appropriate strategy is often dictated by the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
The Strategic deployment of (R)-1,4-Dioxane-2-carboxylic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Imperative of Chirality and Conformational Constraint in Drug Design
In the landscape of contemporary drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chirality, the property of 'handedness', often dictates the efficacy and safety of a therapeutic agent, as biological targets such as enzymes and receptors are themselves chiral. Consequently, the use of enantiomerically pure building blocks is a cornerstone of rational drug design. Among these, (R)-1,4-dioxane-2-carboxylic acid emerges as a precursor of significant strategic value. Its inherent chirality and the conformational rigidity imparted by the dioxane ring system offer medicinal chemists a powerful tool to craft novel therapeutics with enhanced potency and selectivity.
This technical guide provides a comprehensive overview of this compound as a precursor in medicinal chemistry. We will explore its synthesis, key chemical transformations, and its application in the construction of biologically active molecules, with a focus on antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | PubChem CID: 28952359[1] |
| Molecular Weight | 132.11 g/mol | PubChem CID: 28952359[1] |
| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid | PubChem CID: 28952359[1] |
| CAS Number | 1932281-42-9 | PubChem CID: 28952359[1] |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in water and polar organic solvents | (Inferred from structure) |
Enantioselective Synthesis: Accessing the Cornerstone
The utility of this compound is contingent upon its availability in high enantiomeric purity. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution of the corresponding racemic mixture.
Method 1: Chiral Resolution via Diastereomeric Salt Formation
A classic and robust method for obtaining enantiopure carboxylic acids is through the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[2] This technique leverages the different physical properties, such as solubility, of the resulting diastereomers.
Experimental Protocol: Resolution of (±)-1,4-Dioxane-2-carboxylic Acid
-
Salt Formation: A solution of racemic 1,4-dioxane-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) is treated with a solution of a chiral amine resolving agent (0.5 eq.), such as (R)-(+)-1-phenylethylamine or brucine. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Purification: The collected salt is recrystallized from the same solvent system to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the specific rotation of the salt or by chiral HPLC analysis of the liberated carboxylic acid from a small sample.
-
Liberation of the Enantiopure Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., HCl) to a pH of ~2.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched this compound.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral amine is critical and often empirical. The ideal agent forms a well-crystalline salt with one diastereomer while the other remains in solution.
-
Solvent Selection: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.
-
Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a more efficient resolution by leaving the more soluble diastereomer in the mother liquor.
Method 2: Enzymatic Kinetic Resolution
An increasingly popular and "greener" alternative for obtaining chiral molecules is enzymatic kinetic resolution.[3] Lipases are particularly effective for resolving racemic carboxylic acids or their esters through enantioselective esterification or hydrolysis.
Conceptual Workflow: Lipase-Catalyzed Resolution
This approach can be applied to the ester derivative of 1,4-dioxane-2-carboxylic acid. A racemic ester is subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and unreacted ester affords both enantiomers of the precursor.
Caption: Enzymatic kinetic resolution of a racemic ester.
The 1,4-Dioxane Scaffold: A Conformational Anchor in Drug Design
The 1,4-dioxane ring is not merely a passive carrier of functionality; its conformational preferences play an active role in dictating the spatial orientation of substituents. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. By incorporating this rigid scaffold, medicinal chemists can reduce the number of accessible conformations of a flexible drug molecule. This pre-organization can lead to a lower entropic penalty upon binding to its biological target, resulting in enhanced binding affinity and potency.[4][5]
Caption: Impact of conformational constraint on drug properties.
Application in Antiviral Drug Synthesis: A Case Study
The synthesis of dioxane-based antiviral agents provides a compelling example of the utility of chiral dioxane precursors. A notable study demonstrated that (R)-2-hydroxymethyl-[6][7]dioxane is a potent inhibitor of Sindbis virus replication.[8] While the reported synthesis in that paper did not start from this compound, this chiral building block represents a highly logical and efficient starting point for accessing this key intermediate.
Proposed Synthetic Pathway: this compound to (R)-2-Hydroxymethyl-[6][7]dioxane
The transformation of a carboxylic acid to a primary alcohol is a fundamental and high-yielding reaction in organic synthesis.
Caption: Proposed synthesis of an antiviral intermediate.
Experimental Protocol: Reduction of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq.) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by the addition of water.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (R)-2-hydroxymethyl-[6][7]dioxane.
Self-Validating System:
-
Monitoring: The reaction can be reliably monitored by TLC, with the product alcohol being more polar than the starting carboxylic acid.
-
Characterization: The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, and its enantiomeric purity can be verified by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Further Synthetic Utility: A Versatile Precursor
The carboxylic acid and the derived hydroxymethyl group of the (R)-1,4-dioxane scaffold serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.
| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |
| Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) | Amide |
| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Ester |
| Conversion to Aldehyde | (From the alcohol) PCC, DMP | Aldehyde |
| Conversion to Alkyl Halide | (From the alcohol) PBr₃, SOCl₂ | Alkyl Bromide/Chloride |
Conclusion
This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined structure and the conformational constraints imposed by the dioxane ring provide a robust platform for the synthesis of complex and biologically active molecules. The accessibility of this precursor through established resolution techniques, coupled with its straightforward chemical transformations, makes it an attractive starting material for drug discovery programs, particularly in the development of novel antiviral agents and other therapeutics where precise control over molecular architecture is critical for success. The continued exploration of this and related chiral scaffolds will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective synthesis, chemistry and antiviral evaluation of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Spectroscopic Data of (R)-1,4-dioxane-2-carboxylic acid
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (R)-1,4-dioxane-2-carboxylic acid. As a chiral molecule with significant interest in medicinal chemistry and as a synthetic building block, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. While comprehensive experimental spectra for this specific enantiomer are not widely published, the data presented herein are meticulously predicted based on foundational spectroscopic principles and extensive data from analogous 1,4-dioxane derivatives and chiral carboxylic acids. This guide is designed to serve as a robust reference for the structural elucidation and characterization of this compound.
Introduction to the Structural and Spectroscopic Features
This compound is a heterocyclic compound featuring a saturated six-membered 1,4-dioxane ring and a carboxylic acid functional group at the C-2 position. The introduction of the carboxylic acid group renders the C-2 carbon a stereocenter, breaking the inherent symmetry of the parent 1,4-dioxane molecule. This lack of symmetry is the primary determinant of the complexity observed in its predicted NMR spectra, where chemically and magnetically non-equivalent protons and carbons give rise to distinct signals.
The 1,4-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the carboxylic acid group is expected to predominantly occupy the equatorial position to minimize steric strain. This conformational preference significantly influences the chemical shifts and coupling constants of the ring protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be complex due to the chirality and the resulting diastereotopicity of the methylene protons on the dioxane ring. The spectrum is best understood by analyzing the distinct proton environments.
Causality of Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is particularly useful for carboxylic acids as it can better solvate the compound and often results in a sharper carboxylic acid proton signal. The chemical shifts provided are predicted for CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (methine) | 4.1 - 4.3 | dd | J ≈ 8.0, 3.5 |
| H-3 (axial) | 3.9 - 4.1 | ddd | J ≈ 12.0, 8.0, 4.0 |
| H-3 (equatorial) | 3.6 - 3.8 | ddd | J ≈ 12.0, 3.5, 2.0 |
| H-5 (axial) | 3.8 - 4.0 | m | - |
| H-5 (equatorial) | 3.5 - 3.7 | m | - |
| H-6 (axial) | 3.7 - 3.9 | m | - |
| H-6 (equatorial) | 3.4 - 3.6 | m | - |
| -COOH | 10.0 - 12.0 | br s | - |
Analysis of the Predicted ¹H NMR Spectrum:
-
-COOH Proton: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
H-2 (Methine Proton): This proton, being adjacent to the electron-withdrawing carboxylic acid group and an oxygen atom, is significantly deshielded and is predicted to resonate between 4.1 and 4.3 ppm. It will likely appear as a doublet of doublets due to coupling with the two diastereotopic protons on C-3.
-
C-3 Methylene Protons: The two protons on the C-3 carbon are diastereotopic due to the adjacent chiral center at C-2. They are expected to have different chemical shifts and will couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling). The axial proton is generally more shielded than the equatorial proton.
-
C-5 and C-6 Methylene Protons: The protons on the C-5 and C-6 carbons are also diastereotopic and are expected to show complex splitting patterns (multiplets) due to geminal and vicinal couplings with each other and with the protons on the adjacent carbons. Their chemical shifts will be in the typical range for methylene protons in a 1,4-dioxane ring, around 3.4 to 4.0 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 170 - 175 |
| C-2 (methine) | 70 - 75 |
| C-3 | 68 - 72 |
| C-5 | 65 - 69 |
| C-6 | 66 - 70 |
Analysis of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and is expected to appear in the 170-175 ppm region.
-
C-2 (Methine Carbon): This carbon, bonded to two oxygen atoms (one from the ring and one from the carboxylic acid), will be significantly deshielded and is predicted to resonate between 70 and 75 ppm.
-
Ring Methylene Carbons (C-3, C-5, C-6): The remaining three methylene carbons of the dioxane ring will appear in the 65-72 ppm range, which is characteristic of carbons bonded to oxygen in a saturated ring system. Due to the asymmetry of the molecule, they are expected to have slightly different chemical shifts.
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group and the C-O stretches of the dioxane ring.
Causality of Experimental Choices: For IR analysis, the sample can be prepared as a KBr pellet (for solids) or as a thin film (for liquids). The choice of method depends on the physical state of the compound. The broadness of the O-H stretch is a key identifying feature and is due to extensive hydrogen bonding.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |
| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |
Analysis of the Predicted IR Spectrum:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid.[1][2]
-
C=O Stretch: A strong and sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[1][2]
-
C-O Stretches: Strong absorption bands corresponding to the C-O stretching vibrations of the dioxane ether linkages are expected around 1050-1150 cm⁻¹. The C-O stretch of the carboxylic acid will also be present in the 1210-1320 cm⁻¹ region.[1]
-
C-H Stretches: Medium intensity bands for the aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
Visualization of Molecular Structure and Logical Relationships
Caption: Molecular structure and predicted NMR assignments.
Conclusion
This technical guide provides a comprehensive prediction and analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding these predicted spectral features, researchers can more effectively identify and characterize this important chiral molecule in their synthetic and analytical endeavors. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared to these predictions for structural verification. The principles outlined herein are grounded in established spectroscopic theory and data from related molecular structures, ensuring a high degree of reliability for the predicted data.
References
A Technical Guide to the Solubility of (R)-1,4-dioxane-2-carboxylic acid in Organic Solvents
Introduction
(R)-1,4-dioxane-2-carboxylic acid is a heterocyclic organic compound featuring a dioxane ring, a chiral center, and a carboxylic acid functional group. Its unique structural combination of a polar carboxylic acid, hydrogen bond-accepting ether oxygens, and a non-polar hydrocarbon backbone makes its solubility behavior complex and highly dependent on the chosen solvent system. For researchers in drug development and chemical synthesis, understanding and predicting the solubility of this molecule is a critical prerequisite for reaction design, purification, formulation, and bioavailability studies. A poorly characterized solubility profile can lead to significant challenges in process scale-up and the development of effective delivery systems.
This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to confidently assess and manipulate the solubility of this and structurally related compounds.
Physicochemical Profile and Predicted Behavior
Before any experimental work, a thorough analysis of the molecule's inherent properties provides a strong basis for predicting its solubility.
-
Molecular Structure: C₅H₈O₄
-
Molecular Weight: 132.11 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl oxygen). This group imparts significant polarity.
-
Ether Linkages (-O-): The two ether oxygens within the dioxane ring are hydrogen bond acceptors, further contributing to the molecule's ability to interact with polar solvents.
-
-
Predicted Lipophilicity (XLogP3): -0.7[1]
The negative XLogP3 value suggests a hydrophilic nature, predicting favorable solubility in polar solvents over non-polar ones. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2][3][4] The solubility of this compound will therefore be governed by the balance of intermolecular forces between itself and the solvent molecules.
Intermolecular Interactions
The capacity of a solvent to dissolve this molecule is directly related to its ability to overcome the intermolecular forces holding the crystal lattice together and form stable solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound due to their ability to form strong hydrogen bonds with both the carboxylic acid group and the ether oxygens.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the carboxylic acid's hydroxyl proton. Their effectiveness will depend on their overall polarity and ability to disrupt the solute's crystal lattice.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[2] Given the polar nature of the target molecule, very low solubility is anticipated in these solvents.
The following diagram illustrates the potential intermolecular interactions that govern solubility.
A Practical Protocol for Quantitative Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the gold standard.[7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8][9] The following protocol is a self-validating system designed for accuracy and trustworthiness.
Causality Behind Experimental Choices
-
Excess Solid: Using a clear excess of the solid compound ensures that the resulting solution is truly saturated at the given temperature.
-
Equilibration Time: Dissolution is not instantaneous. A sufficient incubation period with agitation is critical to allow the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.[7][8] Studies have shown that 24-36 hours is often sufficient, but validation is key.[7]
-
Temperature Control: Solubility is a temperature-dependent property.[4] Maintaining a constant and accurately recorded temperature is paramount for data consistency and comparability.
-
Phase Separation: It is crucial to analyze only the dissolved compound. Incomplete removal of microscopic solid particles is a common source of error, leading to an overestimation of solubility. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a robust method for this separation.[8][10]
-
Validated Analytical Method: An accurate and precise analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the compound's concentration in the saturated solution.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The exact mass should be sufficient to ensure solid material remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.
-
Prepare at least three replicate samples for each solvent to assess variability.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a rotating mixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples continuously for a minimum of 24 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7][10]
-
-
Phase Separation & Sampling:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.[8]
-
-
Analysis:
-
Dilute the filtered sample with a suitable mobile phase if necessary to fall within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilution factors used during sample preparation.
-
Report the mean solubility and standard deviation for the replicate samples.
-
The following diagram outlines this comprehensive workflow.
Expected Solubility Data & Interpretation
While specific experimental data for this compound is not widely published, a qualitative and quantitative summary can be predicted based on physicochemical principles. Researchers using the protocol above should expect results that follow these general trends.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvent | Dominant Interactions | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor/Acceptor) | Very High (>100 mg/mL) |
| Water | Hydrogen Bonding (Donor/Acceptor) | High | |
| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole, H-Bonding (Acceptor) | Moderate (10-100 mg/mL) |
| Ethyl Acetate | Dipole-Dipole, H-Bonding (Acceptor) | Moderate to Low (1-50 mg/mL) | |
| Tetrahydrofuran (THF) | Dipole-Dipole, H-Bonding (Acceptor) | Moderate to Low (1-50 mg/mL) | |
| Non-Polar | Toluene | London Dispersion Forces | Very Low (<1 mg/mL) |
| Hexane, Heptane | London Dispersion Forces | Insoluble (<0.1 mg/mL) |
Interpretation Notes:
-
Co-solvency: In binary solvent systems, such as water and 1,4-dioxane, a phenomenon known as co-solvency may be observed where solubility is greater in the mixture than in either of the pure solvents.[11] This is due to the mixture's ability to offer both polar and non-polar interaction capabilities.
-
Effect of Water: For many carboxylic acids, the presence of small amounts of water in an organic solvent can significantly enhance solubility.[12][13] This is a critical consideration for processes where anhydrous conditions are not strictly maintained.
Conclusion
The solubility of this compound is a critical parameter dictated by the interplay of its polar functional groups and the nature of the solvent. A theoretical assessment strongly predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For definitive quantitative results, a rigorous experimental approach, such as the equilibrium shake-flask method detailed in this guide, is essential. By understanding the principles behind solute-solvent interactions and adhering to a validated experimental protocol, researchers can accurately determine the solubility profile of this compound, enabling streamlined process development, successful formulation, and confident advancement of their scientific objectives.
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 6. youtube.com [youtube.com]
- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
A Technical Guide to (R)-1,4-Dioxane-2-Carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of (R)-1,4-dioxane-2-carboxylic acid, a chiral building block of increasing importance in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its commercial availability, synthesis, quality control, and applications.
Introduction: The Significance of Chiral Scaffolds in Modern Drug Design
The pursuit of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Chiral building blocks, such as this compound, offer a powerful tool for introducing stereochemical complexity and fine-tuning the properties of drug candidates. The 1,4-dioxane ring, a saturated six-membered heterocycle containing two oxygen atoms, is a versatile scaffold. When functionalized with a carboxylic acid group at a chiral center, it becomes a valuable synthon for creating novel chemical entities with the potential for improved efficacy and safety profiles. The carboxylic acid moiety, a common feature in over a quarter of all commercialized pharmaceuticals, provides a key interaction point for biological targets and enhances aqueous solubility.
Commercial Availability and Supplier Landscape
This compound (CAS No. 1932281-42-9) is commercially available from a variety of suppliers, catering primarily to the research and development market.[1] The racemic form, 1,4-dioxane-2-carboxylic acid (CAS No. 89364-41-0), is also available and may be a more cost-effective starting material for in-house resolution.[2]
Identifying Suppliers: From Catalog to Custom Synthesis
The supplier landscape can be broadly categorized into two tiers:
-
Catalog Suppliers: These companies offer this compound in pre-packaged quantities, typically ranging from milligrams to several grams. They provide a convenient source for initial screening and early-stage research. Notable suppliers in this category include Sigma-Aldrich (Merck), Santa Cruz Biotechnology, and various platforms like ChemicalBook which aggregate listings from multiple vendors.[3][4]
-
Custom Synthesis and Contract Research Organizations (CROs): For larger quantities or specific purity requirements, researchers often turn to CROs that specialize in custom synthesis. These organizations can manufacture the compound on a larger scale and provide detailed analytical data to meet specific project needs.
Procurement Considerations: Purity, Cost, and Lead Times
When sourcing this compound, it is crucial to consider the following factors:
| Parameter | Typical Range/Consideration | Importance for Researchers |
| Purity | >95% (standard) | High purity is essential for unambiguous biological testing and to avoid interference from impurities. |
| Enantiomeric Excess (ee) | Typically >98% | Critical for ensuring the desired stereochemical outcome in subsequent synthetic steps. |
| Cost | Varies significantly by supplier and quantity | A key factor for budget planning, especially for larger-scale campaigns. |
| Lead Time | Days to weeks | Important for project timelines; custom syntheses will have longer lead times. |
| Available Quantities | mg to multi-gram scale | Influences the feasibility of scaling up a synthetic route. |
| Documentation | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Essential for quality control, safety, and regulatory compliance. |
A representative price for the racemic 1,4-dioxane-2-carboxylic acid is approximately $386.00 for 1 gram with a purity of 95%.[5]
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A thorough analytical characterization should be performed upon receipt of the material.
The Certificate of Analysis (CoA): A Critical Document
A Certificate of Analysis from the supplier is the primary document attesting to the quality of the material. While a specific CoA for this compound is not publicly available, a typical CoA for a certified reference material of 1,4-dioxane would include details on identity, purity (assessed by techniques like GC or HPLC), and physical properties. For the chiral compound, the CoA should also specify the enantiomeric excess and the method used for its determination.
Recommended Analytical Methods
A comprehensive analytical testing protocol for this compound should include:
-
Identity Verification:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV or ELSD) to determine chemical purity.
-
-
Chiral Purity (Enantiomeric Excess):
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess. The carboxylic acid may need to be derivatized to an amide or ester to achieve good separation on a chiral stationary phase. An alternative is the use of a chiral mobile phase additive.
-
Experimental Protocol: Chiral HPLC Method Development
Step 1: Column Screening
A screening of several chiral stationary phases (CSPs) is the first step. Columns with broad applicability, such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), are a good starting point.
Step 2: Mobile Phase Optimization
For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[7]
Step 3: Indirect Method (Derivatization)
If direct separation is challenging, an indirect method can be employed. This involves derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]
Synthesis and Manufacturing Considerations
The synthesis of enantiomerically pure this compound can be approached in two main ways: chiral resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution
This method starts with the readily available racemic 1,4-dioxane-2-carboxylic acid. The enantiomers are separated by forming diastereomeric salts with a chiral base. Subsequent fractional crystallization and liberation of the acid from the salt yield the desired enantiomer. While a common technique, this can be labor-intensive and may result in a lower overall yield of the desired enantiomer.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiopure compound. While specific patented syntheses for this exact molecule are not prevalent in the public domain, general methods for the synthesis of substituted 1,4-dioxanes can be adapted.[8] One potential route involves the cyclization of a chiral precursor.
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-dioxane-2-carboxylic Acid (89364-41-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 4. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]
Methodological & Application
The Strategic Application of (R)-1,4-Dioxane-2-carboxylic Acid in Modern Asymmetric Synthesis: A Guide for Researchers
To our esteemed colleagues in chemical research and drug development, this document serves as a detailed guide to the synthetic utility of (R)-1,4-dioxane-2-carboxylic acid. While not a conventionally employed chiral auxiliary, its unique structural features present compelling opportunities as a versatile chiral building block. This guide will explore its potential, grounded in the principles of stereocontrolled synthesis, and provide both established and conceptual frameworks for its application.
Introduction: Unveiling the Potential of a Niche Chiral Scaffold
This compound is a heterocyclic compound featuring a stereogenic center at the C2 position.[1] Its structure, a six-membered ring containing two ether linkages, imparts a degree of conformational rigidity. The carboxylic acid functionality provides a convenient handle for synthetic transformations.[2] While the literature on its use as a traditional, recoverable chiral auxiliary is sparse, its value as a chiral building block is significant.[] In this role, the inherent chirality of the molecule is directly incorporated into the final product, offering an efficient route to enantiomerically enriched targets.
This guide will first delve into the prospective, yet scientifically grounded, use of this compound as a chiral auxiliary. Subsequently, we will explore its more established application as a chiral synthon, providing a basis for its integration into complex molecule synthesis.
Conceptual Application as a Chiral Auxiliary: A Hypothetical Protocol
Rationale for Hypothetical Protocol
The carboxylic acid of this compound can be readily converted to an amide. This amide, when acylated, can form a chiral enolate. The conformational rigidity of the dioxane ring is expected to influence the facial selectivity of the enolate's reaction with an electrophile, such as an aldehyde. The two oxygen atoms within the dioxane ring could potentially chelate with the metal cation of the enolate, further restricting conformational freedom and enhancing stereocontrol.
Hypothetical Workflow: Asymmetric Aldol Addition
Detailed Hypothetical Protocol
Step 1: Preparation of the N-Acyl Dioxane Amide
-
Amide Formation: To a solution of this compound (1.0 eq.) and a suitable chiral or achiral amine (e.g., benzylamine, 1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.). Stir the reaction mixture at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude amide by flash column chromatography.
-
Acylation: To a solution of the amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq.). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the N-acyl amide by flash chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl dioxane amide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the desired aldehyde (1.2 eq.) to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Auxiliary Cleavage
-
Hydrolysis: Dissolve the crude aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add lithium hydroxide (4.0 eq.) and 30% hydrogen peroxide (4.0 eq.). Stir vigorously for 4-6 hours.
-
Isolation: Quench the excess peroxide with aqueous sodium sulfite. Separate the layers and acidify the aqueous layer with 1 M HCl. Extract the desired β-hydroxy carboxylic acid with ethyl acetate. The chiral amine can be recovered from the organic layer of the initial separation.
| Hypothetical Reaction | Expected Outcome | Key Considerations |
| Asymmetric Aldol Addition | High diastereoselectivity | The choice of base and solvent can significantly impact the stereochemical outcome. |
| Asymmetric Alkylation | Moderate to high diastereoselectivity | The steric bulk of the alkylating agent will influence the facial selectivity. |
Application as a Chiral Building Block: A Practical Approach
The most documented and practical application of this compound is as a chiral building block.[] In this approach, the stereocenter of the acid is retained in the final product. This strategy is highly efficient as it avoids the steps of auxiliary attachment and cleavage.
Synthesis of Chiral 1,4-Dioxane-Containing Molecules
The synthesis of functionalized 1,4-dioxanes is an active area of research, with applications in medicinal chemistry and materials science.[5] this compound can serve as a starting point for the synthesis of more complex, enantiomerically pure 1,4-dioxane derivatives.
Example Workflow: Synthesis of a Chiral Dioxane Amide
Protocol: Synthesis of a Chiral (R)-1,4-Dioxane-2-carboxamide
This protocol describes the coupling of this compound with a primary amine to form a chiral amide.
-
Acid Activation: To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture for 1 hour at 0 °C and then 1 hour at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired primary amine (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup and Purification: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Molecular Formula | C5H8O4[1] |
| Molecular Weight | 132.11 g/mol [1] |
| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid[1] |
Synthesis of this compound
The accessibility of the chiral starting material is crucial for its application. While not commercially available from all suppliers, its synthesis can be achieved through various methods, including the cyclization of chiral precursors. One common approach involves the use of a chiral starting material from the "chiral pool," such as a derivative of a natural amino acid or carbohydrate.
A plausible synthetic route could involve the Williamson ether synthesis between a protected (R)-glyceric acid derivative and a suitable two-carbon electrophile, followed by deprotection and cyclization.
Conclusion and Future Outlook
This compound represents an under-explored yet potentially valuable tool in the arsenal of the synthetic organic chemist. While its application as a traditional chiral auxiliary remains to be thoroughly investigated, its utility as a chiral building block is evident. The protocols and conceptual frameworks provided in this guide are intended to stimulate further research into the applications of this and related chiral dioxane scaffolds. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the exploration of novel chiral building blocks like this compound will be of paramount importance.
References
Application Notes & Protocols: The Strategic Role of (R)-1,4-Dioxane-2-Carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological targets of drugs—receptors, enzymes, and nucleic acids—are inherently chiral, creating a lock-and-key environment where only one enantiomer of a drug molecule may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, induce harmful side effects. This reality has elevated the importance of chiral building blocks: enantiomerically pure compounds that serve as foundational scaffolds in the synthesis of complex active pharmaceutical ingredients (APIs).[][2]
(R)-1,4-dioxane-2-carboxylic acid is one such invaluable chiral building block.[3] Its rigid dioxane ring and defined stereocenter at the C2 position make it a versatile synthon for introducing specific spatial arrangements into a target molecule. This guide provides an in-depth exploration of its application, particularly focusing on its role in the synthesis of novel antiviral agent intermediates, supported by detailed experimental protocols for researchers in drug development.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid | PubChem[3] |
| Molecular Formula | C₅H₈O₄ | PubChem[3] |
| Molecular Weight | 132.11 g/mol | PubChem[3] |
| Appearance | Typically a white to off-white solid | --- |
| CAS Number | 1932281-42-9 | PubChem[3] |
Part 1: From Chiral Acid to Key Synthetic Intermediate
The carboxylic acid moiety, while providing a useful synthetic handle, is often not the functional group incorporated directly into the final API.[4][5] More commonly, it is reduced to the corresponding primary alcohol. This transformation converts the acid into a more versatile intermediate, (R)-2-hydroxymethyl-[6][7]dioxane, which can then participate in a wider array of coupling and etherification reactions. This alcohol intermediate has been specifically identified as a precursor to potent antiviral agents that inhibit the replication of viruses like Sindbis virus.[6]
The following diagram illustrates this critical preparatory step.
Caption: Conversion of the chiral acid to its corresponding alcohol.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear rationales provided for key experimental choices. Researchers should adapt these protocols based on available laboratory equipment and safety procedures.
Protocol 1: Synthesis of (R)-2-hydroxymethyl-[6][7]dioxane
This protocol details the selective reduction of the carboxylic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent for its high selectivity for carboxylic acids over other potential functional groups and its relatively mild reaction conditions compared to stronger reducing agents like lithium aluminum hydride.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g of this compound in 50 mL of anhydrous THF. Cool the resulting solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add 1.2 equivalents of 1 M BH₃·THF solution dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Scientist's Note: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. Anhydrous conditions are essential as borane reacts with water.[8]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting carboxylic acid spot indicates completion.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Rationale: The acidic quench protonates the borate ester intermediate, facilitating its hydrolysis and neutralizing any remaining reducing agent. This step must be performed slowly and with caution in a well-ventilated fume hood.
-
-
Workup and Extraction:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Add 50 mL of Ethyl Acetate to the remaining aqueous residue.
-
Carefully neutralize the solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of Ethyl Acetate.
-
Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford (R)-2-hydroxymethyl-[6][7]dioxane as a clear oil.
Expected Outcome: This procedure typically yields the desired alcohol with high purity (>95%) and in good yield (80-90%).
Protocol 2: Application in the Synthesis of a Dioxane-Based Antiviral Scaffold
This protocol provides a representative example of how (R)-2-hydroxymethyl-[6][7]dioxane can be utilized as a key intermediate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to build a more complex molecule, a common strategy in medicinal chemistry.[9]
The workflow below illustrates the conceptual synthetic logic.
Caption: General workflow for elaborating the chiral intermediate.
Methodology: Tosylation and Nucleophilic Substitution
-
Activation Step (Tosylation):
-
Dissolve 1.0 equivalent of (R)-2-hydroxymethyl-[6][7]dioxane in anhydrous Dichloromethane (DCM) at 0 °C.
-
Add 1.5 equivalents of pyridine, followed by the slow, portion-wise addition of 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The tosylate group is an excellent leaving group, activating the primary carbon for subsequent substitution.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.
-
-
Substitution Step (Scaffold Assembly):
-
Dissolve the crude tosylated intermediate in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add 1.2 equivalents of the desired nucleophile (e.g., a nitrogen-containing heterocycle) and 2.0 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃).
-
Rationale: DMF is an excellent solvent for Sₙ2 reactions. K₂CO₃ acts as a base to deprotonate the nucleophile if necessary and scavenge any acid formed.
-
Heat the reaction mixture to 60-80 °C and stir until the starting tosylate is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract the product with Ethyl Acetate.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the final compound via flash column chromatography to obtain the desired dioxane-containing pharmaceutical intermediate.
-
Conclusion and Future Outlook
This compound stands out as a strategic and versatile chiral building block. Through straightforward chemical transformations, it provides access to key intermediates like (R)-2-hydroxymethyl-[6][7]dioxane, which are instrumental in the synthesis of complex molecules with defined stereochemistry. The protocols outlined here demonstrate a reliable pathway from the foundational chiral acid to a functionalized scaffold suitable for incorporation into advanced pharmaceutical candidates, particularly in the pursuit of novel antiviral therapies.[6] The continued application of such well-defined synthons will undoubtedly accelerate the discovery and development of next-generation medicines.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
Application Notes and Protocols for the Esterification of (R)-1,4-Dioxane-2-carboxylic Acid with Hindered Alcohols
Introduction: Navigating the Challenges of Sterically Demanding Esterifications
The synthesis of esters from sterically hindered carboxylic acids and alcohols is a persistent challenge in organic synthesis, particularly in the fields of drug discovery and development where complex molecular architectures are commonplace. The reaction between a sterically encumbered acid, such as (R)-1,4-dioxane-2-carboxylic acid, and a bulky secondary or tertiary alcohol is often sluggish and low-yielding under traditional Fischer esterification conditions.[1][2] The inherent steric hindrance around the reactive centers impedes the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, thus hampering the formation of the tetrahedral intermediate.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, field-proven methodologies for the successful esterification of the chiral building block, this compound, with hindered alcohols. We will delve into the mechanistic rationale behind various powerful coupling methods, offering detailed, step-by-step protocols and insights into overcoming the associated challenges, such as potential epimerization and side reactions.
The this compound moiety is a valuable scaffold in medicinal chemistry. Its constrained cyclic ether structure can impart favorable pharmacokinetic properties to a molecule. However, the same structural features that make it attractive also contribute to the difficulty of its chemical manipulation. The axial or equatorial positioning of the carboxylic acid group, coupled with the puckered conformation of the dioxane ring, can significantly influence its reactivity.
This document will explore three primary strategies for achieving this challenging transformation:
-
Steglich Esterification: A mild and versatile method employing carbodiimide coupling agents.[3][4]
-
Yamaguchi Esterification: A powerful technique for the synthesis of highly functionalized and sterically hindered esters.[5][6][7]
-
Mitsunobu Reaction: A redox-neutral method that proceeds with inversion of stereochemistry at the alcohol center, particularly useful for secondary alcohols.[8][9][10]
We will also discuss the role of advanced coupling agents and provide a comparative analysis to guide the selection of the most appropriate method for a given substrate combination.
I. Foundational Considerations: Substrate Properties and Potential Pitfalls
Before proceeding to specific protocols, it is crucial to understand the inherent properties of the substrates and potential side reactions that can compromise the yield and purity of the desired ester.
The Nature of this compound
This compound possesses a chiral center at the C2 position. This stereocenter is susceptible to epimerization under certain reaction conditions, particularly those involving the formation of an enolate intermediate.[11] Therefore, reaction conditions must be carefully chosen to preserve the stereochemical integrity of the starting material. The dioxane ring itself is generally stable under many esterification conditions, but harsh acidic or basic conditions could potentially lead to ring-opening.
The Challenge of Hindered Alcohols
Secondary and tertiary alcohols present significant steric barriers to esterification. The bulky alkyl or aryl groups surrounding the hydroxyl functionality hinder its nucleophilic attack on the activated carboxylic acid. To overcome this, highly reactive intermediates and/or catalysts that can facilitate the coupling are required.
Potential Side Reactions
-
Epimerization: As mentioned, the chiral center of the carboxylic acid can be prone to racemization, especially if a strong base is used, leading to the formation of a planar enolate.[11]
-
N-Acylurea Formation (in Steglich Esterification): A common side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[4]
-
Rearrangement and Elimination: With tertiary alcohols, the reaction conditions can sometimes favor elimination to form an alkene rather than substitution to form the ester.
II. Comparative Overview of Esterification Methodologies
The choice of esterification method is paramount and depends on the specific steric and electronic properties of both the carboxylic acid and the alcohol. The following table provides a high-level comparison of the key methods discussed in this guide.
| Method | Activating Agent(s) | Catalyst | Key Advantages | Common Limitations | Ref. |
| Steglich Esterification | DCC or EDC | DMAP | Mild reaction conditions, suitable for acid-sensitive substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC, potential for N-acylurea formation. | [3][12] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | DMAP | High yields for sterically hindered substrates, low risk of epimerization. | Requires a two-step, one-pot procedure; TCBC is moisture-sensitive. | [6][7][13] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | - | Proceeds with inversion of stereochemistry at the alcohol, mild conditions. | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide byproduct can complicate purification. | [8][9][14] |
| Modern Coupling Agents | HATU, HBTU | Non-nucleophilic base (e.g., DIPEA) | High efficiency for hindered substrates, reduced risk of epimerization compared to some methods. | Higher cost of reagents. | [15][16][17] |
III. Detailed Application Protocols
This section provides detailed, step-by-step protocols for the esterification of this compound with a representative hindered secondary alcohol (e.g., isopropanol or cyclohexanol). These protocols are intended as a starting point and may require optimization for different hindered alcohols.
Protocol 1: Steglich Esterification
The Steglich esterification is a reliable method for coupling carboxylic acids with alcohols under mild conditions, making it suitable for substrates that are sensitive to acid or heat.[3][4] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is key to its success.[12][18]
-
DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
DMAP: This nucleophilic catalyst intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This also suppresses the formation of the unreactive N-acylurea byproduct.[4]
-
Anhydrous Solvent: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the activated intermediates.
Caption: Workflow for Steglich Esterification.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the hindered alcohol (1.1 - 1.5 eq.) and a catalytic amount of DMAP (0.1 - 0.2 eq.).
-
Dissolve the components in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1-0.5 M concentration).
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
If EDC was used, proceed directly to the next step.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is particularly effective for the synthesis of sterically demanding esters and macrolactones.[6][7] The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by DMAP for nucleophilic attack by the alcohol.[5]
-
TCBC (Yamaguchi Reagent): The steric hindrance of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to the formation of a highly reactive acyl-pyridinium intermediate.[7]
-
Triethylamine (Et₃N): A non-nucleophilic base used to neutralize the HCl generated during the formation of the mixed anhydride.
-
Stoichiometric DMAP: In this method, DMAP is used in stoichiometric amounts to drive the reaction to completion by forming the highly reactive acylating agent.
Caption: Simplified Yamaguchi Esterification Mechanism.
-
Mixed Anhydride Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or toluene, add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Esterification:
-
In a separate flask, dissolve the hindered alcohol (1.5 - 2.0 eq.) and DMAP (1.5 - 2.0 eq.) in the same anhydrous solvent.
-
Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[8][9] This is particularly useful when a specific stereoisomer of the ester is desired. The reaction proceeds under mild, neutral conditions.[14]
-
DEAD/DIAD and PPh₃: These reagents form a phosphonium salt intermediate with the alcohol, converting the hydroxyl group into a good leaving group. Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity.
-
Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the carboxylate attacks the activated alcohol from the backside, resulting in a complete inversion of the stereocenter.[8]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates.
Caption: Workflow for the Mitsunobu Reaction.
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq.), the hindered secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced diazodicarboxylate byproduct. These can often be removed by direct purification via column chromatography on silica gel.
-
IV. Advanced Coupling Agents for Enhanced Efficiency
For particularly challenging esterifications involving highly hindered substrates, more modern and powerful coupling agents can be employed.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based coupling agent is known for its high efficiency and low rate of epimerization, making it an excellent choice for chiral carboxylic acids.[15][17] It forms a highly reactive OAt-active ester.[17]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is another effective uronium-based coupling agent, though HATU is often considered superior for more demanding couplings.[19]
These reagents are typically used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The protocols are similar to the Steglich esterification, with the carbodiimide and DMAP being replaced by the uronium salt and DIPEA.
V. Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the equivalents of the coupling agent and the alcohol. For the Yamaguchi esterification, ensure all reagents are strictly anhydrous. For the Mitsunobu reaction, the order of addition of reagents can sometimes influence the outcome.
-
Epimerization: If epimerization is a concern, avoid strong bases and prolonged reaction times at elevated temperatures. The Yamaguchi esterification and the use of HATU are generally good options to minimize this side reaction.[6][17]
-
Difficult Purification: The byproducts of the Steglich (DCU) and Mitsunobu (triphenylphosphine oxide) reactions can sometimes complicate purification. Using EDC in the Steglich esterification allows for an aqueous workup to remove the urea byproduct. For the Mitsunobu reaction, alternative phosphines and azodicarboxylates have been developed to facilitate easier purification.
VI. Conclusion
The esterification of this compound with hindered alcohols requires a departure from traditional methods and the adoption of more sophisticated coupling strategies. The Steglich and Yamaguchi esterifications, along with the Mitsunobu reaction, provide a powerful toolkit for synthetic chemists to tackle these challenging transformations. The choice of method should be guided by the specific steric and electronic properties of the substrates, as well as considerations for stereochemical integrity and potential side reactions. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize these valuable and complex ester derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: Strategic Amide Coupling of (R)-1,4-dioxane-2-carboxylic Acid
Introduction: Navigating the Challenges of a Unique Chiral Scaffold
(R)-1,4-dioxane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid dioxane backbone and stereocenter offer a unique three-dimensional architecture that can be exploited to design molecules with specific pharmacological profiles. However, the steric hindrance posed by the dioxane ring proximal to the carboxylic acid functional group presents a significant challenge for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.[1][2] Direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid.[3][4] This document provides a comprehensive guide to effective amide coupling protocols for this compound, focusing on the selection of appropriate reagents and the optimization of reaction conditions to overcome steric challenges and preserve stereochemical integrity.
Core Principles for Coupling Sterically Hindered Carboxylic Acids
The primary obstacle in the amidation of this compound is the steric congestion around the carbonyl group. This can hinder the approach of the amine nucleophile, leading to slow reaction rates and the potential for side reactions. Therefore, the choice of coupling reagent and reaction conditions is critical. Key considerations include:
-
Activation Strategy: The chosen reagent must efficiently convert the carboxylic acid into a highly reactive intermediate to facilitate nucleophilic attack by the amine.
-
Minimizing Steric Clash: The activated intermediate should ideally have a smaller steric profile to reduce hindrance.
-
Preservation of Chirality: For a chiral substrate like this compound, it is imperative to employ conditions that minimize the risk of epimerization at the α-carbon.
-
Byproduct Removal: The byproducts of the coupling reaction should be easily separable from the desired amide product.
Comparative Analysis of Key Amide Coupling Protocols
Several classes of coupling reagents are commonly employed in organic synthesis.[5] Below is a comparative analysis of three widely used systems for the amide coupling of this compound, highlighting their strengths and weaknesses in the context of this specific substrate.
| Coupling Reagent System | Key Advantages | Potential Challenges & Mitigation Strategies |
| HATU / DIPEA | High reactivity, fast reaction times, and low rates of epimerization.[4][6] Particularly effective for sterically hindered substrates.[6] | The guanidinium byproduct can sometimes complicate purification. Mitigation: Employing an aqueous workup with LiCl solution can help remove DMF and some polar byproducts.[3] |
| EDC / HOBt | Water-soluble carbodiimide, allowing for easy removal of the urea byproduct through aqueous extraction.[4] Cost-effective and widely used. | Can be less effective for highly hindered systems. Racemization can be a concern, though the addition of HOBt significantly suppresses it.[4] Mitigation: Using a slight excess of EDC and HOBt and allowing for longer reaction times may be necessary. |
| T3P® | Excellent for preventing epimerization.[7] Byproducts are water-soluble, simplifying workup.[7][8] Known for its high product purity and yields.[7] | May require slightly elevated temperatures for very hindered couplings. Mitigation: Performing the reaction in a suitable solvent like ethyl acetate or THF and gentle heating can improve reaction rates. |
Experimental Protocols
The following protocols are designed as starting points for the amide coupling of this compound. Researchers should consider optimizing these conditions based on the specific amine being used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as the first-line approach for coupling this compound, especially with sterically demanding amines, due to HATU's high reactivity.[6][9]
Workflow Diagram:
Figure 1: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 equiv) and HATU (1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirring solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative, with the significant advantage of easy byproduct removal.[4]
Workflow Diagram:
Figure 2: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
If using the hydrochloride salt of the amine, add a non-nucleophilic base such as DIPEA or triethylamine (2.5 equiv).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer (4-24 hours) due to steric hindrance.
-
After completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® is an excellent choice when suppression of epimerization is of utmost importance.[7] The workup is often straightforward due to the water solubility of the phosphonic acid byproducts.[7][8]
Workflow Diagram:
Figure 3: Workflow for T3P®-mediated amide coupling.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent such as ethyl acetate or THF.
-
Add a suitable base, such as pyridine or DIPEA (3.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add a 50% solution of T3P® in ethyl acetate (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude amide by flash column chromatography.
Purification and Characterization
Purification of the resulting amide can typically be achieved by silica gel chromatography.[10] Recrystallization can also be an effective method for obtaining highly pure material, with solvents such as ethanol, acetone, or acetonitrile being good starting points to explore.[10] Characterization of the final product should include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and purity. Chiral HPLC may be necessary to confirm the retention of stereochemical integrity.
Conclusion
The successful amide coupling of this compound hinges on the judicious selection of a coupling reagent that can overcome the inherent steric hindrance while preserving the chirality of the molecule. HATU is recommended as a robust and highly reactive option for challenging couplings. EDC/HOBt provides a cost-effective and easily purified alternative, while T3P® excels in minimizing epimerization. The protocols provided herein serve as a comprehensive guide for researchers to effectively synthesize amide derivatives of this valuable chiral building block, enabling the advancement of drug discovery and development programs.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Significance of the 1,4-Dioxane Scaffold in Medicinal Chemistry
An in-depth guide to the multi-step synthesis of chiral amides derived from (R)-1,4-dioxane-2-carboxylic acid, tailored for researchers and drug development professionals.
The 1,4-dioxane motif is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of lead compounds. Its incorporation can enhance aqueous solubility, modulate lipophilicity, and introduce a stable, non-metabolized polar group that can engage in crucial hydrogen bonding interactions with biological targets. When functionalized with a chiral carboxylic acid, as in this compound, it becomes a versatile building block for creating complex molecules with precise three-dimensional architectures. This stereochemical control is paramount, as the biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even toxic.[1][2]
This guide provides a detailed protocol for a multi-step synthesis beginning with the preparation of the chiral dioxane core and proceeding to its elaboration into a final amide product, a common and critical transformation in the synthesis of active pharmaceutical ingredients (APIs).
Overall Synthetic Strategy
The synthetic pathway is designed as a two-stage process. The first stage focuses on the stereoselective synthesis of the core building block, this compound. The second stage demonstrates its utility through a subsequent amide coupling reaction, a cornerstone of medicinal chemistry. This approach allows for the modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: High-level workflow for the multi-step synthesis.
Part 1: Synthesis of this compound
The synthesis of the chiral 1,4-dioxane core is the critical first stage. While various methods exist for forming dioxane rings, a common and reliable strategy involves the cyclization of a suitable acyclic precursor.[3][4] The following protocol is based on a Brønsted acid-catalyzed reaction between a chiral epoxide and a diol, followed by oxidation.
Protocol 1: Synthesis of (R)-1,4-dioxane-2-methanol
Rationale: This step establishes the chiral center and the core dioxane ring structure. Using commercially available (R)-glycidol as the chiral starting material is an efficient way to introduce the desired stereochemistry. The acid-catalyzed reaction with ethylene glycol proceeds via an epoxide ring-opening followed by an intramolecular cyclization.
-
Materials: (R)-glycidol, Ethylene glycol, p-Toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of ethylene glycol (5.0 eq.) in DCM (0.5 M) at 0 °C, add p-TsOH (0.05 eq.).
-
Add (R)-glycidol (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (R)-1,4-dioxane-2-methanol as a clear oil.
-
Protocol 2: Oxidation to this compound
Rationale: The primary alcohol is oxidized to the carboxylic acid. A Jones oxidation or a milder method like TEMPO-catalyzed oxidation can be used. The protocol below uses potassium permanganate, a robust and scalable oxidant for this transformation.[4]
-
Materials: (R)-1,4-dioxane-2-methanol, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl), Sodium bisulfite.
-
Procedure:
-
Dissolve (R)-1,4-dioxane-2-methanol (1.0 eq.) in water (0.2 M) and cool to 0 °C.
-
Add a solution of KMnO₄ (2.5 eq.) in aqueous NaOH (1.0 M) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture vigorously at room temperature for 4-6 hours. The purple color should disappear, and a brown manganese dioxide precipitate will form.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with water.
-
Cool the clear filtrate to 0 °C and acidify to pH 2-3 with 1 M HCl. If excess permanganate is present (purple color persists), add sodium bisulfite solution dropwise until the solution is colorless before acidification.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.[5]
-
Part 2: Multi-Step Elaboration via Amide Coupling
With the chiral acid in hand, the next step is to form an amide bond, a ubiquitous linkage in pharmaceuticals. The primary challenge in coupling chiral carboxylic acids is preventing racemization of the stereocenter adjacent to the carbonyl group.[6]
Causality Behind Reagent Choice: Direct condensation of a carboxylic acid and an amine is generally not feasible due to acid-base chemistry.[7] The acid must first be activated. Classical reagents like carbodiimides (e.g., DCC, EDC) form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is susceptible to forming an oxazolone, which can lead to epimerization at the chiral center.[6] To suppress this, additives like HOBt or HOAt are used. Modern uronium-based coupling reagents such as HATU or HBTU incorporate a HOBt-like moiety, making them highly efficient and low-racemization choices for peptide and amide synthesis.[8][]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 3: Racemization-Free Amide Coupling
-
Materials: this compound, Desired amine (e.g., benzylamine), HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Diethyl ether, 1 M HCl, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere.
-
Add the amine (1.1 eq.), followed by DIPEA (2.5 eq.). Stir for 5 minutes.
-
Add HATU (1.2 eq.) in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (x2), saturated sodium bicarbonate solution (x2), and brine (x1).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide.
-
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the outcome of the synthesis.
Purification:
-
Flash Chromatography: The primary method for purifying both the intermediate alcohol and the final amide product.
-
Recrystallization: Can be used for solid carboxylic acids or final amide products to achieve high purity.[5]
-
Preparative HPLC/SFC: For challenging separations or to isolate highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[][11]
Analytical Workflow:
Caption: Standard analytical workflow for product validation.
Characterization Data: The identity, purity, and stereochemical integrity of the final product must be confirmed.
| Analysis Technique | Purpose | Expected Result for a Hypothetical Product |
| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the dioxane ring, the newly formed amide bond, and the amine substituent. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product. |
| Chiral HPLC/SFC | Enantiomeric Purity | A single major peak for the desired (R)-enantiomer, with a retention time distinct from the (S)-enantiomer. The enantiomeric excess (e.e.) should be >98%.[12][13] |
| Melting Point | Purity and Identification | A sharp, defined melting point range for crystalline solids. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidation Step | Incomplete reaction; over-oxidation leading to ring opening. | Ensure vigorous stirring and maintain temperature control. Use milder, more selective oxidation conditions (e.g., TEMPO/bleach) if KMnO₄ proves too harsh. |
| Incomplete Amide Coupling | Sterically hindered amine; insufficient activation. | Increase reaction time or temperature moderately (e.g., to 40-50 °C). Consider converting the acid to an acyl chloride for highly unreactive amines, though this increases racemization risk.[7][] |
| Racemization Detected | Over-activation of the acid; prolonged reaction time at elevated temperature; wrong choice of coupling reagent or base. | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure the reaction is not heated unnecessarily. Use a proven low-racemization reagent like HATU or T3P.[8][14] |
| Poor Enantiomeric Resolution in Chiral HPLC | Suboptimal chiral stationary phase (CSP) or mobile phase. | Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).[13][15] Optimize the mobile phase composition (solvents and additives).[16] |
Conclusion
The multi-step synthesis of derivatives from this compound represents a robust and versatile strategy for accessing novel chemical entities in drug discovery. By employing stereocontrolled methods for the core synthesis and racemization-free conditions for subsequent elaborations, researchers can confidently generate libraries of enantiomerically pure compounds. The protocols and insights provided herein serve as a comprehensive guide for navigating the challenges of chiral synthesis and enabling the development of next-generation therapeutics.
References
- 1. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 2. Challenges and opportunities for chiral covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
(R)-1,4-Dioxane-2-carboxylic Acid: A Versatile Chiral Building Block in Natural Product Synthesis
Introduction: The quest for efficient and stereoselective routes to complex natural products is a cornerstone of modern organic chemistry and drug development. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are instrumental in this endeavor, offering a direct pathway to desired stereoisomers and significantly streamlining synthetic efforts. Among the vast arsenal of available chiral synthons, (R)-1,4-dioxane-2-carboxylic acid and its derivatives represent a class of molecules with significant, yet underexplored, potential. This document provides an in-depth technical guide on the application of this compound in the total synthesis of natural products, offering insights into its strategic utility and detailed protocols for its incorporation.
While direct applications of this compound in a completed total synthesis are not extensively documented in publicly available literature, its structure lends itself to logical and powerful synthetic strategies. This guide will focus on a prominent potential application: its use in the synthesis of tetrahydropyran-containing natural products, exemplified by a proposed synthetic route toward (+)-decarestrictine L.
The Strategic Value of a Dioxane-Based Chiral Synthon
This compound offers several strategic advantages as a chiral building block:
-
Embedded Stereochemistry: The inherent and fixed (R)-stereocenter at the C2 position provides a reliable anchor for controlling the stereochemistry of subsequent transformations.
-
Latent Functionality: The 1,4-dioxane ring can be viewed as a protected diol, which can be unmasked or transformed under specific conditions to reveal new reactive sites.
-
Versatile Handle: The carboxylic acid functionality serves as a versatile handle for a wide range of chemical manipulations, including reductions, amidations, and esterifications, allowing for facile elaboration of the carbon skeleton.
Proposed Application: A Convergent Approach to (+)-Decarestrictine L
(+)-Decarestrictine L is a biologically active natural product featuring a substituted tetrahydropyran ring. Its synthesis has been the subject of considerable research. Here, we propose a synthetic strategy that leverages this compound as a key starting material to construct a crucial chiral intermediate.
Retrosynthetic Analysis
Our proposed retrosynthesis of (+)-decarestrictine L identifies a key tetrahydropyran intermediate that can be conceptually derived from a chiral 1,4-dioxane precursor. This strategy hinges on a key ring-transformation reaction.
Caption: Proposed retrosynthetic analysis of (+)-decarestrictine L.
Experimental Protocols
This section details the proposed experimental workflow, starting from the activation of this compound to the formation of a key intermediate poised for elaboration into the natural product.
PART 1: Synthesis of the Key Chiral Alcohol Intermediate
The initial step involves the reduction of the carboxylic acid to the corresponding primary alcohol, (R)-(1,4-dioxan-2-yl)methanol. This transformation is fundamental as the alcohol provides a more versatile handle for subsequent C-C bond-forming reactions.
Protocol 1: Reduction of this compound
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5 eq, 1 M in THF) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (R)-(1,4-dioxan-2-yl)methanol.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Borane-THF complex |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Typical Yield | >90% |
PART 2: Elaboration and Proposed Ring Transformation
With the chiral alcohol in hand, the subsequent steps would involve the introduction of the side chain and a pivotal ring transformation to construct the tetrahydropyran core. While a direct, one-pot conversion of a 1,4-dioxane to a tetrahydropyran is challenging, a multi-step sequence involving reductive ring opening of a derived acetal is a plausible approach.
Conceptual Workflow for Tetrahydropyran Synthesis
Caption: Conceptual workflow for the synthesis of a tetrahydropyran core.
This proposed sequence highlights a potential pathway where the stereochemical information from the initial chiral building block is effectively transferred to the final tetrahydropyran ring system. The key reductive ring opening step would likely involve the use of a Lewis acid and a hydride source to selectively cleave a C-O bond within the dioxane ring, leading to the desired tetrahydropyran structure.
Conclusion and Future Outlook
This compound stands as a promising yet underutilized chiral building block in the field of natural product synthesis. Its inherent stereochemistry and versatile functional group make it an attractive starting point for the asymmetric synthesis of complex molecules. The proposed synthetic strategy towards (+)-decarestrictine L outlined in this guide serves as a testament to its potential. Further research into novel ring-opening and ring-transformation reactions of dioxane derivatives will undoubtedly unlock the full synthetic power of this valuable chiral synthon, paving the way for more efficient and elegant total syntheses of biologically important natural products. Researchers and drug development professionals are encouraged to explore the incorporation of this and related chiral dioxane building blocks into their synthetic campaigns.
Purification of (R)-1,4-dioxane-2-carboxylic Acid Derivatives by Chiral Column Chromatography
An Application Guide
Abstract
(R)-1,4-dioxane-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, often serving as chiral building blocks for complex therapeutic agents.[1] The stereochemical integrity of these compounds is paramount to their biological activity and safety profile. Consequently, robust and efficient methods for their enantioselective purification are critical. This application note provides a detailed guide to the purification of this compound derivatives using chiral column chromatography. It delves into the underlying principles of chiral recognition, offers a systematic approach to method development, and presents detailed protocols for both analytical-scale screening and preparative-scale purification. This guide is intended for researchers, chemists, and drug development professionals seeking to isolate these valuable compounds with high enantiopurity.
Introduction: The Challenge of Purifying Chiral Dioxane Carboxylic Acids
The 1,4-dioxane moiety is a prevalent scaffold in modern pharmaceuticals. The specific enantiomer, this compound, provides a constrained, chiral framework that is valuable for designing molecules with precise three-dimensional orientations for optimal target engagement.[1] Approximately 60% of all pharmaceutical drugs are chiral, making enantiomerically pure compounds highly sought after.[2]
The purification of these derivatives, however, presents a distinct set of challenges:
-
Chirality: The primary challenge is the separation of the desired (R)-enantiomer from its (S)-enantiomer, which have identical physical and chemical properties in an achiral environment.[3]
-
Polarity: The presence of a carboxylic acid group and two ether linkages imparts significant polarity, which dictates the choice of stationary and mobile phases.
-
Synthetic Impurities: Crude reaction mixtures often contain unreacted starting materials, reagents, and side-products from the synthesis, which can include the formation of tars and other byproducts.[4][5]
Chiral column chromatography is the preeminent technique for resolving enantiomers, utilizing a chiral stationary phase (CSP) to induce differential interactions with the two enantiomers, thereby enabling their separation.[6]
The Principle of Chiral Recognition
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[6] The stability of these complexes differs for each enantiomer due to a combination of intermolecular interactions, including:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[2][6]
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The process involves selecting an appropriate column and then screening various mobile phases to find the optimal conditions.
Chiral Stationary Phase (CSP) Selection
For acidic compounds like 1,4-dioxane-2-carboxylic acid derivatives, polysaccharide-based CSPs are the recommended starting point. These are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[2][7][8]
Recommended Screening Columns:
-
Cellulose-based CSP: (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose-based CSP: (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Selection and Optimization
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic Mode (PO)—is critical.
For chiral carboxylic acids, achieving good peak shape and reproducible retention times is often impossible without an acidic modifier in the mobile phase.[7][9] The modifier, typically trifluoroacetic acid (TFA) or acetic acid, serves to suppress the ionization of the carboxylic acid group. This ensures that the analyte interacts with the CSP in a consistent, neutral state, preventing peak tailing and improving resolution.
Detailed Protocols
Protocol 1: Analytical Method Screening
This protocol outlines the steps for screening and optimizing the separation at an analytical scale (e.g., using a 250 x 4.6 mm HPLC column).
1. Sample Preparation:
-
Prepare a stock solution of the racemic or crude sample at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or 2-propanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
3. Mobile Phase Screening:
-
Normal Phase (NP) Screening:
- Mobile Phase A: n-Hexane / 2-propanol (90:10 v/v) + 0.1% TFA
- Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA
-
Reversed Phase (RP) Screening:
- Mobile Phase C: Acetonitrile / Water (50:50 v/v) + 0.1% TFA
- Mobile Phase D: Methanol / Water (50:50 v/v) + 0.1% TFA
4. Optimization:
-
Once initial separation is observed, adjust the ratio of the strong solvent (alcohol in NP, organic in RP) to optimize the resolution (Rs) and retention time.
-
Aim for a resolution value (Rs) > 1.5 for baseline separation, which is ideal for scaling up to preparative chromatography.
| Parameter | Normal Phase (NP) | Reversed Phase (RP) |
| Stationary Phase | Chiral Stationary Phase (e.g., Amylose-based) | Chiral Stationary Phase (e.g., Cellulose-based) |
| Typical Mobile Phase | n-Hexane / Alcohol (e.g., 2-propanol, ethanol) | Water / Acetonitrile or Methanol |
| Acidic Modifier | 0.1% TFA or Acetic Acid | 0.1% TFA or Formic Acid |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
| Analyte Solubility | Good for less polar derivatives | Good for more polar derivatives |
| Table 1. Comparison of starting conditions for Normal Phase vs. Reversed Phase chromatography for chiral carboxylic acids. |
Protocol 2: Preparative Scale-Up Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
1. Column Preparation:
-
Select a preparative column with the same stationary phase as the optimized analytical method. The column diameter and length will depend on the amount of material to be purified.
-
Equilibrate the column with at least 10 column volumes of the optimized mobile phase at the scaled-up flow rate until a stable baseline is achieved.
2. Sample Preparation and Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent. Using the mobile phase itself is ideal.
-
Liquid Loading: Inject the dissolved sample onto the column. Be careful not to overload the column, as this will compromise separation. A general rule is to load no more than 1-5% of the column's packing material weight.
-
Solid Loading (Recommended for Poorly Soluble Samples): a. Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of an inert adsorbent (like silica gel or Celite®). c. Evaporate the solvent completely to obtain a dry, free-flowing powder with the sample adsorbed onto the support. d. Load this powder onto the top of the column bed.
3. Elution and Fraction Collection:
-
Begin the elution with the optimized mobile phase.
-
Use an automated fraction collector to collect fractions based on time or UV absorbance.
-
Monitor the elution profile using the UV detector.
4. Analysis and Product Recovery:
-
Analyze the collected fractions using the analytical chiral HPLC method to identify those containing the pure desired enantiomer.
-
Combine the pure fractions.
-
Remove the mobile phase solvent using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvents.
-
Confirm the final purity and enantiomeric excess (e.e.) by chiral HPLC and structure by NMR.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Analyte ionization. | Add/increase the concentration of the acidic modifier (e.g., 0.1% - 0.5% TFA).[7] |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| No or Poor Separation | Incorrect CSP or mobile phase. | Screen different chiral columns and alternative mobile phase systems (NP, RP, PO).[6] |
| Inappropriate mobile phase polarity. | In NP, decrease alcohol content for more retention. In RP, decrease organic content. | |
| Irreproducible Retention Times | Incomplete column equilibration. | Ensure the column is flushed with at least 10-15 column volumes of the new mobile phase.[7] |
| Mobile phase composition change. | Prepare fresh mobile phase daily; ensure solvents are properly mixed. | |
| Enantiomer Elution Order Reversal | Switching between quinine and quinidine-based CSPs. | This is an expected phenomenon and can be used strategically.[10] |
| Table 2. Common issues and troubleshooting tips for the chiral separation of carboxylic acids. |
Conclusion
The purification of this compound derivatives via chiral column chromatography is a highly effective and essential technique in the field of drug discovery. By employing a systematic approach that begins with analytical-scale screening of appropriate polysaccharide-based chiral stationary phases and mobile phases containing an acidic modifier, researchers can develop robust separation methods. Scaling these methods to a preparative level, particularly with techniques like solid loading for challenging samples, allows for the isolation of these valuable chiral building blocks with high enantiomeric purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline this critical purification process, ultimately accelerating the development of novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 8. chiraltech.com [chiraltech.com]
- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 10. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Analysis of (R)- and (S)-1,4-Dioxane-2-carboxylic Acid Enantiomers
Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in biological activity. Consequently, the development of robust and reliable analytical methods for the stereoselective analysis of chiral molecules is paramount in drug discovery, development, and quality control. This document provides a comprehensive guide to the development and application of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of 1,4-dioxane-2-carboxylic acid, a key chiral building block in modern medicinal chemistry.
The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework for achieving baseline separation of the (R)- and (S)-enantiomers of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the method's underlying principles.
Method Development Strategy: A Rational Approach
The successful separation of enantiomers by chiral HPLC hinges on the creation of a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. The differential stability of these complexes for each enantiomer leads to different retention times and, thus, separation. Our strategy for developing a method for 1,4-dioxane-2-carboxylic acid is rooted in a systematic evaluation of key chromatographic parameters.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including carboxylic acids.[1][2][3] The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[4]
For acidic compounds like 1,4-dioxane-2-carboxylic acid, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, also offer specific selectivity for acidic compounds and are a viable alternative.[5]
Mobile Phase Optimization: Fine-Tuning Selectivity and Resolution
The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP, thereby influencing retention and enantioselectivity.
-
Normal-Phase vs. Reversed-Phase: While normal-phase (NP) chromatography (e.g., using hexane/alcohol mixtures) is a traditional approach for polysaccharide-based CSPs, reversed-phase (RP) conditions offer advantages in terms of sample solubility for polar compounds and compatibility with mass spectrometry (MS) detection.[6][7] For a polar analyte like 1,4-dioxane-2-carboxylic acid, an RP approach is often a practical starting point.
-
Organic Modifier: In RP mode, common organic modifiers include acetonitrile (ACN) and methanol (MeOH).[7] The choice and proportion of the organic modifier can significantly impact resolution. A screening of different ratios of water/ACN and water/MeOH is a fundamental step.
-
Mobile Phase Additives: For acidic analytes, suppressing the ionization of the carboxylic acid group is crucial for achieving good peak shape and retention. This is typically accomplished by adding a small percentage of an acid to the mobile phase, such as trifluoroacetic acid (TFA), formic acid, or acetic acid.[6][8] A common starting point is 0.1% (v/v) of acid. The presence of an acidic additive ensures that the analyte is in a neutral form, promoting interaction with the CSP.
Detection Method
Due to the lack of a strong chromophore in 1,4-dioxane-2-carboxylic acid, standard UV detection at low wavelengths (e.g., 210-220 nm) is a feasible option. However, for higher sensitivity and selectivity, especially in complex matrices, derivatization with a UV-active or fluorescent tag can be employed.[9][10][11] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides universal detection with high sensitivity.
Method Development Workflow
The logical flow of our method development process is illustrated in the following diagram:
Caption: Workflow for chiral HPLC method development.
Optimized Chiral HPLC Protocol
This protocol details the finalized method for the enantiomeric separation of (R)- and (S)-1,4-dioxane-2-carboxylic acid.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector or mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-RH), with dimensions of 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), analytical grade. (R)- and (S)-1,4-dioxane-2-carboxylic acid reference standards.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (30:70:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic 1,4-dioxane-2-carboxylic acid in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Dissolve the sample containing 1,4-dioxane-2-carboxylic acid in the mobile phase to achieve a similar concentration as the working standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be less than 2.0%.
Method Validation
The developed method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[12][13][14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and any impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Alternative Approach: Indirect Separation via Derivatization
In cases where direct separation is challenging or detection sensitivity is low, an indirect approach can be employed. This involves derivatizing the racemic carboxylic acid with a chiral derivatizing agent to form diastereomers.[18] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., a C18 column).
Derivatization Protocol Example
-
Reagents: A chiral amine, such as (R)-1-phenylethylamine, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: React the racemic 1,4-dioxane-2-carboxylic acid with an excess of the chiral amine in the presence of the coupling agent.
-
Separation: The resulting diastereomeric amides can then be separated on a C18 column using a mobile phase such as acetonitrile and water.
It is crucial to ensure that the chiral derivatizing agent is of high enantiomeric purity and that no racemization occurs during the derivatization reaction.[9][10]
Conclusion
This application note provides a comprehensive and scientifically rigorous guide for the development and implementation of a chiral HPLC method for the analysis of (R)- and (S)-1,4-dioxane-2-carboxylic acid enantiomers. By following the outlined systematic approach to method development, from the rational selection of the chiral stationary phase and mobile phase to proper method validation, researchers can achieve reliable and reproducible enantioselective separations. The detailed protocol serves as a robust starting point for routine analysis in both research and quality control environments, ensuring the stereochemical integrity of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients | Semantic Scholar [semanticscholar.org]
- 12. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. dujps.com [dujps.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. benchchem.com [benchchem.com]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Determination of enantiomeric excess of (R)-1,4-dioxane-2-carboxylic acid products
Application Note & Protocol
Topic: Determination of Enantiomeric Excess of (R)-1,4-dioxane-2-carboxylic Acid Products
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive guide for the determination of the enantiomeric excess (ee) of this compound, a chiral building block of significant interest. We present and contrast four robust analytical techniques: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect HPLC via Diastereomeric Derivatization, Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each method, we delve into the underlying scientific principles, provide detailed, field-tested protocols, and discuss the strategic rationale behind experimental choices to ensure self-validating and reliable results.
Introduction: The Imperative of Chiral Purity
Chiral carboxylic acids are prevalent functional groups in pharmaceuticals and complex natural product intermediates.[1][2] The synthesis of enantiomerically pure compounds is a primary goal in modern drug development. Consequently, accurate and reliable methods for determining enantiomeric excess are essential for process optimization, quality control, and regulatory compliance.[3] While numerous techniques exist, the most common and accurate methods for ascertaining ee values are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][4] This guide will explore these chromatographic techniques alongside NMR spectroscopy, offering a multi-faceted approach to the analysis of this compound.
Method 1: Direct Analysis by Chiral HPLC
Direct chiral HPLC is often the premier method for enantiomeric separation due to its accuracy, reproducibility, and minimal sample preparation. The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle of Separation
Enantiomers are separated based on the formation of transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase.[5] For acidic compounds like 1,4-dioxane-2-carboxylic acid, CSPs based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) or anion-exchangers are particularly effective.[5][6] These phases offer multiple interaction points—including ionic interactions, hydrogen bonding, and inclusion complexing—which are necessary to achieve the three-point interaction required for chiral recognition.[5][7]
Experimental Workflow & Protocol
The development of a direct chiral HPLC method is an empirical process involving the screening of columns and mobile phases to achieve optimal resolution.[8]
Caption: Workflow for Direct Chiral HPLC Method Development.
Protocol: Chiral HPLC Analysis
-
Column Selection: Begin screening with a macrocyclic glycopeptide column (e.g., CHIROBIOTIC V) and a quinine-based anion-exchange column (e.g., CHIRALPAK QN-AX). These have demonstrated broad selectivity for chiral acids.[5][6]
-
Sample Preparation:
-
Prepare a stock solution of the racemic 1,4-dioxane-2-carboxylic acid standard at 1 mg/mL in methanol.
-
Prepare a stock solution of the (R)-enantiomer standard (if available) to confirm peak identity.
-
Prepare unknown samples at approximately 1 mg/mL in the initial mobile phase to be tested. Filter all samples through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions Screening:
-
Test conditions in the order of Polar Ionic Mode, Reversed-Phase Mode, and Normal Phase Mode. The Polar Ionic Mode is often successful for acids on CHIROBIOTIC phases.[7]
-
Inject the racemic standard for each condition to assess separation.
-
-
Data Analysis & Calculation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers using the pure standard.
-
Calculate the enantiomeric excess (%ee) from the peak areas (A) using the following formula: %ee = [ (A_R - A_S) / (A_R + A_S) ] x 100
-
Data Presentation: Example HPLC Conditions
| Parameter | Condition A: Polar Ionic Mode | Condition B: Anion-Exchange |
| Column | CHIROBIOTIC V, 5 µm, 250 x 4.6 mm | CHIRALPAK QN-AX, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) | Methanol / Formic Acid / Ammonium Formate (100 / 0.4 / 0.35, v/v/m)[6] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min[6] |
| Temperature | 25 °C | 40 °C[6] |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected t_R (S) | ~8.5 min | ~5.2 min |
| Expected t_R (R) | ~10.2 min | ~6.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Method 2: Indirect HPLC via Derivatization
This method provides a powerful alternative when direct chiral separation is challenging or a chiral column is unavailable.[9] The core principle involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column (e.g., C18).[10][11]
Principle of Derivatization
For a carboxylic acid, a common and effective strategy is to use a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form stable diastereomeric amides.[10] The reaction must proceed to completion without causing racemization of the analyte or the reagent. The choice of coupling agent (e.g., DCC, EDC) is critical to ensure a high-yield and clean reaction.[10]
Caption: Workflow for Indirect HPLC Analysis via Derivatization.
Experimental Protocol
Protocol: Derivatization and Achiral HPLC Analysis
-
Reagents & Materials:
-
(S)-(-)-α-methylbenzylamine (enantiomerically pure CDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent
-
Anhydrous dichloromethane (DCM) or acetonitrile as solvent
-
Standard C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Derivatization Procedure:
-
In a clean, dry vial, dissolve ~5 mg of the 1,4-dioxane-2-carboxylic acid sample in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine.
-
Add 1.5 equivalents of DCC (or EDC).
-
Seal the vial and stir the reaction at room temperature for 2-4 hours, or until complete as monitored by TLC or a preliminary HPLC run.
-
Quench the reaction with a small amount of water. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Dilute the final solution with the HPLC mobile phase for analysis.
-
-
HPLC Analysis:
-
Use a standard reversed-phase gradient, such as Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Example Gradient: Start at 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes.
-
Monitor at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the chromophore introduced by the CDA).
-
-
Validation & Calculation:
-
It is crucial to derivatize a racemic standard first to confirm the separation and elution order of the two diastereomers.
-
Calculate the %ee using the peak areas of the two diastereomeric products.
-
Method 3: Chiral Gas Chromatography (GC)
GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[3] For non-volatile analytes like carboxylic acids, a derivatization step to increase volatility is required.
Principle of Separation
The carboxylic acid is first converted into a more volatile ester (e.g., methyl or ethyl ester). This mixture of enantiomeric esters is then injected onto a chiral GC column. These columns typically use a cyclodextrin-based stationary phase that forms transient, diastereomeric inclusion complexes with the enantiomers, leading to their separation.[12]
Protocol: Esterification and Chiral GC Analysis
-
Derivatization (Esterification):
-
To ~1 mg of the carboxylic acid sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool, neutralize with a saturated sodium bicarbonate solution, and extract the resulting methyl esters with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC analysis.
-
-
GC Conditions:
| Parameter | Recommended Setting |
| Column | Cyclodextrin-based chiral capillary column (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
-
Calculation: The %ee is calculated from the integrated peak areas of the two enantiomers using the standard formula.
Method 4: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for determining enantiomeric purity without requiring chromatographic separation.[13] The technique relies on a Chiral Solvating Agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes.
Principle of Analysis
In the presence of a CSA, the enantiomers exist in a fast exchange equilibrium between their free and complexed states.[14] Because the resulting diastereomeric complexes are energetically different, the time-averaged chemical environment for corresponding nuclei in each enantiomer becomes distinct. This breaks the magnetic equivalence, leading to the splitting of a single proton signal into two, with the integration of these signals being directly proportional to the enantiomeric ratio.[15] A common CSA for carboxylic acids is (R)- or (S)-1-(9-anthryl)-2,2-2-trifluoroethanol.[15]
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1,4-dioxane-2-carboxylic acid sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add 1.0 to 1.5 molar equivalents of the CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the tube. Mix thoroughly.[15]
-
-
NMR Acquisition:
-
Acquire a second ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte (often the α-proton) that has split into two distinct signals.
-
Integrate the areas of the two separated signals.
-
Calculate the %ee from the integrals of the major and minor diastereomeric signals.[15]
-
Method Comparison
| Feature | Direct HPLC | Indirect HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Chiral Stationary Phase | Derivatization to Diastereomers | Chiral Stationary Phase | Diastereomeric Complexation |
| Accuracy | High | High (if derivatization is complete) | High | Moderate to High |
| Sensitivity | High | High | Very High | Low |
| Sample Prep | Minimal | Moderate (derivatization required) | Moderate (derivatization required) | Minimal |
| Speed | Moderate | Slow (includes reaction time) | Moderate | Fast |
| Cost | High (chiral columns are expensive) | Low (uses standard columns) | High (chiral columns are expensive) | Low (if NMR is available) |
| Key Advantage | Robust and direct | Uses standard equipment | Excellent for volatile compounds | Rapid analysis, no separation needed |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved through several orthogonal analytical techniques. Direct chiral HPLC often represents the gold standard for its accuracy and straightforward approach. However, when direct methods are not feasible, indirect HPLC via derivatization provides a robust and cost-effective alternative. Chiral GC offers superior sensitivity for samples that can be made volatile, while NMR spectroscopy with chiral solvating agents allows for rapid, high-throughput screening. The selection of the most appropriate method will depend on specific laboratory capabilities, sample throughput requirements, and the desired level of sensitivity and accuracy.
References
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Portal: Synthesis of (R)-1,4-dioxane-2-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. As a molecule with a stereocenter adjacent to a flexible ether linkage, its synthesis is often accompanied by challenges that can impact yield, purity, and stereochemical integrity. This document provides in-depth, experience-based answers to common problems, focusing on the mechanistic origins of side reactions and offering validated, practical solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A common and effective strategy involves a two-step process: 1) A Williamson ether synthesis to create the linear precursor, followed by 2) an intramolecular cyclization. This typically starts with a protected, chiral three-carbon unit (like an ester of (R)-lactic acid or (R)-glyceric acid) and a two-carbon unit with a leaving group and a protected alcohol (like 2-bromoethanol protected as a silyl ether). After coupling, deprotection reveals the linear hydroxy acid or its ester, which is then cyclized.
Q2: What is the single most critical parameter to control during the synthesis?
Without question, the most critical parameter is the preservation of stereochemical integrity at the C2 position. The proton on this chiral carbon is acidic due to the adjacent carboxyl group, making it susceptible to epimerization (racemization) under both acidic and basic conditions, especially at elevated temperatures.[1] All reaction conditions, particularly during the cyclization step, must be carefully chosen to minimize this risk.
Q3: My overall yield is consistently low, even though my starting materials are consumed. What's the likely culprit?
Low isolated yields in this synthesis are frequently caused by competing intermolecular reactions—dimerization and oligomerization—rather than the desired intramolecular cyclization.[2][3] Instead of forming the six-membered dioxane ring, the linear hydroxy-acid precursor reacts with other molecules, forming long chains or larger rings. This is especially problematic at high concentrations.
Q4: How can I definitively confirm the enantiomeric purity of my final product?
The gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.) is chiral High-Performance Liquid Chromatography (HPLC). The carboxylic acid can be analyzed directly on a suitable chiral stationary phase (e.g., a polysaccharide-based column) or after derivatization with a chiral resolving agent or conversion to a methyl ester for analysis on a different set of chiral columns.
Section 2: Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental observations, links them to underlying side reactions, and provides actionable troubleshooting steps.
Problem 1: Loss of Optical Purity / Significant Presence of the (S)-enantiomer
-
Observation: Your product shows a specific rotation close to zero, or chiral HPLC analysis reveals two peaks, indicating a mixture of (R) and (S) enantiomers.
-
Probable Cause: Epimerization. The proton at the C2 chiral center is labile. Under basic conditions, deprotonation can form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization. Under acidic conditions, enolization can lead to a similar outcome. This is a well-documented issue in related systems where a stereocenter is alpha to a carbonyl group.[1]
-
Expert Solution & Causality:
-
Cyclization Conditions: If using a base-mediated cyclization (e.g., Mitsunobu or other condensation), switch to milder, non-nucleophilic bases and lower the temperature. Forcing conditions with strong bases like NaH or alkoxides at high temperatures almost guarantees epimerization.
-
Protecting Group Strategy: Perform the cyclization on an ester of the precursor (e.g., methyl or ethyl ester) rather than the free carboxylic acid. The ester is slightly less activating for the alpha-proton than the carboxylate anion that forms in situ. The ester can be hydrolyzed in a final, carefully controlled step.
-
Temperature Control: Maintain the lowest possible temperature for all steps where the chiral center is established and manipulated. For the cyclization, aim for room temperature or below if the reaction kinetics allow.
-
Reaction Time: Minimize reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that promote epimerization.
-
Problem 2: Product is a Viscous, Intractable Oil or Amorphous Solid
-
Observation: Instead of the expected crystalline this compound, you obtain a sticky, non-crystalline material that is difficult to purify by crystallization or chromatography. NMR spectroscopy shows broadened peaks and a complex pattern.
-
Probable Cause: Dimerization and Oligomerization. This occurs when the rate of the intermolecular reaction between two or more linear precursor molecules exceeds the rate of the intramolecular cyclization. High concentrations dramatically favor this side reaction pathway. The resulting products are linear or cyclic polyesters with varying chain lengths.[3]
-
Expert Solution & Causality:
-
High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high-dilution conditions. This principle states that at very low concentrations, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule.
-
Syringe Pump Addition: Instead of adding all the precursor at once, prepare a dilute solution of the linear hydroxy acid (or its activated form) and add it very slowly via a syringe pump over several hours to a heated solution of the catalyst or reagent. This maintains a pseudo-low concentration of the reactive species throughout the reaction.
-
Solvent Choice: Use a large volume of a suitable high-boiling solvent (e.g., toluene or DMF) to ensure the precursor remains fully dissolved even at low concentrations.
-
Problem 3: Incomplete Cyclization and Recovery of Linear Precursor
-
Observation: The reaction stalls, and you recover a significant amount of the 2-(2-hydroxyethoxy)propanoic acid precursor after workup.
-
Probable Cause: Inefficient Activation or Steric Hindrance. The cyclization is an intramolecular nucleophilic substitution (or esterification). If the hydroxyl group is not sufficiently nucleophilic or the carboxyl group is not sufficiently activated, the reaction will not proceed efficiently.
-
Expert Solution & Causality:
-
Activation of the Carboxylic Acid: For cyclization via esterification, the carboxylic acid must be activated. Methods like the Yamaguchi or Shiina macrolactonization protocols, which use activating agents like 2,4,6-trichlorobenzoyl chloride or other reagents, can be highly effective even at high dilution.
-
Activation of the Hydroxyl Group (Mitsunobu): The Mitsunobu reaction (using DEAD or DIAD and PPh₃) is an excellent method for this type of cyclization as it activates the hydroxyl group under neutral conditions, often proceeding at low temperatures and minimizing epimerization risk.
-
Solvent Polarity: Ensure the solvent can support the transition state of the reaction. For some cyclizations, a more polar solvent like DMF or DMAc can accelerate the rate compared to non-polar solvents like toluene.
-
Section 3: Visualizations & Data
Reaction Pathway and Competing Side Reactions
Caption: Desired reaction pathway versus major competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Underlying Cause | Primary Mitigation Strategy | Secondary Actions |
| Epimerization | Labile α-proton at C2, formation of planar enol/enolate | Use mild, non-nucleophilic reagents; maintain low reaction temperatures (< 25 °C). | Minimize reaction time; use an ester precursor instead of a free acid. |
| Dimerization/Oligomerization | Intermolecular reaction rate exceeds intramolecular rate | Employ high-dilution conditions (concentration < 0.01 M). | Use slow addition of precursor via syringe pump; choose a non-participating solvent. |
| Decomposition | Harsh conditions (strong acid/base, high heat) | Use moderate reaction conditions; select reagents specific to the desired transformation. | Ensure inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of Linear Precursor (Methyl (R)-2-(2-hydroxyethoxy)propanoate)
This protocol is a representative example based on established Williamson ether synthesis methodology.
Materials:
-
Methyl (R)-lactate
-
2-(t-Butyldimethylsilyloxy)ethyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Saturated aqueous NH₄Cl, ethyl acetate, brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck flask under Argon, add NaH (1.2 eq) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of methyl (R)-lactate (1.0 eq) in THF. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add TBAI (0.1 eq) followed by a solution of 2-(t-Butyldimethylsilyloxy)ethyl bromide (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl-ether intermediate by flash chromatography.
-
Dissolve the purified intermediate in THF and cool to 0 °C. Add TBAF solution (1.2 eq) dropwise.
-
Stir for 2-3 hours at 0 °C until TLC indicates complete deprotection.
-
Quench with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate to yield the title precursor, which can be used in the next step without further purification.
Protocol 2: High-Dilution Intramolecular Cyclization (Mitsunobu Conditions)
Materials:
-
Methyl (R)-2-(2-hydroxyethoxy)propanoate (precursor from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Toluene
-
5 L three-neck flask equipped with a mechanical stirrer and two syringe pumps
Procedure:
-
To the 5 L flask, add anhydrous toluene (3.5 L) and PPh₃ (1.5 eq).
-
Prepare two separate solutions for the syringe pumps:
-
Syringe A: The precursor (1.0 eq) dissolved in 500 mL of anhydrous toluene.
-
Syringe B: DIAD (1.5 eq) dissolved in 500 mL of anhydrous toluene.
-
-
Begin stirring the toluene/PPh₃ mixture in the main flask and start the simultaneous, slow addition of Syringe A and Syringe B over 8-10 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.
-
Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired cyclized ester and triphenylphosphine oxide.
-
Purify by flash chromatography to separate the product from the reagents. The resulting ester can then be hydrolyzed to the target carboxylic acid using standard procedures (e.g., LiOH in THF/water).
References
- 1. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 2. Dimerization occurs during the reversible acid inactivation of 2-oxo-4-hydroxyglutarate aldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Stereochemical Integrity of (R)-1,4-dioxane-2-carboxylic acid
Welcome to the technical support center for (R)-1,4-dioxane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during chemical reactions involving this valuable chiral building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the stereochemical integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
What is this compound and why is its stereochemical purity important?
This compound is a chiral heterocyclic compound.[1] Its rigid 1,4-dioxane ring system and the carboxylic acid functional group make it a versatile building block in medicinal chemistry and drug development. The "R" designation refers to the specific three-dimensional arrangement (stereochemistry) at the chiral center (the carbon atom at the 2-position of the dioxane ring).
The importance of maintaining its stereochemical purity cannot be overstated. In drug development, the biological activity of a molecule is often intrinsically linked to its specific enantiomeric form. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, ensuring the enantiomeric excess (e.e.) of this compound is preserved throughout a synthetic sequence is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).
What are the primary mechanisms that can lead to the racemization of this compound during reactions?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For chiral carboxylic acids like this compound, particularly during amide bond formation, two primary racemization pathways are of concern:
-
Enolization: Under basic conditions, a proton on the carbon atom alpha to the carbonyl group (the chiral center in this case) can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[2] The presence of an alpha-oxygen atom in the dioxane ring can influence the acidity of this proton.
-
Oxazolone Formation: This is a common mechanism of racemization during amide coupling reactions, especially with amino acids. While this compound is not an amino acid, the formation of an analogous activated intermediate that can tautomerize to a resonance-stabilized, achiral species is a potential risk. In this mechanism, the activated carboxylic acid can cyclize to form an oxazolone-like intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information.[2][3]
Caption: General Racemization Pathways for Chiral Carboxylic Acids.
How susceptible is the chiral center of this compound to racemization compared to other chiral carboxylic acids?
The susceptibility to racemization is highly dependent on the reaction conditions. The presence of the electron-withdrawing oxygen atom in the alpha position of this compound can increase the acidity of the alpha-proton, potentially making it more susceptible to base-catalyzed enolization compared to simple alkyl carboxylic acids. However, the rigid chair-like conformation of the dioxane ring may impose some steric hindrance to the formation of a perfectly planar enolate, which could mitigate racemization to some extent.
In the context of amide coupling, the risk of racemization is significant if inappropriate coupling reagents and conditions are used. The key is to employ methods that either avoid the formation of highly reactive, racemization-prone intermediates or ensure that the rate of aminolysis is much faster than the rate of racemization.
Which analytical techniques are recommended for determining the enantiomeric excess (e.e.) of this compound and its derivatives?
Accurate determination of enantiomeric excess is crucial to confirm the success of a stereoselective reaction. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric purity analysis.[4] It can be performed in two ways:
-
Direct Method: Using a chiral stationary phase (CSP) that can directly separate the enantiomers of the carboxylic acid or its amide derivative. Polysaccharide-based CSPs are often a good starting point for screening.[4]
-
Indirect Method: The carboxylic acid is derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[5][6]
-
-
Gas Chromatography (GC) with a Chiral Column: This method is also highly effective for the analysis of volatile derivatives of the chiral acid.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric excess by comparing the CD spectrum of a sample to that of the pure enantiomer.
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Problem 1: Significant loss of enantiomeric purity observed after amide coupling.
Potential Cause A: Inappropriate choice of coupling reagent.
Explanation: Many common coupling reagents, particularly carbodiimides like DCC and EDC when used alone, can promote racemization through the formation of an O-acylisourea intermediate which can lead to an oxazolone-like species.[7][8]
Solution:
-
Use Uronium/Aminium-based Coupling Reagents: Reagents such as HATU , HBTU , and TBTU are known to suppress racemization.[2][8][9] HATU is often considered superior due to its ability to form a highly reactive OAt-active ester that reacts rapidly with the amine, minimizing the time for racemization to occur.[2]
-
Employ Additives with Carbodiimides: If using a carbodiimide like EDC, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® . These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[8][10]
| Coupling Reagent | Additive Required | General Racemization Risk | Notes |
| DCC, EDC | Yes (e.g., HOBt, Oxyma) | High (without additive) | Byproducts can be difficult to remove. |
| HATU | No | Very Low | Highly efficient and fast reacting.[2] |
| HBTU, TBTU | No (HOBt can be added) | Low | Efficient, but can have side reactions. |
| BOP | No | Low | Byproduct (HMPA) is carcinogenic.[10] |
Potential Cause B: Non-optimal reaction conditions (base, solvent, temperature).
Explanation: The choice of base, solvent, and temperature can significantly impact the rate of racemization. Strong, sterically hindered bases are generally preferred. Polar aprotic solvents are standard, and elevated temperatures can accelerate racemization.
Solution:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) .[2] Use the minimum amount of base necessary to facilitate the reaction, typically 2-3 equivalents.
-
Solvent Choice: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) , dichloromethane (DCM) , or acetonitrile (MeCN) are generally suitable.
-
Temperature Control: Perform the reaction at room temperature or below (e.g., 0 °C) to minimize the rate of racemization. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Problem 2: Low yield of the desired amide product.
Potential Cause A: Incomplete activation of the carboxylic acid.
Explanation: The carboxylic acid must be fully activated by the coupling reagent before or during the addition of the amine.
Solution:
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for a short period (e.g., 10-15 minutes) before adding the amine. This ensures the formation of the active ester intermediate.
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling reagent to ensure complete activation.
Potential Cause B: Side reactions involving the coupling reagent or starting material.
Explanation: Some coupling reagents can undergo side reactions with the amine or themselves, reducing the amount available for the desired reaction.
Solution:
-
Order of Addition: Add the reagents in the correct order as specified in the recommended protocol. For HATU, the carboxylic acid, base, and HATU are typically mixed before the amine is added.[2]
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates and the coupling reagent itself.
Problem 3: Difficulty in purifying the amide product from reaction byproducts.
Explanation: Coupling reactions can generate byproducts that have similar polarities to the desired product, making purification by column chromatography challenging. For example, DCC forms dicyclohexylurea (DCU), which can be difficult to remove completely.
Solution:
-
Choose Reagents with Soluble Byproducts: Reagents like EDC produce a water-soluble urea byproduct that can be easily removed with an aqueous workup.[9] HATU and HBTU also generally lead to byproducts that are readily separated.
-
Aqueous Workup: Perform a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove unreacted starting materials and soluble byproducts before chromatographic purification.
Part 3: Recommended Protocols
Protocol 1: General Procedure for Racemization-Minimized Amide Coupling of this compound using HATU
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution, designed to minimize racemization.[2]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.1 equivalents)
-
HATU (1.0-1.2 equivalents)
-
DIPEA or TEA (2.0-3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess of the purified product using a validated chiral HPLC method.
Caption: Recommended Amide Coupling Workflow.
Protocol 2: Chiral HPLC Analysis of this compound Amides
This protocol outlines a general approach for developing a chiral HPLC method to determine the enantiomeric excess of the amide product.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A selection of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often a good starting point.
Method Development:
-
Mobile Phase Screening: Start with a typical mobile phase for the chosen column, such as a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water for reversed-phase.
-
Gradient vs. Isocratic: Begin with a broad gradient to determine the approximate retention time of the compound, then switch to an isocratic method for optimization of the separation of the enantiomers.
-
Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and peak shape.
-
Sample Preparation: Prepare a solution of the racemic amide standard to confirm the separation of the two enantiomers. Prepare a solution of the reaction product at a known concentration.
-
Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-amide enantiomers. Inject the sample from the coupling reaction and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% e.e.).
Calculation of Enantiomeric Excess: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Part 5: References
-
The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem. --INVALID-LINK--
-
Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. BenchChem. --INVALID-LINK--
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. --INVALID-LINK--
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. --INVALID-LINK--
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. --INVALID-LINK--
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. --INVALID-LINK--
-
Coupling Reagents. ResearchGate. --INVALID-LINK--
-
Coupling Reagents. Aapptec Peptides. --INVALID-LINK--
-
This compound | C5H8O4. PubChem. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
Method for producing 1,4-dioxane. Google Patents. --INVALID-LINK--
-
Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. --INVALID-LINK--
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. --INVALID-LINK--
-
Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm. --INVALID-LINK--
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. --INVALID-LINK--
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. --INVALID-LINK--
-
Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. --INVALID-LINK--
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for 1,4-Dioxane. --INVALID-LINK--
-
Process for the preparation of carboxylic acids and derivatives of them. Google Patents. --INVALID-LINK--
-
Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[2][11]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. ResearchGate. --INVALID-LINK--
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine. --INVALID-LINK--
-
1,4-Dioxane directed window-to-window pairing of CC3-R/ CC13-S from the... ResearchGate. --INVALID-LINK--
-
HPLC profile of 100 mg/L of 1,4-dioxane in medium broth determined... ResearchGate. --INVALID-LINK--
-
A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. MDPI. --INVALID-LINK--
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of (R)-1,4-dioxane-2-carboxylic Acid
Welcome to the technical support center for (R)-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. High purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you address common purification challenges.
Introduction: The Critical Role of Purity
This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules.[1] The stereochemical integrity and chemical purity of this compound are critical, as even minor impurities can lead to side reactions, lower yields, and complications in biological assays. This guide offers practical, field-proven solutions to common purification issues encountered during its synthesis and handling.
Troubleshooting Guide: From Crude Product to High-Purity Material
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My initial purity analysis (NMR/LC-MS) of the crude product shows multiple unidentified peaks. What are the likely impurities and their sources?
Answer:
The impurity profile of crude this compound is heavily dependent on the synthetic route. However, several common impurities arise from starting materials, side reactions, and work-up procedures.
-
Starting Materials and Reagents: Unreacted starting materials or their by-products are a common source of contamination.
-
Solvent Residues: Solvents used in the reaction or extraction, such as 1,4-dioxane itself, toluene, or ethyl acetate, can be difficult to remove completely.[2]
-
Water: Due to the hydrophilic nature of the carboxylic acid and the dioxane ring, water is a persistent impurity.[3]
-
By-products of Synthesis: The synthesis of 1,4-dioxane derivatives can generate by-products like acetaldehyde, 2-methyl-1,3-dioxolane, and polyglycols.[4]
-
Ring-Opening and Degradation Products: Under acidic conditions or in the presence of strong nucleophiles, the dioxane ring can undergo hydrolysis, leading to the formation of linear ether acids.[5][6]
-
Enantiomeric Impurity: The presence of the (S)-enantiomer is a critical impurity that needs to be addressed for stereospecific applications.
The first step in troubleshooting is to identify the nature of the impurities through careful analysis of spectroscopic data (NMR, MS) and comparison with known spectra of potential contaminants.
Question 2: How can I effectively remove residual water and organic solvents from my solid product?
Answer:
Residual solvents and water can interfere with subsequent reactions and accurately determining the mass of the compound. Here are a few effective methods:
-
Azeotropic Distillation (for solvent removal during workup): If your product is in a solvent like 1,4-dioxane, co-evaporation with a lower-boiling solvent like toluene can help remove it under reduced pressure.[2]
-
High-Vacuum Drying: Place the solid material in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gentle heating (e.g., 30-40°C, well below the melting point) can accelerate the removal of volatile solvents.
-
Freeze-Drying (Lyophilization): If the product is dissolved in water or a suitable solvent like 1,4-dioxane, freeze-drying is an excellent method for removing both without introducing heat, which can be beneficial for thermally sensitive compounds.[2]
Experimental Protocol: Freeze-Drying
-
Dissolve the crude this compound in a minimal amount of deionized water or a 1,4-dioxane/water mixture.
-
Ensure the solution is free of particulate matter by filtration if necessary.
-
Place the solution in a flask suitable for your lyophilizer, ensuring the liquid does not exceed one-third of the flask's volume.
-
Freeze the solution completely, typically by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the flask's inner surface.
-
Connect the flask to the lyophilizer and apply a high vacuum.
-
The solvent will sublimate, leaving behind a fluffy, dry solid. The process is complete when the flask returns to ambient temperature.
Question 3: My product has the correct chemical structure but low enantiomeric purity. What is the best method to enhance the enantiomeric excess (e.e.)?
Answer:
Enhancing the enantiomeric excess of a chiral carboxylic acid is a common challenge. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most direct and effective methods for separating enantiomers.[7][8][]
Choosing the Right Chiral Stationary Phase (CSP):
The success of chiral separation depends heavily on the choice of the CSP. For chiral carboxylic acids, the following types of columns have shown good performance:
-
Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are known for their broad selectivity.[10]
-
Macrocyclic Glycopeptide Phases: Phases like Chirobiotic T can be effective for separating chiral acids.[10]
-
Protein-based CSPs: Immobilized human serum albumin (HSA) columns can also be used for the enantioselective separation of chiral carboxylic acids.[7]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Question 4: My product is a discolored solid. How can I remove colored impurities?
Answer:
Discoloration is typically due to high molecular weight, conjugated by-products or trace metal impurities. Recrystallization is often the most effective method for removing such impurities.[11][12]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[13] Based on related structures, aliphatic esters like ethyl acetate are a good starting point.[14] A mixed solvent system, such as ethanol/water, can also be effective for carboxylic acids.[15]
| Solvent System | Rationale |
| Single Solvent | |
| Ethyl Acetate | Proven effective for recrystallizing 1,4-dioxan-2-one, a structurally similar compound.[14] |
| Water | Suitable for polar compounds, and the carboxylic acid group enhances water solubility, especially when hot.[15] |
| Mixed Solvents | |
| Ethanol/Water | Ethanol provides good solubility, and the addition of water as an anti-solvent can induce crystallization upon cooling.[15] |
| Toluene | Can be used to dissolve the compound hot, followed by the addition of a non-polar anti-solvent like hexane. |
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude, colored product until it completely dissolves.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal (about 1-2% of the solute weight), and briefly heat the solution. The charcoal will adsorb the colored impurities.[12]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Caption: General Recrystallization Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Like its parent compound, 1,4-dioxane, this carboxylic acid derivative should be protected from light, moisture, and air to prevent degradation and peroxide formation.[16] It is best stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral HPLC or GC: To determine the enantiomeric purity (e.e.).[10]
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS or GC-MS: To detect and identify trace impurities and confirm the molecular weight.[17][18]
-
Karl Fischer Titration: To quantify the water content accurately.
Q3: Are there any known stability issues with this compound?
A: The 1,4-dioxane ring can be susceptible to acid-catalyzed hydrolysis.[5] Therefore, prolonged exposure to strong acidic conditions should be avoided. Additionally, like other ethers, there is a potential for peroxide formation over time, especially with exposure to air and light.[19] It is advisable to test for peroxides if the material has been stored for an extended period.
References
- 1. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. journals.asm.org [journals.asm.org]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. deswater.com [deswater.com]
- 7. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 17. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Stability of (R)-1,4-dioxane-2-carboxylic acid under acidic or basic conditions
Introduction
Welcome to the technical support guide for (R)-1,4-dioxane-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this heterocyclic compound under various experimental conditions. Understanding the chemical liabilities of this molecule is critical for its proper handling, storage, and use in synthesis and formulation to ensure experimental reproducibility and the integrity of your results. This guide addresses common questions and provides practical troubleshooting protocols based on fundamental chemical principles and established industry practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound possesses two key functional groups that dictate its stability: a carboxylic acid and a 1,4-dioxane ring (a cyclic diether). The carboxylic acid group is relatively robust. The primary chemical liability of the molecule is the 1,4-dioxane ring, which is susceptible to cleavage under acidic conditions.[1][2] In contrast, ether linkages are generally stable to a wide range of basic conditions.[3] Therefore, the stability of this compound is highly pH-dependent. Under neutral and basic conditions, the molecule is expected to be stable, while acidic environments, especially when heated, can induce degradation via ring-opening hydrolysis.
Q2: How does this compound behave under acidic conditions? What are the expected degradation products?
Under acidic conditions, the ether oxygens of the 1,4-dioxane ring can be protonated. This protonation makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water, leading to a ring-opening hydrolysis reaction.[2][4] This is a classic acid-catalyzed ether cleavage mechanism. The reaction is typically accelerated by increased temperature and acid concentration.
The primary degradation pathway involves the cleavage of one of the C-O bonds of the dioxane ring, as illustrated in the diagram below. This would result in a linear hydroxy-ether carboxylic acid. Further degradation under harsh conditions could potentially cleave the second ether linkage, leading to ethylene glycol and other smaller molecular fragments.[5][6]
Caption: Proposed acid-catalyzed hydrolysis pathway.
Q3: Is this compound stable in basic solutions?
Yes, the core structure of this compound is generally considered stable under basic conditions. Ether linkages are not susceptible to cleavage by bases like sodium hydroxide at moderate temperatures.[7] The most significant event that occurs in a basic solution is the deprotonation of the carboxylic acid group (pKa ~4-5) to form the corresponding carboxylate salt.[3][8] This acid-base reaction is rapid and reversible upon re-acidification.
This process, known as saponification, applies to the hydrolysis of esters under basic conditions and is typically irreversible.[3][8][9] However, for a carboxylic acid, it is a simple and non-degradative deprotonation. Significant degradation of the dioxane ring would not be expected unless exposed to extremely harsh basic conditions (e.g., very high pH and high temperatures) which are not typical for standard laboratory procedures.
Caption: Reversible deprotonation in basic solution.
Q4: We are observing a new, more polar impurity peak in our HPLC analysis after leaving our sample in an acidic mobile phase for several hours. What is the likely cause?
This observation is a classic sign of acid-induced degradation. The acidic mobile phase is likely catalyzing the hydrolysis of the 1,4-dioxane ring as described in Q2. The resulting ring-opened product contains a new free hydroxyl group, which significantly increases the polarity of the molecule. This increased polarity causes it to elute earlier (have a shorter retention time) on a reverse-phase HPLC column compared to the parent compound.
Troubleshooting Steps:
-
Neutralize Samples: Ensure that samples are stored in a neutral or slightly basic buffer before injection if they must be stored for extended periods.
-
Modify Mobile Phase: If possible, increase the pH of the mobile phase to be closer to neutral (e.g., pH 5-7), provided it is compatible with your stationary phase and analyte ionization state.
-
Expedite Analysis: Analyze samples promptly after preparation to minimize their exposure time to the acidic mobile phase.
-
Use a Cooler Autosampler: Set the autosampler temperature to 4°C to slow down the rate of the degradation reaction.
Q5: My synthetic work-up involves an extraction with 1M NaOH. Could this be degrading my product?
It is highly unlikely that a standard aqueous work-up with 1M NaOH at room temperature would cause degradation of the 1,4-dioxane ring.[7][9] As explained in Q3, the primary interaction will be the deprotonation of your carboxylic acid, which will move the resulting carboxylate salt into the aqueous basic layer. This is a standard and safe procedure for separating acidic compounds from neutral or basic impurities. The product can be recovered by acidifying the aqueous layer and extracting with an organic solvent. No structural degradation is expected from this process.
Troubleshooting Guides & Protocols
For definitive evidence of stability or degradation, a forced degradation (or stress testing) study is the industry-standard approach.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Guide 1: Protocol for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound. The goal is to achieve approximately 10-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels.[11]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or MS detector[14]
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of methanol and water.
-
Sample Setup:
-
Acid Stress: In a vial, mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Base Stress: In a separate vial, mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Control: Prepare a vial with 1 mL of stock solution and 1 mL of water.
-
-
Incubation: Place the acid, base, and control vials in a heating block or water bath at an elevated temperature (e.g., 60°C). Store an unstressed sample of the stock solution at 4°C for comparison.
-
Time Points: At specified time intervals (e.g., 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the reaction to stop further degradation. For the acid-stressed sample, add an equivalent amount of 1.0 M NaOH. For the base-stressed sample, add an equivalent amount of 1.0 M HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration for analysis. Analyze all samples (including the t=0 and unstressed controls) by a stability-indicating HPLC method.[14]
Guide 2: HPLC Method Development for Stability Analysis
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[10][14]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Be mindful of on-instrument stability as noted in Q4). Alternatively, a 10 mM ammonium acetate buffer at pH 5 can be used to reduce acidity.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.
-
Detection:
Data Summary: Stability Overview
| Condition | Temperature | Expected Stability | Primary Reaction/Degradation Pathway |
| Acidic (pH 1-3) | Room Temp (25°C) | Potentially Unstable | Slow acid-catalyzed hydrolysis of the dioxane ring. |
| Elevated (60°C) | Unstable | Accelerated acid-catalyzed hydrolysis of the dioxane ring. | |
| Neutral (pH ~7) | Room Temp (25°C) | Stable | No significant degradation expected. |
| Basic (pH 11-13) | Room Temp (25°C) | Stable | Deprotonation to form the stable carboxylate salt. |
| Elevated (60°C) | Generally Stable | Deprotonation. Ring structure expected to be stable. |
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with (R)-1,4-dioxane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions involving the chiral auxiliary, (R)-1,4-dioxane-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during stereoselective synthesis, with a focus on troubleshooting and enhancing diastereoselectivity. As Senior Application Scientists, we have compiled this resource based on established principles of asymmetric synthesis and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the primary factors I should investigate?
A1: Low diastereoselectivity can arise from a combination of factors influencing the transition state of your reaction. The key areas to examine are:
-
Reaction Temperature: Temperature is a critical parameter for controlling kinetic versus thermodynamic product formation. Lower temperatures often favor the kinetically controlled product, which is typically the more diastereomerically pure one. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity.[1] It is advisable to screen a range of solvents with varying properties.
-
Lewis Acid/Base: The choice and stoichiometry of Lewis acids or bases are crucial for achieving high stereocontrol. These reagents can influence the conformation of the chiral auxiliary and the substrate, thereby directing the approach of the incoming reagent.[2][3]
-
Steric Hindrance: The steric bulk of substituents on both your substrate and the electrophile can influence the facial selectivity of the reaction.[4]
-
Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to epimerization of the desired product, thus reducing the diastereomeric ratio.
Q2: How does the choice of Lewis acid impact the stereochemical outcome?
A2: Lewis acids play a pivotal role in organizing the transition state to favor the formation of one diastereomer over the other. They achieve this by:
-
Chelation: Bidentate Lewis acids can chelate to both the carbonyl oxygen of the ester and the dioxane oxygen of the chiral auxiliary. This rigidifies the conformation of the substrate-auxiliary complex, creating a more defined steric environment that directs the approach of the nucleophile or electrophile.
-
Activation: The Lewis acid activates the carbonyl group, making it more electrophilic and accelerating the reaction rate. The nature of the Lewis acid (e.g., hard vs. soft, strong vs. weak) can influence the degree of activation and the geometry of the transition state.[5] Stronger Lewis acids can lead to more organized transition states and higher diastereoselectivity.[3]
It is often beneficial to screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂) to identify the optimal reagent for your specific transformation.[4][6]
Q3: Can the geometry of the enolate (E vs. Z) affect the diastereoselectivity?
A3: Absolutely. The geometry of the enolate is a critical determinant of the stereochemical outcome, particularly in aldol and alkylation reactions.[7][8] The this compound auxiliary is designed to favor the formation of a specific enolate geometry under given conditions. However, factors such as the base used for deprotonation, the solvent, and the presence of additives can influence the E/Z ratio of the enolate.[2] For instance, certain bases and solvent systems are known to selectively produce Z-enolates, which can lead to the formation of the desired syn or anti product depending on the reaction type.[2] It is essential to ensure that your enolization conditions are optimized to generate a single enolate isomer in high excess.
Q4: What are the most reliable methods for determining the diastereomeric ratio?
A4: The two most common and powerful analytical techniques for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a primary tool for determining the d.r.[9] Diastereomers are distinct chemical compounds and will often exhibit different chemical shifts for corresponding protons in their NMR spectra. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[9] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more accurate integration.[10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers.[9][11] Since diastereomers have different physical properties, they can often be separated on a standard silica or C18 column.[12][13] However, for challenging separations, a chiral stationary phase may be necessary.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues of low diastereoselectivity.
Problem: Low Diastereomeric Ratio (d.r. < 90:10)
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps & Protocols
1. Temperature Optimization
-
Causality: The transition states leading to different diastereomers have different activation energies. Lowering the reaction temperature increases the energy difference required to overcome these barriers, thus favoring the pathway with the lower activation energy and leading to higher diastereoselectivity.
-
Protocol: Temperature Screening
-
Set up three identical reactions in parallel.
-
Run the reactions at three different temperatures: -78 °C, -40 °C, and 0 °C.
-
Ensure all other parameters (solvent, concentration, stoichiometry) are kept constant.
-
Quench the reactions at the same time point (e.g., after 2 hours or upon consumption of the starting material as indicated by TLC).
-
Determine the d.r. for each reaction using ¹H NMR or HPLC.
-
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| -78 | e.g., 95:5 |
| -40 | e.g., 85:15 |
| 0 | e.g., 70:30 |
| Caption: Example data from a temperature optimization experiment. |
2. Solvent Screening
-
Causality: Solvents can influence the aggregation state of reagents and the solvation of the transition state. Non-coordinating solvents like dichloromethane or toluene often promote well-defined, chelated transition states, leading to higher selectivity. Coordinating solvents like THF can sometimes compete with the substrate for binding to the Lewis acid, disrupting the chelation and lowering the d.r.
-
Protocol: Solvent Screening
-
Set up parallel reactions using a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, Toluene, THF, Diethyl Ether).
-
Maintain the optimal temperature determined from the previous step.
-
Run the reactions under identical conditions.
-
Analyze the d.r. for each solvent.
-
3. Lewis Acid and Stoichiometry Variation
-
Causality: The nature and amount of Lewis acid are critical. A stronger, more oxophilic Lewis acid may form a more rigid chelate, enhancing stereocontrol. The stoichiometry is also important; typically, 1.1 to 1.5 equivalents are used to ensure complete complexation with the substrate.
-
Protocol: Lewis Acid Screening
-
Using the optimal temperature and solvent, set up reactions with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂).
-
For the most promising Lewis acid, perform a stoichiometry screen (e.g., 1.0, 1.2, and 1.5 equivalents).
-
Analyze the d.r. for each condition.
-
4. Base and Enolization Conditions
-
Causality: For reactions involving enolate formation, the choice of base and the deprotonation conditions (temperature, addition time) directly impact the E/Z ratio of the enolate, which in turn dictates the stereochemical outcome of the subsequent reaction.[2]
-
Protocol: Base and Enolization Optimization
-
Screen different bases (e.g., LDA, LiHMDS, NaHMDS, KHMDS) to favor the formation of the desired enolate isomer.
-
Vary the enolization temperature and time. For example, deprotonation is often carried out at -78 °C for 30-60 minutes.
-
The order of addition can also be crucial. Consider adding the substrate to the base or vice versa.
-
Experimental Workflow for a Diastereoselective Aldol Addition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Appended Lewis acids enable dioxygen reactivity and catalytic oxidations with Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Group 14 Lewis Acids in Catalysis and Coordination Chemistry - heiDOK [archiv.ub.uni-heidelberg.de]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. pharmacy180.com [pharmacy180.com]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts formed during the acylation of (R)-1,4-dioxane-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of (R)-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this chiral building block in their synthetic campaigns. Our goal is to provide field-proven insights and troubleshooting strategies for one of its most common transformations: acylation.
The conversion of the carboxylic acid moiety into esters, amides, or other derivatives is a cornerstone of its application. However, the inherent structure of the 1,4-dioxane ring presents unique challenges that can lead to unexpected byproducts, low yields, and compromised purity. This document addresses the most frequently encountered issues in a direct question-and-answer format, explaining the causality behind experimental outcomes and offering robust solutions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: I'm observing multiple unexpected peaks in my LC-MS and NMR after attempting to acylate my this compound. What are the likely culprits?
This is a common issue that typically points to the instability of the dioxane ring under certain reaction conditions, or side-reactions related to your chosen activation method. The primary suspects are:
-
Ring-Opened Byproducts: The most prevalent issue is the cleavage of the cyclic ether framework. Strong acids, whether used as catalysts or generated in situ (e.g., HCl from thionyl chloride), can protonate the ether oxygens, initiating a ring-opening cascade.[1][2] This results in linear byproducts that still contain the carboxylate functionality but have a different mass and NMR signature.
-
Byproducts from Coupling Reagents: If you are using carbodiimide coupling agents like DCC or EDC, the formation of N-acylurea is a well-documented side reaction.[3] Furthermore, the urea byproducts themselves (DCU, EDU) can be challenging to remove and may appear as extra peaks.
-
Oligomers or Dimers: While less common, under certain conditions, intermolecular reactions can occur. For instance, the formation of dimeric species like 1,4-dioxane-2,5-diones can be observed, particularly under conditions that favor self-condensation.[4][5]
-
Residual Starting Materials/Reagents: Incomplete conversion is a frequent cause of extra peaks. Fischer esterification, for example, is a reversible reaction and may not proceed to completion.[6]
To diagnose the issue, a high-resolution mass spectrometry (HRMS) analysis is invaluable for obtaining the molecular formulas of the byproducts, which can help distinguish between ring-opening and other side reactions.
Question 2: My reaction yield is poor, and I've confirmed the presence of a linear ether-alcohol byproduct. What is causing the dioxane ring to open, and how can I prevent it?
Causality: The 1,4-dioxane ring is a cyclic ether. Ethers are susceptible to cleavage by strong acids.[1][2] The mechanism involves the protonation of an ether oxygen, which transforms it into a good leaving group (an alcohol). A nucleophile (e.g., a halide ion from the acid) can then attack an adjacent carbon, breaking the C-O bond. In the context of acylation, this is most often triggered by:
-
Acid Catalysts: Using strong Brønsted acids like H₂SO₄ (for Fischer esterification) or Lewis acids (sometimes used in Friedel-Crafts type reactions) creates a highly acidic environment that promotes ring cleavage.[7][8]
-
In situ Acid Generation: The use of acylating agents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride generates stoichiometric amounts of HCl gas.[9] If not properly scavenged, this HCl will protonate the dioxane ring.
Preventative Measures:
-
Avoid Strong Acids: Steer clear of methods requiring strong acid catalysis. Fischer esterification is generally not recommended for this substrate.
-
Use a Non-Nucleophilic Base: When preparing the acyl chloride, include a non-nucleophilic base like pyridine or 2,6-lutidine in the reaction mixture. This base will act as a scavenger for the generated HCl, preventing it from attacking the dioxane ring.
-
Choose Milder Activation Methods: Opt for coupling agents that operate under neutral or mildly basic conditions, such as EDC with a catalytic amount of DMAP, or using HATU/HOAt with a tertiary amine base like DIPEA.
-
Temperature Control: Keep reaction temperatures as low as possible. Acid-catalyzed cleavage is often accelerated at higher temperatures.
Caption: Acid-catalyzed ring-opening of the 1,4-dioxane moiety.
Question 3: I am using a carbodiimide coupling agent (EDC) and struggling with purification. The N-acylurea byproduct is co-eluting with my product. What are my options?
Causality: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can be intercepted by the desired nucleophile (an alcohol or amine), it can also rearrange to form a stable N-acylurea byproduct, especially if the nucleophile is sterically hindered or not sufficiently reactive.[3] The resulting urea byproducts (like 1-(3-dimethylaminopropyl)-3-ethylurea, or EDU, from EDC) can have similar polarities to the desired product, making chromatographic separation difficult.
Solutions:
-
Use an Additive: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the nucleophile. This significantly suppresses N-acylurea formation.
-
Alternative Coupling Reagents: Switch to a phosphonium- or aminium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents form activated esters through a different mechanism and do not generate urea byproducts. They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification Strategy (Aqueous Wash): Many urea byproducts have some water solubility, especially the EDU derived from EDC. A series of acidic (e.g., dilute HCl or citric acid) and basic (e.g., NaHCO₃) aqueous washes can help remove the urea and any unreacted starting materials. The acidic wash protonates the dimethylamino group of EDU, rendering it highly water-soluble.
-
Alternative Carbodiimides: Consider using a polymer-supported carbodiimide or a water-soluble carbodiimide where the urea byproduct can be removed by filtration or simple extraction, respectively.
Question 4: How can I maintain the stereochemical integrity at the C2 position during the acylation process?
Causality: The proton at the C2 position is alpha to a carbonyl group, making it potentially acidic. Under strongly basic or acidic conditions, particularly at elevated temperatures, there is a risk of deprotonation to form an enolate (or enol), which is achiral. Reprotonation can then occur from either face, leading to racemization.
Strategies for Stereochemical Retention:
-
Mild Conditions are Key: The most critical factor is to use mild reaction conditions. Avoid strong, non-hindered bases and high temperatures.
-
Acyl Chloride Method: Conversion to an acyl chloride using oxalyl chloride or thionyl chloride at low temperatures (e.g., 0 °C to room temperature), followed by reaction with the nucleophile, is generally considered stereochemically safe. The key is to ensure the HCl byproduct is effectively scavenged.
-
Peptide Coupling Reagents: Modern peptide coupling reagents (HATU, HBTU, etc.) are designed specifically to minimize racemization during amide bond formation and are excellent choices for this substrate. They operate under mild, slightly basic conditions and are highly efficient.
-
Avoid Fischer Esterification: The high temperatures and strong acid required for Fischer esterification pose a significant risk of both racemization and ring-opening.
Recommended Protocols & Methodologies
Table 1: Comparison of Common Acylation Methods
| Method | Activating Agent(s) | Typical Conditions | Common Byproducts | Pros | Cons |
| Acyl Chloride | SOCl₂ or (COCl)₂ with catalytic DMF; Pyridine or Et₃N | CH₂Cl₂, 0 °C to RT | HCl (must be scavenged), residual reagents | High reactivity, clean conversion to product | Harsh reagents, potential for ring-opening if acid is not scavenged |
| Carbodiimide | EDC, HOBt, DMAP | CH₂Cl₂, 0 °C to RT | EDU (water-soluble urea), N-acylurea (minimized by HOBt) | Mild conditions, widely available reagents | Byproduct removal can be tricky, potential for N-acylurea side product |
| Aminium/Phosphonium | HATU, HBTU, PyBOP; DIPEA or Et₃N | DMF or CH₂Cl₂, 0 °C to RT | Tetramethylurea, HOBt/HOAt byproducts (usually water-soluble) | High yields, low racemization, fast reactions | More expensive reagents |
| Fischer Esterification | Alcohol (solvent), conc. H₂SO₄ (cat.) | Reflux | Water, Ring-opened products | Simple, inexpensive for robust substrates | NOT RECOMMENDED ; harsh conditions, reversible, high risk of ring-opening and racemization |
Protocol 1: Esterification via the Acyl Chloride Method (High Stereochemical Fidelity)
This protocol is designed to minimize ring-opening and racemization.
Step 1: Formation of the Acyl Chloride
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equiv) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) occurs.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Optional IPC: To confirm conversion, take a small aliquot, quench with methanol, and analyze by GC-MS or LC-MS to check for the methyl ester.
-
The resulting solution containing the acyl chloride is typically used directly in the next step without isolation.
Step 2: Ester Formation
-
In a separate flask, dissolve the desired alcohol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the alcohol solution via cannula or dropping funnel.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Formation using HATU Coupling (Mild & Efficient)
This protocol is ideal for sensitive substrates and minimizes byproducts.
-
Dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous dimethylformamide (DMF, ~0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (if the product is stable), saturated aqueous NaHCO₃ (x2), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Note: High-boiling DMF may require high vacuum for complete removal.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting flowchart for byproduct identification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalytic Reactions with (R)-1,4-dioxane-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,4-dioxane-2-carboxylic acid. This chiral building block is a valuable component in the synthesis of complex molecules, and achieving optimal reaction outcomes is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions focused on a critical parameter: catalyst loading . Our goal is to empower you with the scientific rationale and practical steps to enhance your reaction efficiency, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of catalysts in reactions involving this compound.
Q1: What types of catalysts are typically used for reactions with this compound?
This compound features a carboxylic acid functional group and a stable dioxane ring. The most common catalytic transformations for this substrate are focused on the carboxylic acid moiety.
-
Esterification and Amidation: These reactions are fundamental for creating derivatives.
-
Homogeneous Catalysts: Simple Brønsted or Lewis acids can be used. For direct amidation, which avoids poor atom economy, various organocatalysts or transition-metal catalysts are employed to activate the carboxylic acid.[1]
-
Biocatalysts: Enzymes, particularly lipases, are highly effective for esterification and amidation under mild conditions, offering excellent chemo- and regioselectivity.[2]
-
Heterogeneous Catalysts: Solid acid catalysts can facilitate esterification and are easily separated post-reaction.[3]
-
-
Reduction to (R)-(1,4-dioxan-2-yl)methanol: Catalytic hydrogenation is the preferred green chemistry approach over stoichiometric metal hydrides.[4]
-
Homogeneous Catalysts: Transition metal complexes, such as those based on Ruthenium or Iridium, are used for hydrogenating carboxylic acids, often requiring specific ligands and conditions.[5][6]
-
Heterogeneous Catalysts: Supported noble metal catalysts (e.g., Pt/TiO₂, Ru/C) are effective but may require harsh conditions (high temperature and pressure).[6][7] The bifunctional nature of these catalysts, involving both the metal site and the support, is often crucial for their activity.[7]
-
Q2: What is a typical starting catalyst loading (mol%) for screening experiments?
A universal optimal loading does not exist; it must be determined empirically. However, a good starting point for initial screening is between 1–10 mol% .[8][9]
-
For highly active catalysts or well-optimized systems, loadings can often be reduced to <1 mol%.[8]
-
For challenging substrates, initial exploratory reactions might require a higher loading of up to 20 mol% to achieve a reasonable conversion rate.[8]
Q3: How do homogeneous and heterogeneous catalysts differ in the context of these reactions?
The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[10][11]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (e.g., dissolved in solution).[11] | Different phase from reactants (e.g., solid catalyst in a liquid reaction).[11] |
| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites.[10] | Can have lower selectivity due to multiple types of active sites on the surface.[10] |
| Reaction Conditions | Typically operate under milder temperature and pressure conditions.[10] | Often require more forcing conditions (higher temperature/pressure).[7] |
| Catalyst Separation | Separation can be difficult and costly, potentially leading to product contamination.[10][11] | Easily separated by simple filtration, allowing for straightforward product purification.[11] |
| Recovery/Reuse | Recovery is often challenging unless specialized techniques are used.[10] | Generally easy to recover and reuse, which is economically advantageous.[11] |
| Mass/Heat Transfer | Excellent mass and heat transfer as all components are in a single phase.[10] | Can be limited by the diffusion of reactants to the catalyst surface.[10][11] |
Q4: What key safety precautions should be taken when handling common catalysts for these reactions?
-
Air and Moisture Sensitivity: Many organometallic catalysts (both homogeneous and heterogeneous) are sensitive to air and moisture.[12] They should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Ensure all solvents and reagents are rigorously dried.[13]
-
Pyrophoric Reagents: Some catalysts or their precursors can be pyrophoric (ignite spontaneously in air). Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE).
-
Heavy Metals: Many catalysts are based on heavy metals (e.g., Pd, Ru, Pt), which are toxic and have strict limits in final pharmaceutical products. Handle with care to avoid exposure and ensure proper waste disposal procedures are followed.
-
Hydrogen Gas: For catalytic hydrogenation, use appropriate high-pressure equipment and ensure the area is well-ventilated, as hydrogen is highly flammable.
Section 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low Reaction Yield or Stalled Conversion
Q: My reaction has stalled or shows low conversion despite using a standard catalyst loading. What are the potential causes and how can I troubleshoot this?
Low conversion is a common and frustrating issue. The root cause often lies with the catalyst's activity or the reaction environment. A systematic approach is crucial for diagnosis.[14]
Causality: The catalytic cycle can be inhibited or arrested by several factors. Catalyst deactivation, where the active sites are blocked or destroyed, is a primary culprit.[13][15] Impurities in the substrate or solvent can act as catalyst poisons.[13][16] Furthermore, if the activation energy barrier is too high under the current conditions, the reaction will proceed slowly or not at all.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Diagnostic Protocol:
-
Verify Catalyst Activity: The most common issue is an inactive catalyst.[13]
-
Source and Age: Are you using a fresh bottle of catalyst or an old one that may have degraded?[12]
-
Handling: Was the catalyst exposed to air or moisture during weighing or addition? Many catalysts are deactivated by trace amounts of water or oxygen.[12][13]
-
Action: Rerun the reaction using a fresh batch of catalyst under strictly inert conditions.
-
-
Assess Reagent Purity: Impurities in your starting materials can act as catalyst poisons.[16][17]
-
This compound: Ensure the acid is pure and free from residual solvents or reagents from its synthesis.
-
Other Reagents: Verify the purity of all other reactants (e.g., alcohols for esterification).
-
Action: Purify the starting materials via recrystallization, distillation, or chromatography and repeat the experiment.
-
-
Increase Catalyst Loading: If the catalyst and reagents are pure, the initial loading may be insufficient for the desired reaction rate.
-
Action: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).[12] Monitor the reaction progress. If the rate increases proportionally, the reaction was likely catalyst-limited.
-
-
Optimize Temperature: Reaction kinetics are highly temperature-dependent.
-
Action: Increase the reaction temperature in controlled increments (e.g., 10-20 °C). This can overcome the activation energy barrier but be aware that higher temperatures can sometimes lead to catalyst decomposition or increased byproduct formation.[13]
-
Problem 2: Determining the Optimal Catalyst Loading
Q: How do I design an experiment to efficiently determine the optimal catalyst loading for my reaction?
Finding the "sweet spot" for catalyst loading is a balancing act between reaction rate, yield, cost, and purity. A parallel screening experiment is the most efficient method to determine this.[8]
Causality: The relationship between catalyst loading and reaction outcome is not always linear.
-
Too Low: Insufficient active sites lead to slow or incomplete reactions.[12]
-
Too High: While it may increase the rate, excessive catalyst can lead to unwanted side reactions, catalyst aggregation (in organocatalysis), or increased cost.[8][17] It can also make product purification more difficult.
Optimization Workflow:
Caption: Workflow for experimental optimization of catalyst loading.
See Section 3 for a detailed experimental protocol and an example data table.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization Screen
This protocol describes a parallel screening approach to identify the optimal catalyst loading for a given reaction.[8]
-
Preparation:
-
Oven-dry all glassware (e.g., 5 reaction vials with stir bars) at 120 °C and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvent, freshly dispensed from a purification system.
-
Ensure all reagents, including this compound, are of the highest purity and dry.
-
-
Reaction Setup (Example for 5 parallel reactions):
-
In a glovebox or under an inert atmosphere, add the substrate, this compound (e.g., 0.5 mmol, 1.0 equiv), to each of the 5 vials.
-
Add any other solid reagents to each vial.
-
Prepare a stock solution of the catalyst in the reaction solvent to ensure accurate dispensing of small quantities.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 1, 2, 5, 10, and 15 mol%).
-
Add the second primary reagent (e.g., the alcohol or amine for an amidation/esterification) to each vial.
-
Add enough solvent to each vial to ensure the final substrate concentration is identical across all experiments (e.g., 0.2 M).
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled reaction block with magnetic stirring.
-
Begin stirring at the desired reaction temperature.
-
Monitor the reactions at set time points (e.g., 1, 2, 4, 8, 24 hours) by taking small aliquots for analysis (TLC, GC, or LC-MS).
-
-
Analysis:
-
Once the reactions reach completion (or after a set time), quench them appropriately.
-
Perform a workup and purify the product if necessary.
-
Determine the yield and purity for each reaction. Plot the results to identify the optimal catalyst loading that provides the best yield in the shortest time.
-
Table 1: Example Data from a Catalyst Loading Screen (Hypothetical Esterification)
| Vial | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1 | 24 | 45 | 40 |
| 2 | 2 | 24 | 85 | 81 |
| 3 | 5 | 8 | 98 | 94 |
| 4 | 10 | 6 | >99 | 95 |
| 5 | 15 | 6 | >99 | 95 |
References
- 1. mdpi.com [mdpi.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. | Semantic Scholar [semanticscholar.org]
- 7. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. chembam.com [chembam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Catalyst deactivation [ouci.dntb.gov.ua]
- 16. azom.com [azom.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Reactions with (R)-1,4-Dioxane-2-Carboxylic Acid
Welcome to the technical support center for (R)-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning reactions involving this valuable chiral building block from the bench to a larger scale. As a chiral molecule, this compound is a key component in the synthesis of complex, stereochemically defined targets.[1] However, its successful implementation in multi-gram or kilogram-scale synthesis requires a nuanced understanding of its properties and careful control over reaction parameters.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs), grounded in chemical principles and field-proven experience.
Section 1: Foundational Principles & Safety in Scale-Up
Scaling a chemical reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in physical parameters like heat and mass transfer.[2] Overlooking these principles is a common cause of failed scale-up attempts, leading to reduced yield, increased impurities, and significant safety hazards.[3]
Frequently Asked Questions (FAQs) - General Scale-Up
Q1: My reaction worked perfectly on a 1-gram scale, but failed when I tried a 50-gram run. What are the most likely causes?
A1: This is a classic scale-up challenge. The primary culprits are almost always related to thermal management and mixing efficiency.[2]
-
Heat Transfer: As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction's ability to dissipate heat to the environment is severely hampered.[3] A mildly exothermic reaction at the 1-gram scale can become a dangerous, uncontrolled runaway reaction at the 50-gram scale.[4] It is critical to monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[4]
-
Mixing Efficiency: A magnetic stir bar that is effective in a small flask is often inadequate for larger vessels. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.[2] For larger scales, mechanical overhead stirring is essential.
-
Reagent Addition Rate: The rate of adding a limiting reagent can become critical. A rate that was safe at a small scale might overwhelm the cooling capacity of a large reactor, leading to a temperature spike.[4] Consider a dose-controlled or semi-batch process where the reagent is added slowly enough to be consumed as it is introduced.[5]
Q2: What is the single most important safety rule for scaling up a reaction for the first time?
A2: Never scale up a reaction by more than a three-fold factor at each step.[4][6] If you have a validated 1-gram procedure, your next step should be no more than 3 grams. This iterative approach allows you to identify and address unforeseen challenges, such as changes in reaction kinetics or exotherms, before committing to a large, potentially hazardous batch.[6] Always conduct a formal risk assessment before every increase in scale.[4]
Q3: How should my choice of solvent change during scale-up?
A3: Solvents that are convenient at the lab scale, like diethyl ether or dichloromethane (DCM), can pose significant risks at a larger scale due to their high volatility and low boiling points.[4] These properties increase the risk of fire and can lead to solvent loss and unintended concentration of the reaction mixture.[4] Whenever possible, opt for higher-boiling point solvents. While effective, be mindful that all halogenated solvents carry toxicity concerns.[4]
Section 2: Troubleshooting the Stability and Purity of this compound
The inherent structure of this compound presents unique stability and purification challenges that can be amplified during scale-up.
Frequently Asked Questions (FAQs) - Compound Specific Issues
Q1: During workup and purification, I'm observing a new, less polar impurity by TLC/LC-MS. My NMR shows the loss of the carboxylic acid proton and changes in the dioxane ring signals. What is happening?
A1: You are likely observing an intramolecular cyclization to form a bicyclic lactone. While this compound itself is relatively stable at room temperature, it can undergo an acid-catalyzed intramolecular esterification (lactonization) upon heating, especially under acidic conditions or during prolonged solvent evaporation. Similar oxetane-carboxylic acids have been shown to isomerize into lactones simply upon heating in a dioxane/water mixture or even during evaporation on a rotary evaporator at 40-50 °C.[7]
The mechanism involves protonation of one of the dioxane oxygens, followed by nucleophilic attack by the carboxylic acid. This side reaction is a critical concern during distillations or any step involving heat.
Q2: How can I prevent the formation of the lactone byproduct?
A2: Minimizing heat and avoiding acidic conditions during workup are key.
-
Evaporation: Concentrate your product solutions under reduced pressure at a minimal temperature (e.g., <35 °C water bath).
-
pH Control: During aqueous extractions, ensure the pH is kept either distinctly basic (pH > 8) to form the carboxylate salt or, if extracting the free acid, work quickly and use minimal acid.
-
Purification: Favor crystallization over distillation if possible. If distillation is required, use high vacuum to keep the pot temperature as low as possible.
Q3: What is a robust method for purifying multi-gram quantities of this compound?
A3: A standard acid-base extraction is highly effective for removing neutral or basic impurities.[8] This method leverages the acidic nature of the carboxylic acid to move it between aqueous and organic phases. A detailed protocol is provided in Section 4. The key is to perform the extractions efficiently and minimize the time the compound spends under acidic conditions, especially if heat is applied later for solvent removal. For final purification, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) is often the best method to ensure high purity and remove trace impurities, including any lactone that may have formed.
Section 3: Troubleshooting Downstream Reactions
Using this compound as a starting material in reactions like amide couplings presents its own set of scale-up hurdles.
Frequently Asked Questions (FAQs) - Reactions & Applications
Q1: My amide coupling reaction with EDC/HOBt gives a clean product at the 1-gram scale, but at 50 grams, it's sluggish and I see significant amounts of an unreactive urea byproduct. Why?
A1: This issue points towards problems with reagent stoichiometry, mixing, and thermal stability of the activated ester.
-
Poor Mixing: At a large scale, inefficient mixing can prevent the amine from quickly reacting with the transiently formed and highly reactive O-acylisourea intermediate. This intermediate can then rearrange into an unreactive N-acylurea, consuming your activated acid.[2] Ensure vigorous overhead stirring.
-
Temperature Control: The activation of carboxylic acids is often exothermic. A localized temperature increase can accelerate the decomposition of the activated ester or other coupling reagents. Maintain strict temperature control (e.g., 0 °C) during the activation and coupling steps.[4]
-
Addition Order and Rate: Add the coupling reagents portion-wise or as a solution to manage the exotherm. Ensure the amine is present to trap the activated ester as it forms. A common strategy is to pre-mix the acid, amine, and base (like HOBt) before slowly adding the coupling agent (EDC).
Q2: I am attempting a reaction under strongly acidic or basic conditions and observing low yields and decomposition. What is the stability window for this molecule?
A2: The 1,4-dioxane ring is an acetal, which makes it susceptible to hydrolysis under strongly acidic conditions (pH < 2), especially with heating. This can lead to ring-opening and the formation of various byproducts. Under strongly basic conditions (pH > 12) with heat, while the carboxylate is stable, elimination or other unforeseen side reactions could occur. For most applications, maintaining a pH between 3 and 11 is advisable. If harsh conditions are required, it is crucial to first test the stability of the starting material under those exact conditions on a small scale before proceeding.
Section 4: Protocols & Data
Experimental Protocols
Protocol 1: Scale-Up Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 50 g) in a suitable organic solvent like ethyl acetate (EtOAc, ~500 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium bicarbonate (NaHCO₃) solution (2 x 250 mL). The product will move to the aqueous layer as its sodium salt. Causality: This step separates the acidic product from any neutral or basic impurities, which remain in the organic layer.[8]
-
Aqueous Wash (Optional): Wash the combined aqueous layers with fresh EtOAc (1 x 100 mL) to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 3 M hydrochloric acid (HCl) to a pH of ~2, checking with pH paper. The free carboxylic acid will precipitate or form an oil. Safety Note: Acidification can be exothermic and release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Product Extraction: Extract the acidified aqueous layer with EtOAc (3 x 250 mL). The purified product will now be in the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 35 °C.
-
Final Purification: The resulting solid or oil can be further purified by crystallization from an appropriate solvent system.
Protocol 2: HPLC Monitoring for Lactone Impurity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution: The lactone byproduct, being more non-polar, will have a longer retention time than the parent carboxylic acid.
Data Presentation
Table 1: Recommended Parameters for Safe Reaction Scale-Up
| Parameter | Recommendation | Rationale & Citation |
| Maximum Scale-Up Factor | 3x per iteration | Prevents unforeseen hazards from escalating uncontrollably.[4][6] |
| Reaction Concentration | 0.1 M - 1.0 M | Very high concentrations increase the risk of runaway reactions; very low concentrations are inefficient.[4] |
| Temperature Monitoring | Internal thermocouple probe | The external bath temperature does not reflect the actual reaction temperature, especially during exotherms.[4] |
| Stirring Method | Mechanical Overhead Stirrer | Ensures efficient mixing and heat distribution in large volumes, preventing localized hot spots.[2] |
| Emergency Cooling | Ice bath readily available | A primary method to quickly quench an unexpected exotherm.[4] |
Section 5: Visualization of Workflows and Mechanisms
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. helgroup.com [helgroup.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Isolating Products from (R)-1,4-Dioxane-2-Carboxylic Acid Reactions
Welcome to the technical support center for reaction work-ups involving (R)-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation and purification of your target compounds.
Introduction
This compound is a valuable chiral building block in organic synthesis, notable for its heterocyclic structure containing both ether and carboxylic acid functionalities.[1] Its unique properties, however, can present challenges during the work-up and isolation of reaction products. This guide offers a structured approach to navigate these challenges, ensuring high purity and yield of your desired molecules.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | PubChem[2] |
| Molecular Weight | 132.11 g/mol | PubChem[2] |
| XLogP3 | -0.7 | PubChem[2] |
| Boiling Point (estimated) | 215-245 °C | Chemchart[3] |
| Storage | 2-8°C, sealed in dry conditions | BLDpharm[4] |
The negative XLogP3 value indicates that this compound is hydrophilic, a critical factor to consider during aqueous extractions.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems that may arise during the isolation of products from reactions involving this compound.
Q1: My desired product, an amide formed from this compound, is partitioning into the aqueous layer during extraction. How can I improve its recovery in the organic phase?
Answer: This is a common issue due to the inherent water solubility of the dioxane backbone. Here’s a systematic approach to troubleshoot and resolve this:
-
Causality: The polar ether linkages and the potential for hydrogen bonding in the dioxane ring system, inherited by your product, increase its affinity for the aqueous phase. Standard extraction solvents like ethyl acetate may not be sufficiently polar to efficiently extract the product.
-
Step-by-Step Solutions:
-
Solvent Selection: Switch to a more polar organic solvent for extraction. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1 DCM:IPA) can significantly improve the partitioning of polar products into the organic layer.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[5] This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
pH Adjustment (for Amides): Ensure the aqueous layer's pH is neutral or slightly basic (pH 7-8) before extraction. This prevents the protonation of any basic sites on your amide product, which would increase its water solubility.
-
Continuous Extraction: For particularly water-soluble products, consider using a continuous liquid-liquid extractor. This technique allows for the exhaustive extraction of the product into the organic phase over an extended period.
-
Q2: I'm performing an esterification with this compound and struggling to remove the unreacted starting material from my ester product.
Answer: The similar polarity of the starting acid and the resulting ester can make separation by simple extraction challenging.
-
Causality: Both the carboxylic acid and its corresponding ester possess the polar 1,4-dioxane ring, leading to overlapping solubility profiles in many solvent systems.
-
Step-by-Step Solutions:
-
Aqueous Base Wash: The most effective way to remove the unreacted carboxylic acid is to perform a wash with a mild aqueous base.[5][6]
-
Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃).
-
This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[5]
-
Caution: Perform this wash carefully, as the reaction of the acid with bicarbonate or carbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently.
-
-
Column Chromatography: If the base wash is insufficient, purification by silica gel column chromatography is the next logical step.
-
Solvent System: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar ester product should elute before the more polar carboxylic acid.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method first to determine the optimal solvent system for separation.
-
-
Q3: My reaction mixture has formed an emulsion during the aqueous work-up. How can I break it?
Answer: Emulsions are common when dealing with polar molecules that can act as surfactants.
-
Causality: The amphiphilic nature of some dioxane derivatives, along with vigorous shaking, can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Step-by-Step Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride. The increased ionic strength of the aqueous phase often disrupts the emulsion.[7]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets.
-
Change the Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Gravity can sometimes be sufficient to allow the layers to separate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound, and how do they impact the work-up?
Answer: The primary side reaction of concern is the potential for ring-opening or isomerization of the dioxane ring, especially under harsh acidic or basic conditions and elevated temperatures.[8]
-
Impact on Work-up: The formation of these byproducts can complicate purification, as they may have different polarities and solubilities compared to the desired product. If ring-opening occurs, you may have highly polar, diol-containing impurities that are difficult to remove.
-
Mitigation:
-
Employ mild reaction conditions whenever possible.
-
During work-up, avoid strong acids and bases unless necessary for purification, and perform these steps at low temperatures (e.g., in an ice bath).
-
Carefully analyze your crude product by NMR or LC-MS to identify any potential byproducts before proceeding with extensive purification.
-
Q2: Is this compound stable to standard amide coupling reagents?
Answer: Yes, this compound is generally stable to common amide coupling reagents.
-
Common Reagents: Reagents such as carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP) are compatible.[9][10]
-
Work-up Considerations: The choice of coupling reagent will introduce specific byproducts that need to be removed during the work-up.
-
EDC: The resulting urea byproduct is water-soluble and can be removed with aqueous washes.
-
HATU/HBTU: The byproducts are also generally water-soluble and can be removed with acidic and basic washes.
-
Phosphonium Reagents: Byproducts like triphenylphosphine oxide can be more challenging to remove and may require column chromatography.[7]
-
Q3: What is the best general approach for purifying a neutral product derived from this compound?
Answer: A multi-step approach is typically most effective.
-
Aqueous Work-up: Begin with a series of aqueous washes to remove water-soluble impurities. A typical sequence is:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification: If the product is not yet pure, employ one of the following techniques:
-
Column Chromatography: The most versatile method for purifying neutral organic compounds.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an option.
-
Experimental Protocols & Visualizations
Decision-Making Workflow for Work-up Strategy
The choice of an appropriate work-up procedure is critical and depends on the nature of the reaction product and impurities.
Caption: Decision tree for selecting an initial aqueous work-up strategy.
General Protocol for Amide Coupling Work-up
This protocol is a general guideline for the work-up of an amide synthesis using this compound and a primary or secondary amine with a carbodiimide coupling agent like EDC.
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove any unreacted amine and basic byproducts).
-
Saturated aqueous NaHCO₃ (to remove unreacted this compound and acidic byproducts).
-
Brine (to initiate drying of the organic layer).
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization as needed.
Purification Workflow Diagram
Caption: General workflow for the purification of reaction products.
References
- 1. 2-Methyl-1,4-dioxane-2-carboxylic acid|CAS 144101-98-4 [benchchem.com]
- 2. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-dioxane-2-carboxylic Acid (89364-41-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 1932281-42-9|this compound|BLD Pharm [bldpharm.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
Validation & Comparative
A Comparative Guide to (R)- and (S)-1,4-Dioxane-2-Carboxylic Acid in Asymmetric Induction: A Forward-Looking Perspective
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. The vast majority of biological molecules are chiral, and their interactions with other chiral entities, such as drug molecules, are highly stereospecific. This necessitates the development of robust and predictable methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule.
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. After the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered for reuse. The ideal chiral auxiliary offers a combination of high stereochemical control, straightforward attachment and removal, and cost-effectiveness.
This guide focuses on two intriguing yet underexplored potential chiral auxiliaries: (R)- and (S)-1,4-dioxane-2-carboxylic acid . While established auxiliaries like Evans' oxazolidinones and Meyers' oxazolines have a well-documented history of success, the exploration of novel chiral scaffolds is essential for expanding the toolkit of synthetic chemists. The rigid, conformationally defined 1,4-dioxane ring system, coupled with the versatile carboxylic acid handle, presents a compelling platform for inducing asymmetry.
This document will provide a comprehensive overview of the structural features of (R)- and (S)-1,4-dioxane-2-carboxylic acid, explore their potential applications in asymmetric induction based on established principles, and present hypothetical experimental frameworks for their use. Due to the nascent stage of research in this specific area, this guide will adopt a forward-looking perspective, aiming to stimulate further investigation into the utility of these promising chiral building blocks.
Structural Merits of 1,4-Dioxane-2-Carboxylic Acid as a Chiral Auxiliary
The potential efficacy of (R)- and (S)-1,4-dioxane-2-carboxylic acid as chiral auxiliaries stems from several key structural attributes:
-
Conformational Rigidity: The 1,4-dioxane ring primarily adopts a chair conformation, which limits conformational flexibility. This rigidity is crucial for creating a well-defined and predictable steric environment around the reaction center, leading to higher levels of stereodifferentiation.
-
Defined Stereocenter: The C2 position of the dioxane ring is a stable stereocenter, providing the source of chirality that directs the asymmetric transformation.
-
Versatile Carboxylic Acid Handle: The carboxylic acid functionality allows for the straightforward attachment of the auxiliary to a variety of substrates (e.g., alcohols, amines) through the formation of esters or amides. This same functional group can be exploited for cleavage of the auxiliary after the asymmetric reaction.
-
Potential for Chelating Interactions: The presence of two oxygen atoms within the dioxane ring, in addition to the carbonyl oxygen of the attached substrate, offers the potential for chelation to a metal center. Such chelation can further restrict conformational freedom and enhance the stereodirecting effect of the auxiliary.
Synthesis of Enantiopure (R)- and (S)-1,4-Dioxane-2-Carboxylic Acid
Access to enantiomerically pure starting materials is a prerequisite for their use as chiral auxiliaries. While the direct asymmetric synthesis of these specific molecules is not extensively documented, established methods for the synthesis and resolution of chiral compounds can be applied.
One viable approach is the chiral resolution of racemic 1,4-dioxane-2-carboxylic acid . This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts would yield the enantiomerically pure (R)- and (S)-1,4-dioxane-2-carboxylic acids.[1][2]
Another promising route is through enzymatic kinetic resolution . For instance, a lipase could be used to selectively esterify one enantiomer of racemic 1,4-dioxane-2-carboxylic acid or its ester derivative, allowing for the separation of the unreacted enantiomer from the esterified product.[3]
The following diagram illustrates a conceptual workflow for the chiral resolution of 1,4-dioxane-2-carboxylic acid.
Caption: Conceptual workflow for the chiral resolution of 1,4-dioxane-2-carboxylic acid.
Hypothetical Applications in Asymmetric Induction
The true test of a chiral auxiliary lies in its performance in key asymmetric transformations. Below, we explore the hypothetical application of (R)- and (S)-1,4-dioxane-2-carboxylic acid in asymmetric alkylation and aldol reactions, drawing parallels with well-understood systems.
Asymmetric Alkylation of Enolates
A classic application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. In this hypothetical scenario, the chiral 1,4-dioxane-2-carboxylic acid is first converted to an amide with a suitable amine (e.g., a simple primary amine). This amide is then acylated with a prochiral carboxylic acid derivative to form an imide. Deprotonation of this imide would generate a chiral enolate, which would then react with an electrophile (e.g., an alkyl halide).
The stereochemical outcome of the alkylation would be dictated by the conformation of the enolate, which is influenced by the steric bulk of the chiral auxiliary. The dioxane ring would be expected to effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face.
The following diagram illustrates the proposed mechanism for the asymmetric alkylation of an enolate derived from a substrate attached to this compound.
Caption: Proposed workflow for asymmetric alkylation using a chiral 1,4-dioxane-2-carboxylic acid auxiliary.
The stereochemical control would arise from the preferential conformation of the enolate, where the dioxane ring blocks one face from the incoming electrophile. For the (R)-auxiliary, one would predict the formation of one diastereomer in excess, and for the (S)-auxiliary, the opposite diastereomer would be favored.
Asymmetric Aldol Reactions
Asymmetric aldol reactions are another powerful tool for C-C bond formation with stereochemical control. Similar to the alkylation example, a chiral imide can be formed from the 1,4-dioxane-2-carboxylic acid auxiliary. Formation of a boron or titanium enolate, followed by reaction with an aldehyde, would be expected to proceed with high diastereoselectivity.
The stereochemical outcome of the aldol reaction is often rationalized using Zimmerman-Traxler-type transition state models. The rigid chair conformation of the dioxane auxiliary would play a crucial role in determining the facial selectivity of the enolate addition to the aldehyde. Chelation of the metal to the dioxane oxygens and the carbonyl oxygen could lead to a highly ordered transition state, resulting in excellent stereocontrol.
Data Presentation: A Call for Experimental Validation
As this is a forward-looking guide, there is a lack of direct experimental data to populate comparative tables. However, the following table outlines the key parameters that should be measured and compared in future studies to evaluate the performance of (R)- and (S)-1,4-dioxane-2-carboxylic acid as chiral auxiliaries.
| Reaction Type | Substrate | Electrophile/Aldehyde | Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product | Yield (%) |
| Alkylation | Propanoic Acid | Benzyl Bromide | (R)-Dioxane | To be determined | To be determined | To be determined |
| Alkylation | Propanoic Acid | Benzyl Bromide | (S)-Dioxane | To be determined | To be determined | To be determined |
| Aldol | Propanoic Acid | Benzaldehyde | (R)-Dioxane | To be determined | To be determined | To be determined |
| Aldol | Propanoic Acid | Benzaldehyde | (S)-Dioxane | To be determined | To be determined | To be determined |
Experimental Protocols: A Starting Point for Investigation
The following are hypothetical, yet detailed, experimental protocols that can serve as a starting point for researchers wishing to investigate the utility of these chiral auxiliaries.
Protocol 1: Synthesis of a Chiral N-Acyl Dioxane Auxiliary
-
Amide Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. In a separate flask, dissolve a primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. Purify the crude product by column chromatography to yield the corresponding amide.
-
Acylation: To a solution of the amide (1.0 eq) in tetrahydrofuran (THF, 0.5 M) at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add the desired acyl chloride (e.g., propanoyl chloride, 1.2 eq). Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to obtain the N-acyl dioxane auxiliary.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acyl dioxane auxiliary (1.0 eq) in dry THF (0.2 M) and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir the reaction at this temperature for 4-6 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis. Purify the product by column chromatography.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. The enantiomeric excess of the final product should be determined by chiral HPLC or GC.
Conclusion and Future Outlook
(R)- and (S)-1,4-dioxane-2-carboxylic acid represent a promising, yet largely unexplored, class of chiral auxiliaries. Their rigid conformational structure and the presence of a versatile functional handle for attachment and cleavage make them attractive candidates for a variety of asymmetric transformations. While this guide has presented a conceptual framework and hypothetical applications due to the current lack of direct comparative experimental data, it is our hope that it will serve as a catalyst for further research in this area.
The true potential of these auxiliaries can only be unlocked through rigorous experimental investigation. Future studies should focus on:
-
The synthesis and characterization of a range of substrates derivatized with both (R)- and (S)-1,4-dioxane-2-carboxylic acid.
-
A systematic evaluation of their performance in key asymmetric reactions, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.
-
A detailed comparison of their stereodirecting ability with established chiral auxiliaries.
-
The development of efficient methods for the recovery and recycling of the auxiliaries.
By undertaking these studies, the chemical community can determine the rightful place of (R)- and (S)-1,4-dioxane-2-carboxylic acid in the arsenal of tools for asymmetric synthesis, potentially opening up new avenues for the efficient and selective preparation of chiral molecules.
References
(R)-1,4-dioxane-2-carboxylic acid versus other chiral building blocks in synthesis
An In-Depth Guide to (R)-1,4-Dioxane-2-Carboxylic Acid and its Role as a Premier Chiral Building Block in Modern Synthesis
In the landscape of pharmaceutical research and drug development, the precise control of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of its efficacy and safety.[1] Chiral building blocks, or synthons, are the foundational components that enable chemists to construct complex, enantiomerically pure molecules with exacting precision.[2][3] The demand for novel chiral intermediates is ever-increasing as the pharmaceutical industry strives to enhance drug efficacy and minimize off-target effects.[4] Among the diverse arsenal of available synthons, this compound has emerged as a uniquely valuable scaffold, offering a rigid heterocyclic framework combined with a versatile carboxylic acid handle for further chemical elaboration.
This guide provides a comprehensive comparison of this compound with other prominent chiral building blocks. We will delve into its synthetic utility, objectively compare its performance against key alternatives with supporting data, and provide detailed experimental protocols to illustrate its practical application. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to strategically leverage this and other synthons in their synthetic endeavors.
This compound: A Profile
This compound is a chiral heterocyclic compound featuring a six-membered dioxane ring with a carboxylic acid substituent at the C2 position.[5] This structure imparts a unique combination of conformational rigidity and functional reactivity, making it an attractive starting material for synthesizing a variety of more complex chiral molecules.
Chemical and Physical Properties:
-
Key Features: The stereocenter at the C2 position, adjacent to both a ring oxygen and the carboxylic acid, provides a key locus of chirality. The dioxane ring often adopts a chair conformation, which can influence the stereochemical outcome of reactions at the carboxyl group or other positions on the ring.
The synthesis of chiral 2-substituted 1,4-dioxane derivatives, including the carboxylic acid, is often achieved through methods like Rh-catalyzed asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursors, which can yield products with high enantiomeric excess (>99% ee).[7][8][9]
A Comparative Analysis: this compound vs. Key Alternatives
The selection of a chiral building block is a critical decision in synthetic planning. While this compound offers distinct advantages, other synthons from the "chiral pool" provide different reactive profiles and structural motifs. Here, we compare it against three widely used C3 chiral building blocks: (R)-Glycidol, Ethyl (R)-lactate, and (S)-2,3-O-Isopropylideneglyceraldehyde.
(R)-Glycidol
(R)-Glycidol is a highly versatile chiral epoxide, valued for its reactivity in ring-opening reactions which allows for the introduction of various nucleophiles.[10][11] This reactivity makes it a cornerstone in the synthesis of many pharmaceuticals, including the anticoagulant Rivaroxaban.[10]
-
Structure and Reactivity: The strained three-membered epoxide ring is the key to its utility, readily undergoing nucleophilic attack to form chiral 1,2-diols and their derivatives.[11]
-
Synthetic Applications: It is a precursor for chiral alcohols, amines, and other complex molecules.[10] Beyond pharmaceuticals, it finds use in polymer chemistry as a reactive diluent in epoxy resins.[11][12]
-
Comparison: While glycidol offers direct access to acyclic chiral chains with vicinal functional groups, this compound provides a pre-formed, conformationally restricted heterocyclic core. The choice between them depends on whether the target molecule requires the flexibility of an open chain or the defined spatial arrangement of a cyclic ether.
Ethyl (R)-Lactate
Derived from natural lactic acid, ethyl lactate is considered a "green solvent" and an inexpensive, readily available chiral building block.[13] Its two functional groups—a secondary alcohol and an ester—can be selectively manipulated.
-
Structure and Reactivity: As a chiral ester, it can undergo transformations at both the hydroxyl and carbonyl groups.[14][15]
-
Synthetic Applications: It serves as a versatile C3 synthon and is used in the preparation of pharmaceuticals, food additives, and fragrances.[13] Its biodegradability also makes it an environmentally benign choice for many applications.[16]
-
Comparison: Ethyl lactate is an excellent choice for constructing chiral acyclic systems. However, it lacks the inherent cyclic structure of this compound. Synthesizing a dioxane ring from ethyl lactate would require several additional steps, making the dioxane-based synthon a more convergent choice for targets containing this specific heterocycle.
(S)-2,3-O-Isopropylideneglyceraldehyde
Also known as D-(+)-Solketal when derived from D-mannitol, this building block is a protected form of glyceraldehyde.[17][18] The isopropylidene protection allows the aldehyde to undergo a wide range of transformations without affecting the diol.
-
Structure and Reactivity: The free aldehyde group is a reactive handle for chain extension via nucleophilic additions, Wittig reactions, and aldol condensations, while the protected diol maintains the stereochemical integrity of the molecule.[18]
-
Synthetic Applications: It is a widely used C3-synthon in the synthesis of natural products and is a key raw material for the anticancer agent gemcitabine hydrochloride.[18]
-
Comparison: Like ethyl lactate and glycidol, this synthon is primarily used for building acyclic chiral segments. The key difference lies in the nature of its reactive group (an aldehyde vs. an epoxide or ester/alcohol). This compound, in contrast, offers a stable heterocyclic scaffold that can be used to control the orientation of substituents in three-dimensional space, a feature not inherent to the more flexible, protected glyceraldehyde.
Data Presentation: A Head-to-Head Comparison
To facilitate an objective comparison, the physical properties and common applications of these chiral building blocks are summarized below.
Table 1: Physical and Chemical Properties of Selected Chiral Building Blocks
| Property | This compound | (R)-Glycidol | Ethyl (R)-lactate | (S)-2,3-O-Isopropylideneglyceraldehyde |
| Molecular Formula | C₅H₈O₄[5] | C₃H₆O₂[10] | C₅H₁₀O₃[13] | C₆H₁₂O₃[17] |
| Molecular Weight | 132.11 g/mol [5] | 74.08 g/mol [10] | 118.13 g/mol [13] | 132.16 g/mol [17] |
| Boiling Point | N/A | 162.4 °C[10] | 151-155 °C[13] | N/A |
| Density | N/A | ~1.2 g/cm³[10] | 1.03 g/cm³[13] | N/A |
| Key Reactive Feature | Carboxylic Acid on Chiral Heterocycle | Chiral Epoxide | Chiral Secondary Alcohol & Ester | Chiral Aldehyde with Protected Diol |
| Primary Use | Scaffold for chiral heterocycles | Precursor for chiral 1,2-difunctional compounds | Versatile C3 synthon, green solvent | C3 synthon for natural product synthesis |
Table 2: Performance in Asymmetric Synthesis
| Building Block | Reaction Type | Product Class | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-1,4-Dioxane Derivative Precursor | Rh-Catalyzed Asymmetric Hydrogenation | Chiral 2-Substituted 1,4-Dioxanes | Up to 99% | >99% | [7][8][9] |
| (R)-Glycidol | Nucleophilic Ring Opening | Chiral Amino Alcohols | High | >98% | [19] |
| Ethyl (S)-Lactate | Coupling Reactions | Chiral Alcohols | 70% | 82% | [15] |
| (S)-Mandelic Acid (Alternative α-hydroxy acid) | Organocatalyzed Esterification | (R)-Mandelic Acid Esters | 65-85% | 80-88% | [20] |
Visualizing Synthetic Utility and Workflows
Diagrams are essential for conceptualizing synthetic strategies and experimental procedures.
Caption: Synthetic pathways originating from this compound.
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. Below are representative procedures for utilizing these building blocks.
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation to Prepare Chiral 2-Substituted 2,3-Dihydrobenzo[2][4]dioxanes
This protocol is adapted from methodologies that achieve high yields and enantioselectivities for dioxane scaffolds.[7][8][9]
Rationale: The choice of a rhodium catalyst paired with a specific chiral phosphine ligand (e.g., ZhaoPhos) is crucial. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral olefin, thereby inducing high enantioselectivity.
Methodology:
-
Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., ZhaoPhos, 1.1 mol%) in a degassed solvent (e.g., dichloromethane) is added to [Rh(COD)₂]BF₄ (1.0 mol%). The mixture is stirred for 20 minutes to form the active catalyst.
-
Reaction Setup: The benzo[b][2][4]dioxine substrate (1.0 equiv) is added to a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 12-24 hours).
-
Work-up: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted 2,3-dihydrobenzo[2][4]dioxane.
-
Analysis: The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Nucleophilic Ring-Opening of (R)-Glycidol
This protocol illustrates the synthesis of a chiral amino alcohol, a common transformation for (R)-glycidol.
Rationale: The epoxide ring is highly susceptible to nucleophilic attack due to ring strain. In this example, an amine acts as the nucleophile. The regioselectivity of the attack (at the less substituted carbon) is typically high, preserving the stereocenter and yielding a single major product.
Methodology:
-
Reactant Mixing: In a round-bottom flask, (R)-glycidol (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or water).
-
Nucleophile Addition: The amine nucleophile (e.g., benzylamine, 1.1 equiv) is added to the solution.
-
Reaction: The mixture is stirred at room temperature or heated gently (e.g., to 60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography or crystallization to yield the pure chiral amino alcohol.
-
Analysis: The structure is confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
This compound stands out as a powerful chiral building block, particularly for the synthesis of complex molecules containing a rigid heterocyclic core. Its unique structure provides a stable and predictable platform for introducing further functionality with stereochemical control. While alternatives like (R)-glycidol, ethyl (R)-lactate, and (S)-2,3-O-isopropylideneglyceraldehyde are indispensable for constructing acyclic chiral systems, the pre-formed dioxane ring of our title compound offers a strategic advantage in syntheses targeting specific heterocyclic architectures.
The ultimate choice of a chiral synthon will always be guided by the specific demands of the target molecule. By understanding the distinct advantages, reactivity profiles, and practical handling of each building block, as detailed in this guide, researchers can make more informed and strategic decisions, accelerating the path toward the discovery and development of new, life-changing therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 14. A new approach to the synthesis of a polyfunctional acylic chiral building block based on ethyl(S)-(–)-lactate - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. uest.ntua.gr [uest.ntua.gr]
- 17. scbt.com [scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to the Stereochemical Assignment of (R)-1,4-Dioxane-2-Carboxylic Acid Derivatives
In the landscape of modern drug discovery and development, the precise control and unambiguous determination of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety, efficacy, and specificity. For scaffolds such as 1,4-dioxane-2-carboxylic acid, where the chiral center at the C2 position dictates biological activity, the correct assignment of the (R) or (S) configuration is of paramount importance. This guide provides an in-depth comparison of the primary analytical methodologies for the stereochemical assignment of (R)-1,4-dioxane-2-carboxylic acid and its derivatives, offering field-proven insights and experimental data to inform your selection of the most appropriate technique.
The Criticality of Stereochemical Integrity
The seemingly subtle difference between two enantiomers can lead to vastly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle. Therefore, for researchers and drug development professionals working with chiral molecules like this compound derivatives, a robust and reliable method for stereochemical assignment is a cornerstone of any successful research program. This guide will navigate the principles, protocols, and practical considerations of the most powerful techniques at your disposal.
Comparative Analysis of Key Methodologies
The determination of absolute configuration can be approached through a variety of analytical techniques, each with its own set of strengths and limitations. The choice of method will often depend on factors such as the nature of the sample, the availability of instrumentation, and the stage of the research or development process. Here, we compare four of the most widely employed and powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
Workflow for Stereochemical Assignment
Figure 1: A generalized workflow illustrating the common pathways from a synthesized sample to the final stereochemical assignment using various analytical techniques.
In-Depth Methodology Comparison
| Technique | Principle | Sample Requirements | Advantages | Limitations | Typical Application |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[1] | High-quality single crystal (0.1-0.5 mm).[1][2] | Provides unambiguous absolute configuration.[3][4] | Crystal growth can be challenging or impossible.[2][5] | Final confirmation of stereochemistry, structural biology. |
| NMR Spectroscopy | Diastereomeric differentiation of chemical shifts after derivatization with a chiral agent (e.g., Mosher's acid).[6][7][8] | Milligram quantities, soluble sample. | Provides information about the local stereochemical environment.[9] | Indirect method, requires derivatization which may not be straightforward.[10] | Determination of absolute configuration of secondary alcohols/amines. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[11][12][13] | Soluble sample, small quantities for analytical scale. | Excellent for determining enantiomeric purity (ee) and for preparative separation.[11] | Does not directly provide absolute configuration without a known standard. | Quality control, reaction monitoring, purification. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][14] | Soluble sample, higher concentration than IR.[14] | Determines absolute configuration in solution, no crystallization needed.[5][15] | Requires comparison with computationally expensive theoretical calculations.[16][17] | When crystallization is not feasible, confirmation of solution-phase conformation. |
Experimental Protocols
X-ray Crystallography: The Gold Standard
Causality Behind Experimental Choices: The success of this technique hinges on the ability to grow a well-ordered single crystal. The choice of solvent system for crystallization is critical and often requires screening a wide range of conditions to find the optimal environment for slow, controlled crystal growth.
Protocol for Crystallization of a 1,4-Dioxane-2-carboxylic Acid Derivative:
-
Purification: Ensure the sample is of the highest possible purity (>99%) through techniques like flash chromatography or preparative HPLC.
-
Solvent Selection: Screen a variety of solvents and solvent pairs for solubility. Good solvent systems are those in which the compound is sparingly soluble at room temperature and more soluble upon heating. Common choices include ethanol, methanol, ethyl acetate, hexane, and their mixtures.
-
Crystallization Method (Slow Evaporation):
-
Dissolve the compound in a minimal amount of a suitable solvent in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Data Collection and Analysis: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The diffraction data is collected and processed to solve the crystal structure and determine the absolute configuration, often with the use of anomalous dispersion.[3][1][18]
NMR Spectroscopy: The Mosher's Method for Derivatives
Causality Behind Experimental Choices: Mosher's method is an indirect NMR technique that relies on the creation of diastereomers with distinct NMR spectra.[6][7] The choice of Mosher's acid chloride ((R)- or (S)-MTPA-Cl) as the chiral derivatizing agent is crucial for creating these distinguishable diastereomers. This method is particularly applicable if the 1,4-dioxane-2-carboxylic acid is converted to a secondary alcohol derivative.
Protocol for Mosher's Ester Analysis of a 1,4-Dioxane-2-methanol Derivative:
-
Synthesis of the Secondary Alcohol: Reduce the carboxylic acid functionality of the 1,4-dioxane-2-carboxylic acid derivative to a primary alcohol, which can then be further derivatized to a secondary alcohol if necessary for the application of this method.
-
Formation of Mosher Esters:
-
In two separate NMR tubes, dissolve a small amount (1-5 mg) of the alcohol derivative in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine or DMAP as a catalyst.
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same catalyst.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons near the newly formed stereocenter.
-
Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration of the alcohol.[9][19][10]
-
Figure 2: Workflow for determining absolute configuration using Mosher's method.
Chiral HPLC: For Enantiomeric Purity and Separation
Causality Behind Experimental Choices: The key to a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). For carboxylic acids, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) or anion-exchangers are often effective.[11][20] The mobile phase composition is then optimized to achieve baseline separation of the enantiomers.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a chiral column known to be effective for acidic compounds, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, and a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA).
-
Inject a small amount of the racemic or enantioenriched sample.
-
Optimize the separation by adjusting the ratio of the hexane and alcohol, the type of alcohol, and the concentration of the acidic additive.
-
-
Quantification: Once baseline separation is achieved, the enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.
Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Causality Behind Experimental Choices: VCD measures the differential absorption of circularly polarized light by chiral molecules in solution.[5][14] To assign the absolute configuration, the experimental VCD spectrum must be compared to a theoretically calculated spectrum for one of the enantiomers.[16] The accuracy of the computational model is therefore critical.
Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (typically 10-100 mg/mL).
-
Experimental VCD Spectrum Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Using quantum chemistry software (e.g., Gaussian), perform a conformational search for the molecule to identify the low-energy conformers.
-
For each low-energy conformer, calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated spectra and relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the experimental sample is assigned as (R). If the spectra are mirror images, the configuration is (S).[15][17]
-
Conclusion: An Integrated Approach
The stereochemical assignment of this compound derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography remains the definitive method for determining absolute configuration, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, a combination of other techniques provides a powerful and reliable alternative. Chiral HPLC is indispensable for assessing enantiomeric purity and for preparative separations. NMR-based methods, such as Mosher's analysis, can provide valuable information on the absolute configuration of derivatives. Vibrational Circular Dichroism offers a robust solution-phase method that circumvents the need for crystallization.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and trustworthy stereochemical characterization of your target molecules. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the challenges of stereochemical assignment and advance their drug discovery programs with a solid foundation of structural integrity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. jascoinc.com [jascoinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schrodinger.com [schrodinger.com]
- 17. Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 19. mdpi.com [mdpi.com]
- 20. chiraltech.com [chiraltech.com]
A Comparative Guide to the X-ray Crystallographic Analysis of (R)-1,4-Dioxane-2-Carboxylic Acid Derivatives
Introduction: The Structural Significance of Chiral Dioxane Scaffolds in Drug Discovery
The (R)-1,4-dioxane-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The specific three-dimensional arrangement of atoms within these molecules, particularly the conformation of the dioxane ring and the orientation of the carboxylic acid derivative, is critical to their interaction with biological targets.[1] X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the physicochemical properties and biological efficacy of these compounds.[1]
Despite the importance of this class of molecules, a comprehensive comparative analysis of their crystal structures is hampered by the limited availability of public crystallographic data for the parent this compound and its simple derivatives. This guide, therefore, adopts a case-study approach. We will present a detailed crystallographic analysis of a representative substituted 1,4-dioxane-2-carboxamide derivative and use it as a basis for a comparative discussion on the conformational intricacies of this important heterocyclic system. This approach will allow us to explore the fundamental principles of their structural analysis and the influence of substituents on their solid-state architecture.
Case Study: Crystal Structure of a Phenyl-Substituted 1,4-Dioxane-2-Carboxamide Derivative
Experimental Protocol: From Synthesis to Structure Solution
The successful X-ray crystallographic analysis of any compound is contingent on the growth of high-quality single crystals. The following protocol outlines a generalizable workflow for the crystallization and structural determination of 1,4-dioxane-2-carboxylic acid derivatives.
1. Synthesis and Purification: The target N-aryl-5,5-diphenyl-1,4-dioxane-2-carboxamide is synthesized from the corresponding carboxylic acid via standard amide coupling methodologies. Purification to >99% purity, as confirmed by NMR and HPLC, is crucial before attempting crystallization.
2. Crystallization: The choice of solvent and crystallization technique is paramount. For the title compound, slow evaporation from a saturated solution of ethyl acetate at room temperature yielded diffraction-quality single crystals.
-
Rationale: Slow evaporation allows for the gradual increase in solute concentration, promoting the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation. Ethyl acetate was chosen for its moderate volatility and good solvating properties for this class of compounds.
3. X-ray Data Collection: A colorless, block-shaped single crystal is mounted on a goniometer head. Data collection is performed on a Bruker APEX-II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature of 298(2) K.
-
Rationale: Using monochromatic X-rays is essential for diffraction experiments. The choice of Mo Kα radiation is common for small-molecule crystallography. Low-temperature data collection can be employed to minimize thermal vibrations and improve data quality, though room temperature was sufficient in this case.
4. Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Rationale: Direct methods are powerful computational techniques for solving the phase problem in crystallography. Anisotropic refinement allows for the modeling of the thermal motion of atoms in different directions.
Experimental Workflow for Single-Crystal X-ray Crystallography
Caption: A generalized workflow for the determination of a crystal structure from synthesis to final validation.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for our case study compound, N-aryl-5,5-diphenyl-1,4-dioxane-2-carboxamide.
| Parameter | Value |
| Chemical Formula | C₂₉H₂₅NO₃ |
| Formula Weight | 435.51 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 14.876(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 2298.1(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.259 |
| R-factor (%) | 4.5 |
Molecular Conformation and Intermolecular Interactions
The X-ray analysis reveals that the 1,4-dioxane ring in N-aryl-5,5-diphenyl-1,4-dioxane-2-carboxamide adopts a chair conformation . This is the most stable conformation for a six-membered ring, as it minimizes both angular and torsional strain. The bulky phenyl groups at the C5 position and the carboxamide group at the C2 position both occupy equatorial positions to minimize steric hindrance.
In the crystal lattice, the molecules are linked by intermolecular N-H···O hydrogen bonds between the amide hydrogen of one molecule and a dioxane oxygen atom of an adjacent molecule. This hydrogen bonding motif, along with π-π stacking interactions between the phenyl rings of neighboring molecules, contributes to the overall stability of the crystal packing.
Comparative Analysis: Substituted vs. Unsubstituted this compound
While we lack the experimental crystal structure of the parent this compound, we can make educated predictions about its likely conformation and compare these to our case study.
Expected Conformation of this compound: Based on fundamental principles of stereochemistry, the parent acid is also expected to adopt a chair conformation in the solid state. The carboxylic acid group at the C2 position would strongly favor an equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6.
Influence of Substituents: The presence of the two phenyl groups at the C5 position in our case study derivative reinforces the preference for the chair conformation. Any deviation towards a boat or twist-boat conformation would lead to severe steric clashes between these bulky substituents.
The primary difference in crystal packing between the parent acid and the studied derivative would likely arise from the nature of the hydrogen bonding. The parent acid is capable of forming strong O-H···O hydrogen bonds, potentially leading to dimeric structures or extended chains in the solid state. In contrast, the amide derivative in our case study forms N-H···O hydrogen bonds.
Conformational Isomers of the 1,4-Dioxane Ring
Caption: The primary conformational isomers of the 1,4-dioxane ring and their relative stabilities.
Conclusion and Future Outlook
This guide highlights the power of X-ray crystallography in elucidating the detailed three-dimensional structures of this compound derivatives. Through a case study of a substituted derivative, we have demonstrated the typical experimental workflow and the key structural features that can be determined. The analysis underscores the preference for a chair conformation of the dioxane ring, a feature that is likely shared by the parent acid and its other derivatives.
The significant lack of publicly available crystal structures for simple this compound derivatives represents a notable gap in the chemical literature. Future work in this area should focus on the synthesis, crystallization, and crystallographic analysis of a systematic series of these compounds. Such studies would provide invaluable data for understanding structure-property relationships and would be of great benefit to researchers in the fields of medicinal chemistry and drug development.
References
A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 1,4-Dioxane-2-Carboxylic Acid
Introduction: The Versatile Role of 1,4-Dioxane-2-Carboxylic Acid in Modern Synthesis
To my fellow researchers and innovators in the chemical and pharmaceutical sciences,
The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug discovery and fine chemical synthesis. Among these, the 1,4-dioxane moiety offers a unique combination of properties: a polar, aprotic character, hydrogen bond accepting capabilities, and a defined conformational preference. When functionalized with a carboxylic acid at the 2-position, as in 1,4-dioxane-2-carboxylic acid , this building block becomes a highly versatile intermediate for creating complex molecular architectures.[1][2][3] Its applications range from the synthesis of novel parasiticides to its use as a key fragment in the development of new therapeutics.[1]
However, the reactivity of this molecule is governed by the interplay between the dioxane ring and the carboxylic acid group. Selecting the optimal catalytic system is paramount to achieving desired outcomes, whether that be esterification, amidation, or decarboxylation. This guide provides a comparative analysis of various catalytic systems for these key transformations. The insights presented herein are a synthesis of established catalytic principles and data from analogous systems, designed to provide a robust starting point for your experimental design.
I. Esterification: A Comparative Analysis of Catalytic Approaches
The conversion of the carboxylic acid to an ester is a fundamental transformation, often required for prodrug strategies, modification of solubility, or as a protecting group.
A. Brønsted Acid Catalysis (Fischer-Speier Esterification)
This classical approach remains a workhorse in organic synthesis due to its simplicity and the low cost of the catalysts.[4] The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing water as it is formed.[4]
Mechanism of Action: The Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This "activates" the molecule for nucleophilic attack by the alcohol.
Catalyst Comparison:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 0.5-5 mol%, reflux in alcohol | Inexpensive, highly effective | Strong dehydrating agent, can cause charring with sensitive substrates[5] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-10 mol%, reflux in alcohol, often with Dean-Stark trap | Solid, easier to handle than H₂SO₄, less charring | More expensive than H₂SO₄ |
| Methanesulfonic Acid (MSA) | 1-5 mol%, high temperatures (up to 220 °C) | High thermal stability, good for high-boiling alcohols, high yields reported[6] | Corrosive |
Expert Insight: For simple primary and secondary alcohols, p-TsOH with a Dean-Stark apparatus offers a good balance of reactivity and ease of handling. For sterically hindered or high-boiling alcohols, the thermal stability of MSA can be advantageous, often leading to higher conversions.[6]
B. Experimental Protocol: Esterification using p-TsOH
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-dioxane-2-carboxylic acid (1.0 eq), the desired alcohol (20 eq, serving as solvent), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add toluene (sufficient to fill the Dean-Stark trap) to the flask.
-
Heat the reaction mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
II. Decarboxylation: Catalyst Systems for C-C Bond Cleavage
The removal of the carboxyl group can be a crucial step to access 2-substituted 1,4-dioxane scaffolds. This transformation can be challenging and often requires forcing conditions or specific catalytic activation.
A. Thermal vs. Catalytic Decarboxylation
While some carboxylic acids undergo decarboxylation upon heating, this often requires high temperatures that can lead to decomposition of the dioxane ring. Catalytic methods offer milder conditions and improved selectivity. Quinoxaline-2-carboxylic acid 1,4-dioxides, for instance, are known to decarboxylate when heated, a reaction that can be facilitated by a base like K₂CO₃.[7]
B. Metal-Catalyzed Decarboxylation
Transition metals, particularly copper and silver, have been shown to catalyze the decarboxylation of aromatic and heterocyclic carboxylic acids.[8]
Mechanism of Action: The general mechanism involves the formation of a metal carboxylate salt. This intermediate then undergoes extrusion of CO₂ to form an organometallic species, which is subsequently protonated by a proton source in the reaction medium to release the product and regenerate the catalytically active species.
Catalyst Comparison:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Copper(I) Oxide / 1,10-Phenanthroline | Quinoline, 180-220 °C | Effective for various aromatic carboxylic acids, relatively inexpensive | High temperatures required, potential for substrate decomposition |
| Silver Catalysts (e.g., Ag₂O, Ag/Al₂O₃) | N-Methyl-2-pyrrolidone (NMP), 150-200 °C | Can be more active than copper for certain substrates, heterogeneous options available[8] | Higher cost than copper |
| Palladium Catalysts (e.g., Pd(OAc)₂) | DMSO, 100-140 °C | Can operate at lower temperatures, wide substrate scope[9][10] | High catalyst cost, potential for side reactions |
Expert Insight: For a substrate like 1,4-dioxane-2-carboxylic acid, a copper-based system is a logical starting point due to its cost-effectiveness. However, the high temperatures required may be detrimental. A palladium-catalyzed protocol could offer a milder alternative, potentially preserving the integrity of the dioxane ring.
C. Photocatalytic Decarboxylation
A modern and increasingly popular approach involves the use of visible-light photoredox catalysis.[11] This method allows for decarboxylation under exceptionally mild conditions.
Mechanism of Action: The carboxylic acid is deprotonated to a carboxylate, which is then oxidized by an excited photocatalyst via single-electron transfer (SET). The resulting carboxyl radical rapidly loses CO₂ to generate a carbon-centered radical, which is then quenched to form the final product.[12]
Catalyst Comparison:
| Photocatalyst | Typical Conditions | Advantages | Disadvantages |
| Iridium Complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Blue LEDs, room temp., organic solvent (e.g., DMA) | Extremely mild conditions, high functional group tolerance | Very high catalyst cost |
| Organic Dyes (e.g., Eosin Y, 4CzIPN) | Green or Blue LEDs, room temp., organic solvent | Metal-free, less expensive than Iridium | Can have lower quantum yields and stability |
Expert Insight: While catalytically elegant, the applicability of photoredox decarboxylation depends on the redox potential of the carboxylate. Given the aliphatic nature of the carbon center at the 2-position of the dioxane ring, this approach is highly promising and could avoid the harsh conditions of thermal and metal-catalyzed methods.
III. Amidation: The Gateway to Bioactive Molecules
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. This is typically achieved using coupling reagents rather than direct catalytic condensation, which requires very high temperatures.
A. Carbodiimide Coupling Agents
Coupling agents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid for nucleophilic attack by an amine.
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and racemization by forming an activated ester intermediate.
Coupling Reagent Comparison:
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| EDC / HOBt | DCM or DMF, 0 °C to RT | Water-soluble urea byproduct (easy removal), efficient | HOBt has explosive properties |
| HATU / DIPEA | DMF, 0 °C to RT | High reactivity, fast reaction times, low racemization | Expensive, requires a non-nucleophilic base |
| T3P® (Propylphosphonic Anhydride) | Ethyl acetate or DCM, RT | High yields, clean reactions, broad substrate scope | Can be more expensive than carbodiimides |
Expert Insight: For routine amide synthesis, the EDC/HOBt system is a reliable and cost-effective choice. The water-soluble nature of the EDC byproduct simplifies purification significantly compared to DCC. For challenging couplings involving sterically hindered amines or sensitive substrates, the higher reactivity of HATU often justifies its cost.
B. Experimental Protocol: Amidation using EDC/HOBt
-
Dissolve 1,4-dioxane-2-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Conclusion
The choice of catalyst for reactions involving 1,4-dioxane-2-carboxylic acid is a critical decision that dictates the efficiency, selectivity, and mildness of the transformation. For esterification , traditional Brønsted acids like p-TsOH offer reliability, while for decarboxylation , modern photocatalytic methods present a promising mild alternative to high-temperature metal catalysis. In amidation , the selection of the appropriate coupling reagent, such as the workhorse EDC/HOBt system or the highly active HATU, is key to success.
This guide serves as a starting point for your investigations. The optimal catalyst and conditions will always be substrate-dependent, and I encourage rigorous experimentation and analysis to unlock the full synthetic potential of this valuable building block.
References
- 1. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]
- 2. (R)-1,4-dioxane-2-carboxylic acid | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. US20160264509A1 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 12. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for (R)-1,4-dioxane-2-carboxylic Acid Enantiomeric Purity
Introduction: The Criticality of Enantiomeric Purity
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The seemingly minor spatial rearrangement of atoms can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance. (R)-1,4-dioxane-2-carboxylic acid, as a chiral building block, is emblematic of this principle. Its utility as a synthetic intermediate in drug discovery necessitates rigorous control over its enantiomeric purity.[4]
This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the self-validating systems required to ensure data integrity. Our focus is on providing researchers, scientists, and drug development professionals with a practical framework for selecting, developing, and validating fit-for-purpose analytical methods. All methodologies are discussed within the authoritative framework of international regulatory guidelines, ensuring that the presented protocols are robust, reliable, and compliant.[5][6][7]
The Regulatory Bedrock: ICH Q2(R1) Validation Principles
Before delving into specific techniques, it is crucial to establish the regulatory context that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," provides a harmonized framework for ensuring that an analytical method is suitable for its intended purpose.[6][8] For an enantiomeric purity method, which is fundamentally a quantitative test for impurities, the following validation characteristics are paramount.
| Validation Parameter | Objective for Enantiomeric Purity Methods |
| Specificity | The ability to unequivocally assess the desired (R)-enantiomer in the presence of its counterpart, the (S)-enantiomer, and any other potential impurities or matrix components. Baseline resolution between the enantiomeric peaks is the primary goal. |
| Limit of Detection (LOD) | The lowest amount of the undesired (S)-enantiomer that can be detected, but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired (S)-enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling chiral impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the undesired (S)-enantiomer within a given range. |
| Range | The interval between the upper and lower concentrations of the undesired (S)-enantiomer for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. For enantiomeric purity, this is often assessed by analyzing samples spiked with known amounts of the undesired enantiomer. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. |
This structured validation process, as outlined by the FDA and ICH, ensures that the analytical data generated is trustworthy and can be confidently used for quality control and regulatory submissions.[5][9][10][11][12]
Comparative Analysis of Chiral Separation Techniques
The separation of enantiomers requires the introduction of a chiral environment to create transient diastereomeric interactions, which possess different physicochemical properties.[3] We will compare three powerful techniques capable of creating this environment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Workflow for Chiral Method Selection and Validation
Caption: Fig 1. General workflow for chiral method validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and direct analysis capabilities.[3][13][14]
-
Principle of Separation : The core of this technique is the Chiral Stationary Phase (CSP). The analyte enantiomers are passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stability constants. This difference in interaction energy leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including carboxylic acids.[14][15][16]
Caption: Fig 2. Principle of Chiral HPLC Separation.
-
Experimental Causality : The choice of mobile phase is critical. For carboxylic acids, adding a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to a non-polar mobile phase (normal-phase mode) is often necessary.[14] The acid suppresses the ionization of the carboxyl group, preventing peak tailing and promoting the specific hydrogen-bonding interactions required for chiral recognition on the CSP. The choice between normal-phase, reversed-phase, or polar organic modes depends on the analyte's solubility and the nature of the selected CSP.[14][17]
-
Advantages :
-
Direct Analysis : No derivatization is required, simplifying sample preparation and avoiding potential side reactions.[14]
-
Broad Applicability : A vast library of commercial CSPs is available, increasing the probability of finding a suitable column.[15][18]
-
Robust and Reproducible : Well-developed HPLC methods are known for their high reproducibility, crucial for QC environments.[13]
-
-
Disadvantages :
-
Cost : Chiral columns are significantly more expensive than standard achiral columns.
-
Method Development Time : Screening for the optimal combination of CSP and mobile phase can be time-consuming.[14]
-
Chiral Gas Chromatography (GC)
Chiral GC offers very high separation efficiency but typically requires the analyte to be volatile and thermally stable. For a polar, non-volatile molecule like a carboxylic acid, this necessitates a chemical modification step known as derivatization.[1]
-
Principle of Separation : The enantiomers of the carboxylic acid are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[19][20] These diastereomers now have different physical properties (e.g., boiling points, interaction with the stationary phase) and can be readily separated on a standard, inexpensive achiral GC column.[1][21] For a carboxylic acid, a common approach is to use a chiral alcohol or amine to form a diastereomeric ester or amide.[19][22]
Caption: Fig 3. Principle of Chiral GC via Derivatization.
-
Experimental Causality : The success of this method hinges on the derivatization reaction. The reaction must be quantitative, with no kinetic resolution (i.e., one enantiomer must not react faster than the other) or racemization. Using a chiral amine like (S)-(-)-α-methylbenzylamine to form amides is a robust choice.[19] The resulting amides are typically more stable than esters. The choice of a silylation or acylation agent can also be used to increase volatility. A GC-MS (Mass Spectrometry) system is often preferred for detection, as it provides structural confirmation of the diastereomeric peaks.
-
Advantages :
-
High Resolution : Capillary GC columns provide excellent separation efficiency and sharp peaks.
-
Cost-Effective Columns : Standard achiral columns are used, which are much cheaper than CSPs.
-
High Sensitivity : GC detectors like Flame Ionization Detector (FID) and MS are highly sensitive.
-
-
Disadvantages :
-
Derivatization Required : Adds complexity, time, and potential sources of error to the workflow.[21]
-
Purity of CDA : The enantiomeric purity of the derivatizing agent must be exceptionally high to ensure accurate quantification.
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, it operates on a principle similar to HPLC but in a liquid-filled capillary.[23][24]
-
Principle of Separation : A chiral selector is added directly to the background electrolyte (BGE).[23][25] As the enantiomers migrate through the capillary under the influence of the electric field, they form transient, non-covalent diastereomeric complexes with the chiral selector. This complexation alters their effective charge-to-size ratio and thus their electrophoretic mobility, leading to different migration times. Cyclodextrins are the most common class of chiral selectors used in CE for separating a wide variety of compounds, including carboxylic acids.[24][26]
-
Experimental Causality : For an acidic compound like 1,4-dioxane-2-carboxylic acid, method development often starts by selecting a buffer pH where the acid is ionized (negatively charged).[23] A neutral or charged cyclodextrin can then be added to the buffer. The concentration of the chiral selector and the buffer pH are critical parameters that must be optimized to achieve resolution, as they directly influence the extent of complexation and the mobility of the analytes.[26]
-
Advantages :
-
Extremely High Efficiency : CE can generate millions of theoretical plates, leading to exceptional resolution.
-
Low Consumption : Requires minimal amounts of sample and reagents, making it very cost-effective to run.[23]
-
Rapid Method Development : Screening different chiral selectors is fast as it only involves changing the buffer composition.
-
-
Disadvantages :
-
Lower Concentration Sensitivity : Standard UV detection in CE can be less sensitive than HPLC due to the very short path length across the capillary.
-
Reproducibility Challenges : Migration times can be sensitive to minor variations in buffer composition, temperature, and capillary surface condition, requiring careful control for robust validation.
-
Head-to-Head: Performance Comparison
| Parameter | Chiral HPLC (Direct) | Chiral GC (Indirect) | Chiral CE (Direct) |
| Principle | Diastereomeric interaction with Chiral Stationary Phase (CSP) | Separation of diastereomers (formed by derivatization) on an achiral column | Diastereomeric interaction with a Chiral Selector in the buffer |
| Sample Prep | Simple dissolution | Mandatory derivatization | Simple dissolution in buffer |
| Resolution | Good to Excellent | Excellent | Potentially the Highest |
| Analysis Time | 10 - 40 minutes (typical) | 15 - 50 minutes (including derivatization) | 5 - 30 minutes (typical) |
| Sensitivity (UV/FID) | Good | Very Good | Moderate (can be enhanced with MS) |
| Key Advantage | Direct, versatile, robust | High efficiency, low column cost | Fast method development, low running cost |
| Key Limitation | High column cost, method development can be slow | Derivatization adds complexity and potential for error | Sensitivity and reproducibility can be challenging |
| Best Suited For | Routine QC, broad applicability for various compound classes | Volatile compounds or those easily derivatized; high-resolution needs | Rapid screening, analysis of precious samples, complex matrices |
Validated Experimental Protocols: A Practical Guide
The following protocols are illustrative examples based on established principles for chiral carboxylic acid analysis. They must be fully validated according to ICH Q2(R1) guidelines for the specific application.
Protocol 1: Chiral HPLC-UV Method
-
Instrumentation : HPLC system with UV detector.
-
Column : Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).
-
Mobile Phase : n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Causality: Normal phase mode often provides better selectivity for polar analytes on polysaccharide CSPs. TFA suppresses ionization of the carboxylic acid.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 210 nm.
-
Causality: The carboxyl group provides UV absorbance at low wavelengths.
-
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Steps :
-
Specificity : Inject the (R)-enantiomer, the racemic mixture, and a placebo to confirm peak identity and resolution.
-
LOQ : Prepare a series of dilutions of the (S)-enantiomer to determine the concentration with a signal-to-noise ratio of ~10 and acceptable precision.
-
Accuracy/Linearity : Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at various levels (e.g., LOQ, 0.1%, 0.2%, 0.5%, 1.0%). Analyze and calculate recovery and linearity.
-
Protocol 2: Chiral GC-FID Method via Derivatization
-
Derivatization : a. To ~5 mg of the sample in a vial, add 200 µL of toluene. b. Add 1.1 equivalents of (R)-(+)-1-phenylethylamine (chiral derivatizing agent) and 1.2 equivalents of a coupling agent (e.g., DCC or EDC). c. Cap the vial and heat at 60°C for 1 hour. d. Cool, dilute with ethyl acetate, and inject into the GC.
-
Causality: The amine reacts with the carboxylic acid to form stable diastereomeric amides, which are sufficiently volatile for GC analysis.
-
-
Instrumentation : Gas chromatograph with Flame Ionization Detector (FID).
-
Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or similar achiral polysiloxane column).
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Temperature Program :
-
Initial: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector/Detector Temp : 280°C / 290°C.
-
Validation Notes : A critical step is to prove the derivatization reaction itself does not introduce bias. This can be done by derivatizing samples with known enantiomeric ratios and confirming the results.
Protocol 3: Chiral Capillary Electrophoresis (CE) Method
-
Instrumentation : Capillary Electrophoresis system with UV detector.
-
Capillary : Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE) : 50 mM sodium phosphate buffer, pH 7.0, containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Causality: At pH 7, the carboxylic acid is deprotonated (anionic). The neutral cyclodextrin acts as a chiral selector, forming transient complexes that modify the analyte's mobility.
-
-
Voltage : 25 kV (normal polarity, injection at anode, detection at cathode).
-
Temperature : 25°C.
-
Detection : UV at 200 nm.
-
Sample Preparation : Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
-
Validation Notes : Capillary conditioning between runs (e.g., flushing with NaOH, water, and BGE) is critical for maintaining reproducible migration times.
Conclusion
The validation of an analytical method for the enantiomeric purity of this compound is a multi-faceted process grounded in rigorous scientific principles and regulatory compliance. There is no single "best" method; the optimal choice depends on the specific requirements of the analysis, including required sensitivity, sample throughput, and available instrumentation.
-
Chiral HPLC stands out as the most balanced and robust option for routine quality control, offering direct analysis without the complexities of derivatization.
-
Chiral GC provides unparalleled resolving power and sensitivity but requires careful validation of the prerequisite derivatization step.
-
Chiral CE is an excellent tool for rapid method development and for situations where sample volume is limited, offering exceptional separation efficiency.
Ultimately, a well-validated method is a self-validating system. By understanding the causality behind experimental choices and adhering to the validation framework established by guidelines like ICH Q2(R1), researchers can generate highly reliable and defensible data, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Mirror Images: The Analysis of Pharmaceutical Enantiomers | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.monash.edu [research.monash.edu]
- 4. ijfmr.com [ijfmr.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 26. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diastereomeric Ratio Determination in Products Derived from (R)-1,4-Dioxane-2-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. When utilizing chiral building blocks such as (R)-1,4-dioxane-2-carboxylic acid in multi-step syntheses, the introduction of new stereocenters necessitates rigorous control and precise measurement of the resulting diastereomeric ratio (d.r.). An inaccurate or imprecise d.r. can obscure the true performance of a stereoselective reaction, leading to flawed process optimization and potentially compromising the quality of the final drug substance.
This guide provides an in-depth comparison of the principal analytical methodologies for determining diastereomeric ratios. Moving beyond a simple listing of techniques, we will explore the fundamental principles, causality behind experimental choices, and the practical nuances of each method. Our focus is to equip you with the knowledge to not only perform these experiments but to select and validate the optimal approach for your specific developmental stage, from discovery to quality control.
Pillar 1: Chromatographic Separation Techniques
Chromatographic methods physically separate diastereomers in a mixture, allowing for their individual quantification. The underlying principle rests on the fact that diastereomers, unlike enantiomers, possess different physical properties, which can be exploited to achieve differential interaction with a stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for this purpose.[1] It leverages a high-pressure system to pass a sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the diastereomers between the mobile phase and the stationary phase.
Causality of Method Choice: For diastereomers, separation can often be achieved on standard, achiral stationary phases (like silica or C18) because their distinct three-dimensional structures lead to different interactions.[2] However, when structural differences are subtle, chiral stationary phases (CSPs) may offer superior or even necessary resolution.[3] The choice of normal-phase (e.g., hexane/isopropanol) versus reversed-phase (e.g., water/acetonitrile) chromatography is dictated by the polarity of the derivative of this compound being analyzed.
Experimental Protocol: Diastereomeric Ratio of an Amide Derivative by Achiral HPLC
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of the crude reaction mixture in 10 mL of the initial mobile phase solvent (e.g., 90:10 Hexane:Isopropanol). Ensure complete dissolution.
-
Instrumentation & Column:
-
HPLC system with a UV detector (e.g., set at 254 nm if the derivative contains an aromatic group).
-
Column: Standard silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Elution:
-
A typical starting condition is an isocratic elution with a mixture of n-hexane and isopropanol (IPA).[4]
-
Begin with a 90:10 (v/v) n-hexane:IPA mixture. The non-polar hexane interacts with the silica stationary phase, while the polar IPA acts as a modifier, competing for sites on the stationary phase and influencing the retention of the analytes. Adjust the IPA percentage to optimize resolution (increasing IPA generally reduces retention time).
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (maintain a constant temperature for reproducible retention times).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the peak area for each diastereomer.
-
Calculate the diastereomeric ratio using the formula: d.r. = (Area of Major Diastereomer Peak) / (Area of Minor Diastereomer Peak)
-
The percentage of a single diastereomer is calculated as: % Diastereomer A = [Area(A) / (Area(A) + Area(B))] x 100
-
Caption: HPLC workflow for diastereomeric ratio determination.
Gas Chromatography (GC)
For derivatives of this compound that are volatile or can be made volatile through derivatization (e.g., by converting the carboxylic acid to a methyl ester), chiral gas chromatography offers exceptional resolving power and sensitivity.[5][6]
Causality of Method Choice: GC separates compounds based on their boiling points and their interactions with a stationary phase coated on the inside of a long capillary column. Chiral GC columns contain a chiral selector, often a cyclodextrin derivative, dissolved in a polysiloxane liquid phase.[7] Diastereomers interact differently with this chiral environment, leading to different retention times and enabling their separation.[6] This technique is particularly powerful for analyzing complex mixtures due to the high efficiency of capillary GC columns.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes diastereomers based on the unique magnetic environment of their atomic nuclei in solution.[8] This method provides a direct measure of the ratio of compounds in the mixture without the need for chromatographic separation.
Principle of a Self-Validating System: The core principle of quantitative NMR (qNMR) is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] Therefore, by comparing the integrals of non-overlapping signals corresponding to each diastereomer, one can directly and accurately determine their molar ratio.[11]
Causality of Experimental Choices:
-
Choosing Diagnostic Signals: The key is to identify protons (in ¹H NMR) that are in chemically non-equivalent environments between the two diastereomers. Protons closer to the newly formed stereocenter will typically show the largest difference in chemical shift (Δδ).
-
Ensuring Quantitative Accuracy: Standard ¹H NMR spectra are not inherently quantitative. To obtain accurate integrals, one must ensure complete T1 relaxation for all relevant nuclei before each scan. This is achieved by setting a sufficiently long relaxation delay (d1), typically 5 times the longest T1 value of the signals being integrated. Failure to do so will result in signals with longer T1 values being suppressed, leading to an inaccurate ratio.[11]
-
Advanced Techniques: In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed.[12][13] These methods collapse complex multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration of previously unresolved signals.[14]
Experimental Protocol: Diastereomeric Ratio by Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the purified reaction product.
-
Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved to achieve sample homogeneity, which is critical for proper magnetic shimming.[9]
-
-
NMR Acquisition (Key Parameters):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal generation for all nuclei.
-
Relaxation Delay (d1): Set to a long delay (e.g., 20-30 seconds) to ensure full relaxation. This is the most critical parameter for quantitation.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of <1%).[11]
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Perform a careful baseline correction across the entire spectrum. An uneven baseline is a common source of integration error.[8]
-
Select two well-resolved, non-overlapping signals—one for each diastereomer. These signals should arise from the same type of proton (e.g., a specific CH or CH₃ group).
-
-
Data Analysis:
-
Calibrate the integral of one of the diagnostic peaks to a value of 1.00.
-
The integral of the corresponding peak for the other diastereomer will now directly reflect the molar ratio.
-
The d.r. is the ratio of the two integral values.
-
Caption: Quantitative NMR (qNMR) workflow for d.r. determination.
Pillar 3: Comparative Analysis and Method Validation
The choice between chromatography and NMR is not merely one of preference but should be a strategic decision based on the specific requirements of the analysis.
| Feature | Chiral HPLC | Chiral GC | Quantitative ¹H NMR (qNMR) |
| Principle | Physical separation based on differential interaction with a stationary phase.[4] | Physical separation of volatile compounds based on differential interaction with a chiral stationary phase.[5] | In-situ quantification based on the unique magnetic environments of nuclei in diastereomers.[15] |
| Resolution | High; can often baseline-separate both diastereomers. | Very high; excellent for complex mixtures of volatile compounds.[6] | Dependent on chemical shift difference (Δδ) and signal multiplicity. Overlap can be a challenge.[14] |
| Sensitivity | High (µg/mL to ng/mL range with UV detection). | Very high (pg to fg range with MS detection). | Lower; typically requires mg of sample for good S/N.[9] |
| Sample Prep | Simple dissolution. Derivatization is generally not required for diastereomers. | May require derivatization to increase volatility. | Simple dissolution in deuterated solvent. |
| Analysis Time | Moderate (typically 10-30 minutes per run). | Fast (typically 5-20 minutes per run). | Fast acquisition, but requires long relaxation delays, potentially increasing total experiment time. |
| Key Advantage | Robust, widely available, excellent for preparative-scale separation.[3] | Unmatched resolution for volatile compounds. | Provides absolute molar ratio without response factor calibration; structurally informative.[16] |
| Key Limitation | Requires method development (column/mobile phase screening). | Limited to thermally stable and volatile compounds. | Lower sensitivity, potential for signal overlap, requires careful parameter optimization for accuracy.[12] |
Authoritative Grounding: Method Validation
Regardless of the chosen technique, the analytical procedure must be validated to demonstrate it is fit for its intended purpose.[17] This is a non-negotiable requirement in a regulated drug development environment. According to ICH Q2(R2) guidelines, key validation characteristics include:[18][19]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, other stereoisomers). For HPLC/GC, this is demonstrated by baseline resolution. For NMR, by non-overlapping diagnostic signals.
-
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing samples with a known d.r.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte over a specified range (e.g., from 1:99 to 99:1 d.r.).
Conclusion and Recommendations
The determination of diastereomeric ratio for products derived from this compound is a critical analytical task that can be reliably accomplished by several techniques.
-
For high-throughput screening, reaction optimization, and routine analysis, HPLC on an achiral column is often the most pragmatic choice, offering a balance of speed, resolution, and robustness.
-
When dealing with volatile derivatives or complex mixtures, Chiral GC provides superior resolving power and sensitivity.
-
For definitive structural confirmation and a direct, calibration-free measurement of the molar ratio, Quantitative NMR is the gold standard. It is particularly valuable as an orthogonal technique to confirm results from chromatography. When setting up a qNMR experiment, the single most important factor for ensuring accuracy is the implementation of a sufficiently long relaxation delay.
Ultimately, a multi-faceted approach provides the highest level of confidence. Using one technique (e.g., HPLC) for routine measurements while employing an orthogonal method (e.g., qNMR) for verification constitutes a robust, self-validating system that ensures the scientific integrity of your results and the quality of your drug development program.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azom.com [azom.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 16. mestrelab.com [mestrelab.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. fda.gov [fda.gov]
- 19. propharmagroup.com [propharmagroup.com]
Chiral Scaffolds, Divergent Fates: A Comparative Guide to the Biological Activity of Enantiomers Synthesized from (R)-1,4-Dioxane-2-carboxylic Acid
In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational design. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile, transforming a therapeutic agent into an inert, or even toxic, compound.[1][2] This guide delves into the profound impact of stereochemistry on biological activity, using the versatile chiral building block, (R)-1,4-dioxane-2-carboxylic acid, as a synthetic starting point.
While a direct, head-to-head comparison of a specific enantiomeric pair derived from this exact starting material is not extensively documented in publicly accessible literature, we can construct a robust and illustrative guide. By proposing a synthetic pathway to a relevant class of bioactive molecules—N-aryl carboxamides—and leveraging compelling experimental data from structurally analogous 1,4-benzodioxane derivatives, we can effectively demonstrate the critical importance of enantiomeric purity in drug development. This guide will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the "why" and "how" behind the differential behavior of enantiomers.
The Significance of Stereochemistry in Biological Systems
Biological systems, from enzymes to receptors, are inherently chiral.[3] This "homochirality" of life means that enantiomers of a drug molecule can interact with their biological targets in fundamentally different ways.[4] One enantiomer, the "eutomer," may fit perfectly into the binding site of a receptor, eliciting the desired therapeutic response. Its mirror image, the "distomer," might not bind at all, or it could bind to a different receptor, leading to off-target effects or even toxicity.[5] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical need to evaluate enantiomers as separate chemical entities.[2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long recognized this, issuing guidelines that emphasize the importance of developing single-enantiomer drugs unless there is a clear therapeutic advantage to the racemic mixture.[3][5] This has driven the demand for enantiopure starting materials and stereoselective synthetic methods.
Synthetic Strategy: From a Chiral Precursor to Bioactive Amides
This compound is a valuable chiral precursor, providing a rigid dioxane scaffold with a defined stereocenter. This allows for the synthesis of enantiomerically enriched downstream compounds. A common and effective strategy to create a library of diverse molecules from a carboxylic acid is through the formation of amides.[6][7] The following proposed synthetic workflow illustrates how N-aryl carboxamide derivatives can be generated from our chiral starting material, preserving the stereochemical integrity of the C2 position.
Proposed Synthetic Workflow
The conversion of this compound to a target N-aryl carboxamide can be efficiently achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with a desired aniline derivative.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of 6,6-diphenyl-1,4-dioxane derivatives to highlight stereochemical requirements for selective alpha1D-AR and 5- HT1A receptor recognition [pubblicazioni.unicam.it]
- 4. EP1136478A2 - Chiral 1,3-dioxane compounds - Google Patents [patents.google.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
A Guide to (R)-1,4-Dioxane-2-Carboxylic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-1,4-Dioxane-2-carboxylic acid is a valuable heterocyclic compound that has emerged as a significant chiral building block in modern organic synthesis.[1][] Its rigid cyclic structure and defined stereocenter make it an excellent precursor for creating complex molecular architectures with high stereochemical control. This guide provides an in-depth review of the applications of this compound, with a primary focus on its pivotal role in the synthesis of high-profile pharmaceuticals, most notably HIV protease inhibitors.[3][4] We will explore its synthetic utility, present a comparative analysis against alternative chiral synthons, provide detailed experimental methodologies, and discuss the future outlook for this versatile reagent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates in asymmetric synthesis.
Introduction to this compound
1.1 Chemical Structure and Properties
This compound, with the molecular formula C₅H₈O₄, is a chiral molecule featuring a six-membered dioxane ring with a carboxylic acid group at the C2 position in the (R) configuration.[1] The presence of the ether linkages and the carboxylic acid moiety imparts a unique combination of polarity and reactivity.
Key Physicochemical Properties:
-
Molecular Weight: 132.11 g/mol [1]
-
Appearance: Typically a solid at room temperature.
-
Chirality: Contains a single stereocenter at the C2 position, making it an optically active compound.
-
Reactivity: The carboxylic acid group can be readily converted into a variety of functional groups (esters, amides, acyl fluorides) for further synthetic transformations.[5] The dioxane ring is generally stable under many reaction conditions but can be cleaved under specific, often harsh, acidic conditions.
1.2 Significance as a Chiral Building Block
In the landscape of drug discovery and development, achieving enantiomeric purity is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6] Chiral building blocks are enantiomerically pure compounds that serve as starting materials to impart chirality to a target molecule, guiding the synthesis towards the desired stereoisomer.[]
This compound excels in this role for several reasons:
-
Pre-organized Framework: The cyclic nature of the dioxane ring restricts conformational flexibility. This pre-organization can lead to higher diastereoselectivity in subsequent reactions on side chains attached to the ring.
-
Stereochemical Control: The (R)-stereocenter serves as a reliable anchor point for building adjacent chiral centers with predictable outcomes.
-
Bioisosteric Relevance: The dioxane motif is found in numerous bioactive molecules and can act as a bioisostere for other chemical groups, helping to fine-tune a drug's pharmacokinetic properties.[7][8][9] In the context of HIV protease inhibitors, derivatives of this scaffold can mimic the transition state of peptide cleavage, leading to potent inhibition.[10]
Synthesis of this compound
While the primary focus of this guide is on applications, a brief overview of synthetic strategies is relevant. The enantioselective synthesis of substituted dioxanes can be challenging. Common strategies often involve:
-
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of the corresponding unsaturated benzo[b][3][4]dioxine derivatives can produce chiral 2-substituted dioxanes with excellent enantioselectivity.[11][12]
-
Chiral Pool Synthesis: Starting from readily available chiral precursors, such as carbohydrates or hydroxy acids, and forming the dioxane ring through cyclization reactions.
-
Enzymatic Resolution: Using enzymes like lipases to selectively react with one enantiomer in a racemic mixture of a dioxane derivative, allowing for the separation of the desired (R)-enantiomer.[13]
Key Applications in Asymmetric Synthesis
The utility of this compound and its derivatives is most prominently demonstrated in the field of medicinal chemistry, particularly for antiviral therapies.
3.1 Case Study: Synthesis of HIV Protease Inhibitors
The HIV-1 protease is a critical enzyme for viral replication, making it a prime target for antiretroviral drugs.[10] Many potent inhibitors are peptidomimetics designed to fit into the enzyme's active site. A key structural motif in several FDA-approved HIV protease inhibitors, such as Darunavir, is a bicyclic ligand that binds to the S2 subsite of the protease.[3][14]
Derivatives of this compound are ideal precursors for these crucial P2 ligands. The synthesis often involves converting the carboxylic acid to an amide or other functional group, followed by further transformations to build the complex heterocyclic systems required for potent enzymatic inhibition.[4] The defined stereochemistry of the starting material is essential for ensuring the final inhibitor has the correct three-dimensional shape to bind effectively to the protease active site.[3]
Comparative Analysis with Alternative Chiral Synthons
While this compound is a powerful tool, alternative methods exist for generating the chiral β-hydroxy acid fragments or equivalents that are often the synthetic targets. The choice of method depends on factors like substrate scope, scalability, and available resources.
| Feature | This compound | Sharpless Asymmetric Epoxidation | Asymmetric Aldol Reactions |
| Stereocontrol | Excellent. Chirality is pre-installed in the building block. | Excellent. Highly predictable facial selectivity on allylic alcohols.[10] | Good to Excellent. Relies on chiral auxiliaries or catalysts; diastereoselectivity can be substrate-dependent.[15] |
| Mechanism | Utilizes a pre-formed chiral synthon. | Catalytic asymmetric oxidation of a prochiral substrate. | Formation of a new C-C bond with concomitant creation of up to two new stereocenters. |
| Substrate Scope | Versatile for creating dioxane-containing targets. | Limited to allylic alcohols. | Broad scope for aldehydes and ketones.[16] |
| Scalability | Generally good, dependent on the availability of the starting material. | Well-established for large-scale synthesis. | Can be challenging due to catalyst loading, cryogenic conditions, or the need for stoichiometric auxiliaries. |
| Key Advantage | Provides a rigid scaffold that can influence downstream stereochemistry. | Highly reliable and predictable for a specific substrate class. | Powerful C-C bond-forming reaction to build molecular complexity quickly. |
| Considerations | Availability and cost of the chiral building block. | Requires an allylic alcohol; handling of peroxides requires care. | May require optimization for new substrates; removal of chiral auxiliaries is an extra step. |
Experimental Protocols & Methodologies
The following is a representative, conceptual protocol for the conversion of this compound to a key amide intermediate, a common first step in its elaboration into more complex targets.
Protocol: Amide Coupling to form (R)-N-benzyl-1,4-dioxane-2-carboxamide
Objective: To demonstrate the standard conversion of the carboxylic acid to an amide, which protects the acid and activates the molecule for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Sequentially add benzylamine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.
-
Causality: BOP is a peptide coupling reagent that activates the carboxylic acid by forming an active ester, making it highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to facilitate the activation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Causality: The aqueous wash removes the water-soluble byproducts and any unreacted reagents.
-
-
Purification (Liquid-Liquid Extraction): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Outlook
The demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals continues to grow. While this compound has proven its value in antiviral drug synthesis, its potential extends to other areas. Future research may focus on:
-
New Therapeutic Areas: Exploring its use as a building block for inhibitors of other enzyme classes, such as kinases or other proteases.
-
Materials Science: Incorporating the chiral dioxane motif into polymers or metal-organic frameworks to create new materials with unique optical or catalytic properties.[17]
-
Development of Novel Derivatives: Expanding the toolbox of available building blocks by synthesizing derivatives of this compound with different functional groups at other positions on the ring.[18][19]
Conclusion
This compound stands out as a highly effective and reliable chiral building block for modern asymmetric synthesis. Its utility is underscored by its successful application in the synthesis of complex and life-saving drugs, particularly HIV protease inhibitors. The rigid, pre-organized structure provides a significant advantage for controlling stereochemistry in multi-step syntheses. While alternative methods for generating chiral fragments exist, the use of this well-defined synthon offers a robust and often more direct path to complex chiral targets containing the dioxane framework. As synthetic methodologies advance, the applications for this versatile molecule are poised to expand, reinforcing its importance for researchers in both academic and industrial settings.
References
- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 19. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1,4-dioxane-2-carboxylic acid
Introduction: (R)-1,4-dioxane-2-carboxylic acid is a specialized chemical reagent utilized in advanced research and drug development. While its unique structure is valuable, it combines the chemical properties of a carboxylic acid with the significant and persistent hazards of a 1,4-dioxane core. The 1,4-dioxane moiety is a critical factor in determining its environmental fate and toxicological profile, being classified by the U.S. Environmental Protection Agency (EPA) as "likely to be carcinogenic to humans"[1]. This guide provides a comprehensive, safety-first framework for the proper management and disposal of waste containing this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are built on the principles of hazard minimization, regulatory compliance, and scientific best practices.
Part 1: Core Hazard Profile & Safety Imperatives
Before any disposal procedure is considered, a complete understanding of the associated risks is paramount. The hazards of this compound stem from both its functional group and its core structure.
-
Dioxane Core Hazards : The primary concern is the 1,4-dioxane ring. 1,4-dioxane is a suspected human carcinogen that is highly mobile in soil and groundwater, resistant to natural biodegradation, and poses a long-term environmental risk[1][2]. Furthermore, like other ethers, 1,4-dioxane can form explosive peroxides upon prolonged storage and exposure to atmospheric oxygen[3][4]. It is crucial to treat its derivatives with the same level of caution.
-
Carboxylic Acid Hazards : The carboxylic acid group imparts acidic properties to the molecule. While it is a weaker acid compared to mineral acids, it can cause skin and eye irritation[5].
-
Compound-Specific Hazards : The Safety Data Sheet (SDS) for this compound specifically lists it as a cause of serious skin and eye irritation and a potential cause of respiratory irritation[5].
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations require strict adherence to PPE protocols to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation[3][5]. |
| Hand Protection | Butyl rubber or Viton® gloves. | Standard nitrile gloves may not offer sufficient protection against dioxane and its derivatives. Always consult the glove manufacturer's resistance guide[3][4]. |
| Body Protection | Flame-retardant lab coat and full-length pants. | Provides a barrier against skin contact and protects from the flammability risk associated with the dioxane base[4][6]. |
| Respiratory | Use only in a certified chemical fume hood. | Operations must be conducted in a well-ventilated area to avoid inhaling vapors, which can cause respiratory tract irritation[5][6]. |
Part 2: Disposal Decision Workflow
The correct disposal pathway depends entirely on the form and concentration of the waste. This workflow provides a logical sequence for characterizing and routing your waste stream.
Caption: Disposal decision workflow for this compound waste.
Part 3: Step-by-Step Disposal Protocols
Follow the specific protocol identified in the workflow above. Crucially, under no circumstances should waste containing this compound be discharged into sanitary sewer systems [5][7]. The dioxane ring is not effectively removed by standard wastewater treatment processes[7].
Protocol 3.1: Disposal of Solid Compound and Concentrated Residues
This protocol applies to the pure chemical, reaction residues, or any concentrated form of the waste.
-
Container Selection : Select a designated, leak-proof hazardous waste container with a screw cap. The container must be compatible with organic acids.
-
Waste Collection : Carefully transfer the solid waste into the designated container using a spatula or funnel. Perform this action within a chemical fume hood to minimize inhalation risk.
-
Labeling : Immediately label the container. The label must include:
-
"Hazardous Waste"
-
" this compound"
-
Hazard identification: "Irritant," "Potential Carcinogen"
-
Accumulation start date.
-
-
Storage : Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials (e.g., strong bases, oxidizing agents)[5][6]. Keep the container tightly closed when not in use[5].
-
Final Disposal : Arrange for the container to be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[5]. Incineration is the primary method for the complete destruction of dioxane-based compounds[7].
Protocol 3.2: Management of Dilute Aqueous Waste (<1%)
This protocol is for managing dilute solutions, such as from quenching or extraction steps. The primary goal is to neutralize the acidic characteristic before collection. This procedure does NOT render the waste non-hazardous.
-
Preparation : Conduct this procedure in a chemical fume hood. Place a suitable container (e.g., a large glass beaker) in a secondary containment tray. Use a calibrated pH meter for monitoring.
-
Neutralization : Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the aqueous waste while stirring gently.
-
Causality: A weak base is used to control the rate of reaction and prevent excessive heat generation or effervescence that could occur with a strong base like sodium hydroxide.
-
-
pH Monitoring : Continuously monitor the pH of the solution. Continue adding the basic solution dropwise until the pH is stable between 6.0 and 8.0.
-
Collection and Labeling : Transfer the neutralized solution to a designated hazardous aqueous waste container. Label the container with:
-
"Hazardous Waste - Aqueous"
-
Contents: "Neutralized this compound (<1%)"
-
Hazard identification: "Contains Dioxane Compound (Potential Carcinogen)"
-
-
Storage and Disposal : Store and dispose of the container as described in Protocol 3.1, steps 4 and 5.
Protocol 3.3: Decontamination and Disposal of Contaminated Labware
This protocol applies to disposable items (e.g., pipette tips, wipes) and reusable glassware.
-
Gross Decontamination : Rinse reusable glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. The rinsate must be collected and treated as concentrated hazardous waste (see Protocol 3.1).
-
Segregation of Solid Waste :
-
Sharps : Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps : Contaminated wipes, gloves, and other disposable labware should be double-bagged in clear plastic bags[3].
-
-
Labeling : Label the bags or containers clearly as "Hazardous Waste - Solid Lab Debris contaminated with this compound."
-
Final Disposal : Arrange for collection by a certified hazardous waste service. Do not mix this waste with regular trash or non-hazardous lab waste.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate the spill zone.
-
Ventilate : Ensure the chemical fume hood is operating. If the spill is outside a hood, restrict access to the area.
-
Assess : For small spills (<100 mL), trained laboratory personnel may proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Cleanup (Small Spills) :
-
Don appropriate PPE (see Part 1).
-
Cover the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth[8]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with soapy water, and then with a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste (Protocol 3.3).
-
-
Reporting : Report all spills to your laboratory supervisor and EH&S department, regardless of size.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. ocwd.com [ocwd.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. aksci.com [aksci.com]
- 6. wcu.edu [wcu.edu]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
A Senior Application Scientist's Guide to Handling (R)-1,4-dioxane-2-carboxylic acid: Essential Safety Protocols
This document provides essential safety and handling protocols for (R)-1,4-dioxane-2-carboxylic acid, designed for researchers and drug development professionals. Given the absence of comprehensive toxicological data for this specific molecule, our safety recommendations are built upon a rigorous assessment of its core chemical structures: the 1,4-dioxane ring system and the carboxylic acid functional group. This guide emphasizes proactive risk mitigation and provides clear, actionable steps for safe handling, emergency response, and proper disposal.
Hazard Assessment: A Synthesis of Structural Dangers
This compound must be handled with significant caution. Its hazard profile is a composite of its two primary structural components.
-
The 1,4-Dioxane Moiety : The parent compound, 1,4-dioxane, presents significant health risks. It is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[1][2][3] It is known to cause serious eye irritation, may cause respiratory irritation, and is highly flammable.[4][5][6] A critical and often overlooked danger is its potential to form explosive peroxides upon prolonged exposure to air and light.[5][6][7] Furthermore, 1,4-dioxane can be absorbed through the skin, leading to systemic toxicity with potential damage to the liver, kidneys, and brain.[7]
-
The Carboxylic Acid Functional Group : Carboxylic acids are corrosive and can cause significant damage to skin, eyes, and the respiratory tract upon contact.[8][9] While often classified as weak acids, their ability to cause chemical burns and irritation is well-documented.[10][11]
Therefore, this compound should be treated as a substance that is a suspected carcinogen, a skin and eye corrosive/irritant, a respiratory tract irritant, and potentially flammable, with the ability to form explosive peroxides.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Minimum Specification | Rationale & Key Considerations |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive acid and potential contact with the irritant powder/liquid. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The inner glove provides a secondary barrier, while the outer glove takes the initial contact. This protects against skin corrosion and systemic absorption of the dioxane moiety.[12] Never wear leather or fabric gloves.[13] |
| Body Protection | Flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. | Provides a barrier against accidental spills and contact. Flame-retardant material is crucial due to the flammability risk inherited from 1,4-dioxane.[6] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or dust, which can cause respiratory irritation and may lead to systemic toxicity.[1][7] |
Safe Handling and Operational Plan
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring laboratory safety.
Engineering Controls and Preparation
-
Fume Hood Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.
-
Emergency Equipment : Ensure an eyewash station, safety shower, and a spill kit appropriate for corrosive organic chemicals are immediately accessible and unobstructed.[8]
-
Peroxide Check : If the material has been stored for an extended period or its storage history is unknown, it should be tested for the presence of peroxides before use. Containers should be dated upon opening.[5]
-
Waste Segregation : Prepare clearly labeled, dedicated waste containers for solid and liquid waste containing this compound.
Step-by-Step Handling Protocol
-
Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, face shield and goggles.
-
Grounding : When transferring significant quantities of the material, ensure containers and equipment are properly grounded to prevent static discharge, which could ignite flammable vapors.[4][5]
-
Weighing and Transfer : Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood to ensure containment of dust and vapors.
-
Glove Management : If the outer glove becomes contaminated, remove it immediately without touching the inner glove, and replace it with a new one.
-
Post-Handling Decontamination : After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE : Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.[10]
Emergency Response and Disposal
Exposure and Spill Management
The following diagram outlines the logical flow for risk assessment and emergency response.
Caption: Risk assessment and emergency response workflow.
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Spill : Evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Labeling : Label containers with the full chemical name: "this compound" and appropriate hazard symbols (e.g., Corrosive, Flammable, Health Hazard).
-
Classification : The waste stream should be classified based on local and federal regulations. Given its composition, it will likely be categorized as non-halogenated organic waste. However, always consult with your institution's EHS department for definitive classification and disposal procedures.[10]
-
Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources, until collection by EHS.
References
- 1. epa.gov [epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chemos.de [chemos.de]
- 5. thermofishersci.in [thermofishersci.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Which personal protective equipment do you need to [royalbrinkman.com]
- 13. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
